Nav1.8-IN-15
Description
The exact mass of the compound N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is 479.0991784 g/mol and the complexity rating of the compound is 827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-chlorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4S2/c24-19-4-6-20(7-5-19)30(26,27)21-2-1-3-22(11-21)31(28,29)25-15-23-12-16-8-17(13-23)10-18(9-16)14-23/h1-7,11,16-18,25H,8-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZYNIKGJGYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific compound Nav1.8-IN-15 is limited. This guide summarizes the available data and provides generalized experimental context based on the characterization of other selective Nav1.8 inhibitors.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals. It is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG), which are crucial for nociception. Nav1.8 channels are characterized by their resistance to tetrodotoxin (B1210768) (TTX) and their distinct electrophysiological properties that contribute to the generation and propagation of action potentials in response to noxious stimuli. These features make Nav1.8 a compelling and selective target for the development of novel analgesics for chronic pain, with the potential for a reduced side-effect profile compared to non-selective sodium channel blockers.
This compound: A Potent and Selective Inhibitor
Data Presentation: this compound Profile
| Parameter | Value/Information | Source |
| Target | Nav1.8 Sodium Channel | MedChemExpress |
| Description | Potent Nav1.8 inhibitor | MedChemExpress[1][2] |
| Therapeutic Potential | Analgesic for chronic pain | MedChemExpress[1][2] |
| Alias | Compound 6 | MedChemExpress[1][2] |
Presumed Mechanism of Action
As a selective inhibitor, this compound is presumed to act by directly binding to the Nav1.8 channel pore, thereby blocking the influx of sodium ions. This inhibition of sodium current would lead to a dampening of neuronal excitability in nociceptive neurons. By selectively targeting Nav1.8, the compound is expected to reduce pain signaling with minimal effects on other sodium channel subtypes that are crucial for the normal functioning of the central nervous system and cardiac tissue.
Signaling Pathway
Caption: Role of Nav1.8 in pain signaling and its inhibition by this compound.
Experimental Protocols for Characterization
The following are generalized protocols for the characterization of a selective Nav1.8 inhibitor like this compound, based on standard industry practices.
4.1. In Vitro Electrophysiology: Whole-Cell Patch Clamp
-
Objective: To determine the potency (IC50) and selectivity of this compound on human Nav1.8 channels and other Nav subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7).
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (and other Nav subtypes for selectivity profiling).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
-
Protocol:
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Nav1.8 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
A stable baseline current is established before the application of this compound.
-
The compound is perfused at increasing concentrations to determine the dose-dependent inhibition of the peak sodium current.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes.
-
Experimental Workflow
Caption: A typical workflow for characterizing Nav1.8 inhibitors using electrophysiology.
4.2. In Vivo Models of Pain
-
Objective: To evaluate the analgesic efficacy of this compound in preclinical models of pain.
-
Animal Models:
-
Neuropathic Pain: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models in rodents.
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) or Carrageenan-induced paw edema models in rodents.
-
-
Protocol:
-
Establish the pain model and allow for the development of hypersensitivity (mechanical allodynia and thermal hyperalgesia).
-
Administer this compound orally or via another appropriate route at various doses.
-
Assess pain behaviors at different time points post-administration using methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
A dose-dependent reversal of pain behaviors indicates analgesic efficacy.
-
Conclusion
This compound is a potent and selective inhibitor of the Nav1.8 sodium channel, holding promise as a therapeutic agent for the treatment of chronic pain. Its mechanism of action is centered on the blockade of sodium influx in nociceptive neurons, thereby reducing pain signal transmission. Further detailed studies are required to fully elucidate its pharmacological profile, including its binding site, state-dependency, and clinical efficacy. The experimental approaches outlined in this guide provide a framework for the comprehensive evaluation of this compound and other selective Nav1.8 inhibitors.
References
Disclaimer: Publicly available scientific literature and databases do not contain specific quantitative data or detailed experimental protocols for a compound designated "Nav1.8-IN-15". To provide a comprehensive technical guide as requested, this document will focus on the well-characterized and selective Nav1.8 inhibitor, PF-01247324 , as a representative example. The data and methodologies presented herein are based on published studies of PF-01247324 and other selective Nav1.8 inhibitors and are intended to serve as a template for understanding the evaluation of such compounds.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel subtype Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, Nav1.8 is crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][3][4] Its distinct biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and a more depolarized voltage dependence of inactivation, allow it to remain active under conditions that inactivate other sodium channel subtypes, contributing to neuronal hyperexcitability in chronic pain states.[4][5][6] Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, further validating it as a promising target for the development of novel, non-opioid analgesics.[2][4] Selective inhibitors of Nav1.8 aim to dampen the firing of pain-sensing neurons without affecting other essential physiological processes mediated by different Nav channel subtypes in the central nervous system, heart, and muscle.[7]
Quantitative Data for the Representative Inhibitor PF-01247324
The following table summarizes the in vitro potency and selectivity of PF-01247324, a selective Nav1.8 inhibitor.[8] This data is critical for assessing the compound's therapeutic window and potential for off-target effects.
| Target | Assay Type | Species | IC50 (nM) | Fold Selectivity vs. Nav1.8 | Reference |
| hNav1.8 | Manual Patch Clamp | Human | 196 | - | [8] |
| hNav1.1 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |
| hNav1.2 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |
| hNav1.3 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |
| hNav1.4 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |
| hNav1.5 | Manual Patch Clamp | Human | 7,900 | 40 | [8] |
| hNav1.6 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |
| hNav1.7 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |
Signaling Pathway and Mechanism of Action
Selective Nav1.8 inhibitors, such as PF-01247324, act by binding to the Nav1.8 channel protein and modulating its function.[9] By blocking the influx of sodium ions through the channel pore, these inhibitors reduce the excitability of nociceptive neurons, thereby preventing the transmission of pain signals from the periphery to the central nervous system.[9][10] The diagram below illustrates the role of Nav1.8 in the pain signaling pathway and the point of intervention for a selective inhibitor.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for the characterization of selective Nav1.8 inhibitors. The following sections outline the methodologies for key in vitro and in vivo assays.
In Vitro Electrophysiology: Manual Patch-Clamp
Objective: To determine the potency and selectivity of the inhibitor on human Nav channels expressed in a heterologous system.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, or Nav1.8) are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature.
-
Pipette Solution (Internal): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution: Contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.3 with NaOH.
-
-
Voltage Protocol: Cells are held at a holding potential specific to the half-inactivation voltage of each channel subtype to ensure a consistent proportion of channels are in the inactivated state.[8] Test pulses are applied to elicit sodium currents.
-
Compound Application: The inhibitor is perfused at increasing concentrations to determine the concentration-dependent block of the sodium current.
-
Data Analysis: The peak sodium current amplitude is measured before and after compound application. IC50 values are calculated by fitting the concentration-response data to a Hill equation.
In Vivo Efficacy: Rodent Models of Pain
Objective: To evaluate the analgesic efficacy of the inhibitor in preclinical models of inflammatory and neuropathic pain.
Methodology:
-
Animal Models:
-
Inflammatory Pain (Complete Freund's Adjuvant - CFA Model): CFA is injected into the plantar surface of the hind paw of rats or mice to induce localized inflammation and hyperalgesia.
-
Neuropathic Pain (Spinal Nerve Ligation - SNL Model): The L5 spinal nerve is tightly ligated in rats or mice to produce signs of neuropathic pain, such as mechanical allodynia.
-
-
Drug Administration: The inhibitor is administered orally (p.o.) or via another relevant route at various doses.
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured.
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold.
-
-
Data Analysis: The effect of the inhibitor on paw withdrawal latency or threshold is compared to that of a vehicle control group. Dose-response curves are generated to determine the effective dose (ED50).
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a selective Nav1.8 inhibitor.
Conclusion
The selective inhibition of the Nav1.8 sodium channel presents a compelling strategy for the development of novel analgesics for a variety of pain states. The technical framework provided here, using PF-01247324 as a representative molecule, outlines the key data and experimental approaches necessary to characterize a selective Nav1.8 inhibitor. A thorough understanding of a compound's potency, selectivity, and in vivo efficacy, as generated through the described protocols, is crucial for its advancement as a potential therapeutic candidate. Future research and development in this area hold the promise of delivering safer and more effective pain management solutions.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 10. drpress.org [drpress.org]
Disclaimer: The specific compound "Nav1.8-IN-15" was not identified in the public domain literature. This technical guide will focus on a well-characterized, selective Nav1.8 modulator, compound 13 , from the series described in "Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain" published in ACS Medicinal Chemistry Letters. This compound serves as a representative example of the discovery and development of selective Nav1.8 inhibitors for the treatment of pain.
Introduction
Voltage-gated sodium channels (Nav) are crucial for the generation and propagation of action potentials in excitable cells.[1][2] The Nav1.8 subtype, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, particularly nociceptors, which are involved in pain signaling.[3][4] Its role in both inflammatory and neuropathic pain has made it a promising therapeutic target for the development of novel analgesics.[1][5] Unlike many other Nav channels, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and exhibits unique biophysical properties, such as activation at more depolarized potentials and slower inactivation kinetics.[4][6]
The development of selective Nav1.8 inhibitors aims to provide pain relief with a wider therapeutic window and fewer side effects compared to non-selective sodium channel blockers that can affect the central nervous system and cardiac function.[1] This document details the discovery, synthesis, and pharmacological characterization of a potent and selective Nav1.8 modulator, herein referred to as compound 13 , as a case study in the development of such targeted pain therapeutics.
Discovery and Optimization
The discovery of this series of Nav1.8 modulators began with the screening of compound libraries. An initial hit, compound 1 , containing trichloroaryl and aminopyridine units, demonstrated potent inhibition of both Nav1.8 and TTX-sensitive channels.[1] A key modification, the change to a diaminopyridine core and the introduction of a 6-acetamide group, led to compound 2 , which showed a significant improvement in Nav1.8 potency and approximately 20-fold selectivity over TTX-sensitive channels.[1]
Further optimization of the amide group was undertaken to improve metabolic stability. While aliphatic amides were found to be susceptible to hydrolysis, aromatic amides showed greater stability. This structure-activity relationship (SAR) exploration led to the identification of compounds with improved pharmacokinetic profiles. Compound 3 , for example, demonstrated low clearance and high oral bioavailability of 91% in rats.[1] Based on favorable Nav1.8 potency, lipophilic efficiency (LipE), selectivity, and in vivo pharmacokinetic profiles, compounds 3 , 13 , and 18 were selected for further progression.[1]
Data Presentation
In Vitro Potency and Selectivity
| Compound | hNav1.8 IC50 (µM) | Selectivity vs. other ion channels | Native TTX-R Current Inhibition |
| 3 | 0.19 | ≥50-fold | Yes (human and rat DRG neurons) |
| 13 | Not explicitly stated, but progressed based on favorable potency | Favorable | Not explicitly stated |
| 18 | Not explicitly stated, but progressed based on favorable potency | Favorable | Not explicitly stated |
| 21 | >31 | - | - |
Data synthesized from ACS Medicinal Chemistry Letters.[1]
Pharmacokinetic Profile
| Compound | Species | Administration | Bioavailability (%) | Clearance (mL/min/kg) |
| 3 | Rat | i.v. | - | Low |
| 3 | Rat | p.o. | 91 | Low (CL/F) |
| 13 | Rat | Not specified | Favorable in vivo PK profile | Not specified |
| 18 | Rat | Not specified | Favorable in vivo PK profile | Not specified |
Data synthesized from ACS Medicinal Chemistry Letters.[1]
In Vivo Efficacy
| Compound | Model | Dose | Effect |
| 13 | Rat model of neuropathic pain | 40 mg/kg | Significantly shifted the 50% paw withdrawal threshold from 1.7 ± 0.3 g to 7.3 ± 1.8 g (1.5 h post-dose) |
Data synthesized from ACS Medicinal Chemistry Letters.[1]
Experimental Protocols
Synthesis of the Diaminopyridine Core
The synthesis of the diaminopyridine core, a key structural feature of this series of Nav1.8 modulators, is a critical step. While the specific synthesis of compound 13 is not detailed in the provided information, a general approach for similar compounds often involves the following key steps:
-
Starting Material: A suitably substituted pyridine (B92270) derivative.
-
Nitration: Introduction of a nitro group at a key position on the pyridine ring.
-
Nucleophilic Aromatic Substitution: Displacement of a leaving group (e.g., a halide) with an amine to introduce the first amino group.
-
Reduction: Reduction of the nitro group to an amino group to form the diaminopyridine core.
-
Amide Coupling: Acylation of one of the amino groups with a carboxylic acid or its activated derivative to introduce the desired amide side chain.
This is a generalized protocol based on common organic synthesis practices for such scaffolds.
In Vitro Electrophysiology
The potency and selectivity of the compounds were assessed using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing different human Nav channel subtypes (e.g., hNav1.8, hNav1.5, hNav1.7).
-
Cell Culture: HEK293 cells expressing the target Nav channel are cultured under standard conditions.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed at room temperature.
-
Voltage Protocol: Cells are held at a holding potential (e.g., -100 mV) and depolarizing voltage steps are applied to elicit sodium currents.
-
Compound Application: The test compound is perfused onto the cells at various concentrations.
-
Data Analysis: The inhibition of the peak sodium current is measured at each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
-
State and Use Dependence: To assess state dependence, the affinity of the compound for different channel states (resting, open, inactivated) is determined by varying the holding potential. Use dependence is evaluated by measuring the increase in potency with repetitive channel firing.[1]
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs are typically used.
-
Dosing: Compounds are administered intravenously (i.v.) and orally (p.o.) at specific doses.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Analysis: Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F), are calculated from the plasma concentration-time profiles.[1]
In Vivo Efficacy Model (Neuropathic Pain)
The analgesic efficacy of the compounds was evaluated in a preclinical model of neuropathic pain, such as the spinal nerve ligation model in rats.
-
Surgical Model: Neuropathic pain is induced by ligating a spinal nerve (e.g., L5).
-
Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed by measuring the paw withdrawal threshold to von Frey filaments.
-
Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally).
-
Post-Dose Assessment: Paw withdrawal thresholds are measured at different time points after compound administration.
-
Data Analysis: The effect of the compound on the paw withdrawal threshold is compared to the vehicle-treated group to determine its analgesic efficacy.[1]
Mandatory Visualizations
Signaling Pathway of Nav1.8 in Nociception
Caption: Role of Nav1.8 in pain signaling and its inhibition.
Experimental Workflow for Discovery and Evaluation
Caption: Workflow for Nav1.8 inhibitor discovery and evaluation.
Logical Relationship of Compound Optimization
Caption: Optimization pathway from initial hit to candidates.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the propagation of action potentials within the peripheral nervous system, particularly in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2][3] Its preferential expression in these sensory neurons and its unique biophysical properties make it a compelling and highly sought-after target for the development of novel analgesics for a variety of pain states, including inflammatory and neuropathic pain.[1][2][4] This technical guide provides a detailed examination of the Nav1.8 channel, its role in pain signaling, and the properties of its inhibitors. While a specific search for "Nav1.8-IN-15" did not yield publicly available information, this document will focus on the broader class of Nav1.8 inhibitors, utilizing data from well-characterized examples to illustrate their chemical and pharmacological properties.
I. The Nav1.8 Channel: Structure and Function
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel, a key characteristic that distinguishes it from many other sodium channel subtypes.[1][2] In humans, the Nav1.8 protein is composed of 1956 amino acids with a molecular weight of approximately 220 kDa.[3] Like other voltage-gated sodium channels, it consists of a large α-subunit with four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor.
Key Biophysical Properties:
-
Depolarized Voltage Dependence of Inactivation: Nav1.8 inactivates at more depolarized membrane potentials compared to other Nav channels. This property allows it to remain available for activation even when the neuron is in a depolarized state, which is common during periods of high-frequency firing associated with chronic pain.[1][2][3]
-
Slow Inactivation and Rapid Recovery: The channel exhibits slow inactivation kinetics and recovers rapidly from inactivation, enabling it to contribute significantly to the repetitive firing of action potentials in sensory neurons.[1]
-
Contribution to Action Potential: Nav1.8 is responsible for a significant portion of the depolarizing inward sodium current during an action potential in nociceptive neurons.[5]
These distinct properties underscore the channel's crucial role in setting the firing threshold and maintaining the excitability of sensory neurons, particularly under pathological pain conditions.
II. Nav1.8 Signaling Pathway in Nociception
In the context of pain, various inflammatory mediators can modulate the activity of Nav1.8, leading to neuronal hyperexcitability. This sensitization process is a key contributor to the development of chronic pain.
As depicted in Figure 1, inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) can bind to G-protein coupled receptors, initiating intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][6] These kinases can then phosphorylate the Nav1.8 channel, leading to an increase in sodium current and neuronal hyperexcitability, which manifests as pain.
III. Chemical Properties of Representative Nav1.8 Inhibitors
While information on "this compound" is unavailable, several other potent and selective Nav1.8 inhibitors have been described in the literature. The table below summarizes the key chemical properties of some of these compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name / SMILES String | Reference |
| A-803467 | C₂₄H₂₄N₄O | 384.47 | 2-Pyridinecarboxamide, N-[4-[(3R,5S)-3,5-dimethyl-1-piperazinyl]phenyl]- | [7] |
| VX-150 | C₂₁H₂₀F₃N₅O₂ | 447.41 | (S)-1-(6-(5-fluoro-2-(1H-pyrazol-1-yl)pyridin-3-yl)-5-oxo-5,6-dihydropyrazin-2-yl)-1-(trifluoromethyl)propan-2-amine | [7] |
| PF-01247324 | C₂₂H₂₄N₄O₂ | 376.45 | N-(6-amino-5-(2,3,5-trichlorobenzoyl)pyridin-2-yl)acetamide | Not Available |
IV. Pharmacological Properties of Nav1.8 Inhibitors
The primary mechanism of action for Nav1.8 inhibitors is the blockade of the sodium ion pore, thereby preventing the influx of sodium ions and inhibiting the generation and propagation of action potentials in nociceptive neurons.[4] Many of these inhibitors exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel.
| Compound Name | IC₅₀ (nM) for human Nav1.8 | Selectivity over other Nav channels | Key Findings | Reference |
| A-803467 | 8 | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | Potent and selective blocker, reduces nociception in animal models of neuropathic and inflammatory pain. | [7] |
| VX-150 | ~29 | High selectivity | Orally active, has been evaluated in clinical trials for acute pain. | [7] |
| PF-01247324 | 196 | Selective over Nav1.5 and TTX-sensitive channels | Orally bioavailable, reduces nociception in the formalin test. | Not Available |
V. Experimental Protocols for Characterizing Nav1.8 Inhibitors
The evaluation of novel Nav1.8 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
A. In Vitro Electrophysiology: Whole-Cell Patch Clamp
This is the gold standard method for characterizing the interaction of a compound with the Nav1.8 channel.
Objective: To determine the inhibitory concentration (IC₅₀) and the state-dependence of the block.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or ND7/23) expressing the human Nav1.8 channel.
-
Recording: Perform whole-cell voltage-clamp recordings.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4. Tetrodotoxin (TTX) is often included to block any endogenous TTX-sensitive channels.[6]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3.
-
-
Voltage Protocols:
-
IC₅₀ Determination: Apply depolarizing voltage steps to elicit Nav1.8 currents in the presence of increasing concentrations of the test compound.
-
State-Dependence: Use specific voltage protocols to hold the channels in either the resting or inactivated state before applying the test compound to determine its affinity for each state.
-
-
Data Analysis: Fit the concentration-response data to the Hill equation to calculate the IC₅₀.
B. In Vivo Models of Pain
To assess the analgesic efficacy of Nav1.8 inhibitors, various animal models of pain are utilized.
-
Inflammatory Pain (Complete Freund's Adjuvant - CFA) Model:
-
Neuropathic Pain (Chronic Constriction Injury - CCI) Model:
-
Create a nerve injury by loosely ligating the sciatic nerve.
-
Administer the test compound.
-
Measure changes in pain thresholds as described above.
-
VI. Future Directions and Conclusion
The selective inhibition of the Nav1.8 channel remains a highly promising strategy for the development of non-opioid analgesics. The unique biophysical properties and restricted expression pattern of Nav1.8 offer a therapeutic window to alleviate pain with potentially fewer side effects compared to non-selective sodium channel blockers. While the specific compound "this compound" is not documented in the public domain, the ongoing research and development of other selective Nav1.8 inhibitors hold significant promise for the future of pain management. Further elucidation of the three-dimensional structure of Nav1.8 in complex with various inhibitors will undoubtedly facilitate the design of next-generation analgesics with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction: The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[1][2][3] Its unique biophysical properties, such as resistance to tetrodotoxin (B1210768) (TTX) and a depolarized voltage dependence of inactivation, make it a critical player in the generation and propagation of action potentials during chronic pain states.[2][4][5] Consequently, Nav1.8 has emerged as a promising therapeutic target for the development of novel, non-addictive analgesics.[6][7] This document provides a comprehensive overview of the in vitro characterization of a representative selective Nav1.8 inhibitor, herein referred to as Nav1.8-IN-15.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound were assessed against a panel of human voltage-gated sodium channels. The half-maximal inhibitory concentration (IC50) values were determined using electrophysiological assays.
| Channel | IC50 (µM) | Selectivity (Fold vs. Nav1.8) |
| hNav1.8 | 0.19 | - |
| hNav1.1 | >10 | >52 |
| hNav1.2 | >10 | >52 |
| hNav1.3 | >10 | >52 |
| hNav1.4 | >10 | >52 |
| hNav1.5 | >10 | >52 |
| hNav1.6 | >10 | >52 |
| hNav1.7 | >10 | >52 |
| hERG | >10 | >52 |
Data is representative of a selective Nav1.8 inhibitor and is based on publicly available information for similar compounds.[8]
Experimental Protocols
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected with the human SCN10A gene encoding the Nav1.8 alpha subunit. For some experiments, cells are co-transfected with beta subunits to better mimic the native channel complex. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Electrophysiology: Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the activity of ion channel modulators.
-
Recording Conditions: Recordings are performed at room temperature using borosilicate glass pipettes with a resistance of 2-4 MΩ. The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocols:
-
IC50 Determination: Cells are held at a holding potential of -100 mV. Nav1.8 currents are elicited by a 50 ms (B15284909) depolarization to 0 mV. The test compound is applied at increasing concentrations to determine the concentration-dependent block.
-
State-Dependence: To assess the affinity of the compound for different channel states (resting vs. inactivated), the holding potential is varied. For example, IC50 values are determined from a holding potential of -120 mV (favoring the resting state) and a more depolarized potential like -70 mV (increasing the population of inactivated channels).
-
Use-Dependence (Frequency-Dependence): To determine if the inhibitory effect is enhanced with channel activity, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at different frequencies (e.g., 1 Hz and 10 Hz). The degree of block is measured over the pulse train.
-
Visualizations
Caption: Workflow for the in vitro characterization of Nav1.8 inhibitors.
Caption: State-dependent inhibition of the Nav1.8 channel.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Publicly available information on a specific molecule designated "Nav1.8-IN-15" is not available at the time of this writing. Therefore, this technical guide will focus on the principles of target engagement and binding affinity for the voltage-gated sodium channel Nav1.8, utilizing data from well-characterized selective inhibitors such as A-803467, PF-01247324, and Suzetrigine (VX-548) as representative examples.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals and has emerged as a high-priority target for the development of novel, non-opioid analgesics.[1][2] Its preferential expression in the peripheral sensory neurons of the dorsal root ganglion (DRG) offers a therapeutic window for managing pain with potentially fewer central nervous system side effects.[3][4]
Nav1.8 possesses unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, which allow it to play a significant role in the upstroke of the action potential and sustain repetitive firing in nociceptive neurons.[3][5] These characteristics are crucial for the propagation of pain signals from the periphery to the central nervous system.[5] Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, further solidifying its role in chronic pain conditions.[4]
Quantitative Analysis of Nav1.8 Inhibitor Engagement
The potency of Nav1.8 inhibitors is a critical parameter for evaluating their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the Nav1.8 channel activity. The tables below summarize publicly available IC50 data for several well-characterized selective Nav1.8 inhibitors, providing a comparative view of their potency.
Table 1: Potency of Selective Nav1.8 Inhibitors on Human Nav1.8 Channels
| Compound | Assay Type | Cellular Context | IC50 (nM) |
| A-803467 | Electrophysiology | Recombinant Cell Lines | 8[6] |
| A-803467 | Electrophysiology | Recombinant hNav1.8 | 79[7] |
| PF-01247324 | Electrophysiology | Recombinant hNav1.8 | 196[8][9][10][11] |
| PF-01247324 | Electrophysiology | Human DRG Neurons (TTX-R current) | 331[8][10][11] |
| Suzetrigine (VX-548) | Not Specified | Not Specified | 0.27[12] |
| VX-150 (active metabolite) | Not Specified | Not Specified | 15[12] |
Table 2: Selectivity Profile of A-803467 Across Human Nav Channel Subtypes
| Channel Subtype | IC50 (nM) |
| hNav1.8 | 8[13] |
| hNav1.3 | 2450[13] |
| hNav1.7 | 6740[13] |
| hNav1.5 | 7340[13] |
| hNav1.2 | 7380[13] |
Table 3: Potency of PF-01247324 on Rodent Nav1.8 and Selectivity over other Nav Channels
| Channel/Current | Cellular Context | IC50 (nM) |
| TTX-R Current | Rodent DRG Neurons | 448[10][11] |
| hNav1.5 | Recombinant | ~10,000[9][11] |
| TTX-S Channels | Recombinant | ~10,000-18,000[11] |
Experimental Protocols
The characterization of Nav1.8 inhibitors relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments used to determine the binding affinity and functional effects of these compounds.
This is the gold standard technique for characterizing the potency and mechanism of action of ion channel modulators.[14]
-
Objective: To determine the concentration-dependent inhibition (IC50) of Nav1.8 channels by a test compound.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured under standard conditions. For recording native currents, dorsal root ganglion (DRG) neurons can be isolated.[15][16] Cells are plated on glass coverslips prior to recording.[15]
-
Solutions:
-
Recording Procedure:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution.[1]
-
The pipette is positioned onto a single cell, and a high-resistance seal (>1 GΩ) is formed through gentle suction.[5][17]
-
The cell membrane is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[17][18]
-
The cell is held at a holding potential of -100 mV.[16]
-
Nav1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 50 ms).[1]
-
-
Compound Application: The test compound is applied at increasing concentrations through a perfusion system. The effect on the peak Nav1.8 current is measured at a steady state for each concentration.[5]
-
Data Analysis: The fractional block at each concentration is plotted, and the data are fitted with the Hill equation to determine the IC50 value.[6]
FRET-based assays provide a high-throughput method for screening Nav1.8 inhibitors by measuring changes in membrane potential.[19][20]
-
Objective: To identify and characterize Nav1.8 inhibitors in a high-capacity format.
-
Principle: This assay uses a pair of fluorescent molecules (a donor and an acceptor) where the excitation of the donor leads to the emission of the acceptor when they are in close proximity. Changes in membrane potential alter the distance between the fluorophores, leading to a change in the FRET signal.
-
Cell Line: HEK293 cells stably expressing the human Nav1.8 channel are typically used.[19][20]
-
Assay Procedure:
-
Cells are loaded with a membrane-potential-sensitive FRET dye pair.
-
The baseline fluorescence is measured.
-
Test compounds are added to the cells.
-
The Nav1.8 channels are activated, typically by altering the ion concentration in the extracellular solution.
-
The change in the FRET signal in the presence of the compound is measured and compared to the control to determine the inhibitory effect.
-
-
Data Analysis: The concentration-response curves are generated to calculate the IC50 values for the test compounds.[21]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 11. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of selective inhibitors of the voltage-gated sodium channel Nav1.8, a key target in pain signaling. Due to the absence of specific public domain data for a compound designated "Nav1.8-IN-15," this document focuses on well-characterized selective Nav1.8 inhibitors: A-803467, VX-150, and dexpramipexole (B1663564), serving as representative examples to elucidate the core scientific principles and experimental data relevant to this class of molecules.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8 is predominantly expressed in the peripheral sensory neurons, specifically the dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission.[1][2] Its involvement in the generation and propagation of action potentials in nociceptors makes it a prime target for the development of novel analgesics.[3] Selective inhibition of Nav1.8 is hypothesized to reduce neuronal hyperexcitability associated with chronic and neuropathic pain states, with a potentially lower risk of central nervous system side effects compared to non-selective sodium channel blockers.[4]
Pharmacodynamics of Selective Nav1.8 Inhibitors
The primary pharmacodynamic effect of these inhibitors is the modulation of Nav1.8 channel activity, leading to a reduction in nociceptor firing and subsequent analgesia.
The potency and selectivity of Nav1.8 inhibitors are critical determinants of their therapeutic potential. These parameters are typically assessed using electrophysiological techniques on recombinant cell lines expressing the channel of interest.
| Compound | Assay System | Potency (IC50) | Selectivity | Reference |
| A-803467 | Human Nav1.8 (inactivated state) | 8 nM | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [5] |
| Human Nav1.8 (resting state) | 79 nM | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [5] | |
| Rat TTX-R currents (DRG neurons) | 140 nM | - | [6] | |
| VX-150 (active moiety) | Human Nav1.8 | 15 nM | >400-fold vs. other sodium channel subtypes | [2][7] |
| Dexpramipexole | Rat TTX-R currents (DRG neurons) | 294.4 nM | Selective towards Nav1.8 | [4] |
The analgesic effects of selective Nav1.8 inhibitors are evaluated in various animal models of pain.
| Compound | Animal Model | Pain Type | Efficacy (ED50) | Route of Administration | Reference |
| A-803467 | Rat Spinal Nerve Ligation | Neuropathic | 47 mg/kg | i.p. | [6] |
| Rat Sciatic Nerve Injury | Neuropathic | 85 mg/kg | i.p. | [6] | |
| Rat CFA-induced thermal hyperalgesia | Inflammatory | 41 mg/kg | i.p. | [6] | |
| Dexpramipexole | Mouse models | Inflammatory, visceral, neuropathic | Provides analgesia | Parenteral, oral, topical | [4][8] |
A Phase 1 study in healthy male volunteers demonstrated the analgesic potential of VX-150. A single 1,250 mg dose induced significant effects on cold pressor and heat pain thresholds.[9][10]
Pharmacokinetics of Selective Nav1.8 Inhibitors
The pharmacokinetic profiles of these inhibitors vary, impacting their clinical utility.
| Compound | Species | T1/2 | Clearance | Bioavailability | Plasma Protein Binding | Reference |
| A-803467 | - | - | - | Poor oral bioavailability | - | [11] |
| VX-150 (active moiety) | Rat | 1.33 h | 8.91 mL/min/kg | 26.67% - 36.11% (oral) | 96.2% - 97.5% | [1] |
| Compound | Population | Dose | Tmax | T1/2 | Primary Elimination Route | Reference |
| VX-150 (active moiety) | Healthy male adults | 1250 mg (single dose) | 4 h (median Cmax of 4.30 µg/mL) | - | - | [2][9][10] |
| Dexpramipexole | Healthy adults | 50 mg, 150 mg, or 300 mg (single dose) | 1.8 - 2.6 h | 6.4 - 8.1 h | Urine (84-90% as unchanged drug) | [12] |
Experimental Protocols
-
Objective: To determine the potency and selectivity of compounds on Nav1.8 channels.
-
Methodology:
-
HEK-293 cells stably expressing human Nav1.8 channels are used.
-
Whole-cell patch-clamp recordings are performed to measure sodium currents.
-
Compounds are perfused at various concentrations to determine the concentration-response relationship and calculate the IC50 value.
-
Selectivity is assessed by performing similar experiments on cells expressing other sodium channel subtypes (e.g., Nav1.2, Nav1.3, Nav1.5, Nav1.7).[5]
-
In Vitro Electrophysiology Workflow.
-
Objective: To evaluate the analgesic efficacy of compounds in animal models of pain.
-
Methodology (Spinal Nerve Ligation Model):
-
Neuropathic pain is induced in rats by tightly ligating the L5 and L6 spinal nerves.
-
After a recovery period, baseline pain behavior (e.g., mechanical allodynia) is assessed using von Frey filaments.
-
The compound is administered (e.g., intraperitoneally).
-
Pain behavior is reassessed at multiple time points post-administration.
-
The dose-response relationship is determined to calculate the ED50.[6]
-
In Vivo Neuropathic Pain Model Workflow.
Signaling Pathway of Nav1.8 in Nociception
Nav1.8 channels are critical for the repetitive firing of nociceptive neurons. In pathological pain states, their expression and activity can be upregulated, leading to peripheral sensitization. Selective inhibitors block the influx of sodium ions through these channels, thereby dampening the generation and propagation of pain signals.
Role of Nav1.8 in Nociception and Point of Intervention.
Conclusion
Selective Nav1.8 inhibitors represent a promising class of non-opioid analgesics. The compounds reviewed here, A-803467, VX-150, and dexpramipexole, demonstrate potent and selective inhibition of Nav1.8, leading to analgesic effects in preclinical models and, in the case of VX-150, early clinical studies. While challenges such as oral bioavailability have been encountered with earlier compounds like A-803467, newer molecules like VX-150 and dexpramipexole exhibit more favorable pharmacokinetic profiles. Further clinical development is necessary to fully establish the therapeutic potential and safety of this class of drugs for the management of various pain conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dexpramipexole blocks Nav1.8 sodium channels and provides analgesia in multiple nociceptive and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety, tolerability, and pharmacokinetics of KNS-760704 (dexpramipexole) in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Nav1.8-IN-15" is not publicly available. This guide provides a comprehensive overview of the role of selective Nav1.8 inhibitors in modulating neuronal excitability, using data from well-characterized representative compounds to illustrate the principles of target engagement, mechanism of action, and preclinical evaluation.
Executive Summary
The voltage-gated sodium channel Nav1.8 is a critical mediator of nociceptive signaling, primarily expressed in peripheral sensory neurons. Its role in the generation and propagation of action potentials, particularly in chronic pain states, has positioned it as a high-value target for the development of novel, non-opioid analgesics. Selective inhibitors of Nav1.8 offer the potential for targeted pain relief with a reduced risk of central nervous system side effects. This document provides a technical overview of the function of Nav1.8, the mechanism by which selective inhibitors modulate neuronal excitability, and detailed protocols for the evaluation of such compounds.
The Role of Nav1.8 in Neuronal Excitability
Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly found in the dorsal root ganglion (DRG) neurons, which are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[1] Unlike other sodium channels, Nav1.8 exhibits unique biophysical properties, including a more depolarized voltage dependence of inactivation and rapid recovery from inactivation.[2] These characteristics enable Nav1.8 to contribute significantly to the repetitive firing of action potentials, especially under conditions of persistent depolarization that occur during inflammation or nerve injury.[3]
Inflammatory mediators can modulate Nav1.8, leading to an increase in nociceptor excitability and contributing to peripheral sensitization, a key component of chronic inflammatory pain.[2] Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies, further underscoring the critical role of Nav1.8 in pain signaling.[4]
Mechanism of Action of Selective Nav1.8 Inhibitors
Selective Nav1.8 inhibitors are small molecules designed to bind to the Nav1.8 channel and inhibit the influx of sodium ions, thereby preventing the initiation and propagation of action potentials in nociceptive neurons.[1] This reduction in neuronal excitability leads to a decrease in the sensation of pain. The selectivity of these inhibitors for Nav1.8 over other sodium channel subtypes is crucial for minimizing off-target effects, particularly in the central nervous system and the cardiovascular system.[5]
Interestingly, some selective Nav1.8 inhibitors, including VX-150 and VX-548, exhibit an unusual "reverse use-dependence," where inhibition is relieved by repetitive depolarizations.[6] This suggests a strong state-dependence, with the compounds binding more tightly to channels in the resting state.[6]
Quantitative Data for Representative Nav1.8 Inhibitors
The following tables summarize the in vitro potency and selectivity of two well-characterized selective Nav1.8 inhibitors, A-803467 and Suzetrigine (VX-548).
Table 1: In Vitro Potency of A-803467
| Channel | IC50 (nM) | Cell Line/System | Reference |
| Human Nav1.8 | 8 | Recombinant Cell Line | [7][8] |
| Human Nav1.8 | 79 | Recombinant Cell Line (Resting State) | [9] |
| Rat Nav1.8 | 45 | Recombinant Cell Line | [9][10] |
| Rat DRG TTX-R Current | 140 | Native Neurons | [3][8] |
Table 2: Selectivity Profile of A-803467
| Channel | IC50 (nM) | Fold Selectivity vs. hNav1.8 | Reference |
| Human Nav1.2 | 7380 | >922 | [7] |
| Human Nav1.3 | 2450 | >306 | [7] |
| Human Nav1.5 | 7340 | >917 | [7] |
| Human Nav1.7 | 6740 | >842 | [7] |
Table 3: In Vitro Potency of Suzetrigine (VX-548)
| Channel | IC50 (nM) | Cell Line/System | Reference |
| Human Nav1.8 | 0.27 | Not Specified | [6] |
Suzetrigine has been reported to be approximately 31,000-fold selective for Nav1.8 over other sodium channel subtypes.[11]
Signaling Pathways and Experimental Workflows
Nav1.8 Signaling Pathway in Nociception
Experimental Workflow for Evaluating Nav1.8 Inhibitors
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition
Objective: To determine the potency and mechanism of action of a test compound on human Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.8.
-
Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch pipettes (2-4 MΩ).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture HEK293-hNav1.8 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Tonic Block Protocol:
-
Hold the cell at -100 mV.
-
Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) every 20 seconds to elicit Nav1.8 currents.
-
Record a stable baseline current.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the block to reach steady-state at each concentration.
-
Wash out the compound to assess reversibility.
-
-
State-Dependent Block Protocol (Inactivated State):
-
Hold the cell at a depolarized potential (e.g., -40 mV) to induce channel inactivation.
-
Apply test pulses as in the tonic block protocol.
-
Apply the test compound and measure the block of the remaining available channels.
-
-
Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
Objective: To evaluate the efficacy of a Nav1.8 inhibitor in a rodent model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats (180-220 g).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Von Frey filaments for assessing mechanical allodynia.
Procedure:
-
Anesthetize the rat.
-
Make a skin incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the DRG.
-
Close the incision and allow the animal to recover for 7-14 days for the development of mechanical allodynia.
-
Behavioral Testing:
-
Acclimate the rat to the testing environment.
-
Measure the baseline paw withdrawal threshold to von Frey filaments.
-
Administer the test compound (e.g., intraperitoneally or orally).
-
Measure the paw withdrawal threshold at various time points after compound administration.
-
-
Data Analysis:
-
Determine the paw withdrawal threshold in grams.
-
Compare the post-dose thresholds to the baseline and vehicle-treated control group to assess the analgesic effect.
-
In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)
Objective: To assess the efficacy of a Nav1.8 inhibitor in a rodent model of inflammatory pain.
Materials:
-
Adult male C57BL/6 mice (20-25 g).
-
Complete Freund's Adjuvant (CFA).
-
Plantar test apparatus for assessing thermal hyperalgesia.
Procedure:
-
Inject a small volume of CFA (e.g., 20 µL) into the plantar surface of one hind paw.
-
Allow 24 hours for the development of inflammation and thermal hyperalgesia.
-
Behavioral Testing:
-
Measure the baseline paw withdrawal latency to a radiant heat source.
-
Administer the test compound.
-
Measure the paw withdrawal latency at various time points after dosing.
-
-
Data Analysis:
-
Determine the paw withdrawal latency in seconds.
-
Compare the post-dose latencies to the baseline and vehicle-treated control group to evaluate the anti-hyperalgesic effect.
-
Conclusion
The selective inhibition of the Nav1.8 sodium channel presents a promising therapeutic strategy for the treatment of pain. A thorough understanding of the channel's role in neuronal excitability, coupled with robust preclinical evaluation using the methodologies outlined in this guide, is essential for the successful development of novel and effective non-opioid analgesics. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and protocols described herein provide a solid framework for the investigation of any novel selective Nav1.8 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Redistribution of NaV1.8 in Uninjured Axons Enables Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 3. rupress.org [rupress.org]
- 4. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship of Axonal Voltage-gated Sodium Channel 1.8 (NaV1.8) mRNA Accumulation to Sciatic Nerve Injury-induced Painful Neuropathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of selective inhibitors of the voltage-gated sodium channel Nav1.8, a promising therapeutic target for the treatment of pain.[1][2][3] Due to the limited public information on a specific molecule designated "Nav1.8-IN-15," this document synthesizes data from preclinical studies of other well-characterized selective Nav1.8 inhibitors to serve as a representative guide.
The Nav1.8 channel, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[4][5] Its involvement in both inflammatory and neuropathic pain has been substantiated through genetic and pharmacological studies.[2][6][7] Selective blockade of Nav1.8 offers a targeted approach to pain management with a potentially wider therapeutic window compared to non-selective sodium channel blockers, which can be associated with central nervous system and cardiovascular side effects.[1]
Mechanism of Action: Targeting Nociceptor Hyperexcitability
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons.[2] The Nav1.8 subtype, in particular, contributes significantly to the depolarizing phase of the action potential in nociceptive neurons and is implicated in maintaining neuronal hyperexcitability in chronic pain states.[4][6][8] Inflammatory mediators can modulate Nav1.8, leading to peripheral sensitization and heightened pain perception.[6] Selective inhibitors of Nav1.8 bind to the channel and reduce the influx of sodium ions, thereby dampening the excitability of pain-sensing neurons and mitigating the transmission of pain signals.[2]
Figure 1: Role of Nav1.8 in Pain Signaling and Point of Intervention.
Quantitative Data Summary
The following tables summarize key preclinical data for representative selective Nav1.8 inhibitors.
Table 1: In Vitro Potency and Selectivity
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of compounds against the human Nav1.8 channel and other sodium channel subtypes to demonstrate selectivity.
| Compound | hNav1.8 IC50 (µM) | Selectivity vs. hNav1.5 (fold) | Selectivity vs. hNav1.7 (fold) | Reference |
| A-803467 | 0.008 | >100 | >1000 | [9] |
| PF-01247324 | 0.027 | >100 | >100 | [10] |
| Compound 3 | 0.19 | >50 | >50 | [1] |
| Compound 13 | 0.03 | >100 | >100 | [1] |
| Compound 18 | 0.02 | >100 | >100 | [1] |
Table 2: Pharmacokinetic Properties in Preclinical Species
This table outlines the key pharmacokinetic parameters of representative Nav1.8 inhibitors in rats, a common preclinical species.
| Compound | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 3 | IV (2 mg/kg) | 4.0 | - | - | - | [1] |
| Compound 3 | PO (5 mg/kg) | 4.6 | - | - | 91 | [1] |
| Compound 13 | IV (1 mg/kg) | 3.9 | - | - | - | [1] |
| Compound 13 | PO (2 mg/kg) | N/D | - | - | 59 | [1] |
N/D: Not Determined
Table 3: Efficacy in Preclinical Pain Models
This table summarizes the in vivo efficacy of representative Nav1.8 inhibitors in established animal models of inflammatory and neuropathic pain.
| Compound | Pain Model | Species | Route | Dose (mg/kg) | % Reversal of Hyperalgesia/Allodynia | Reference |
| A-803467 | CFA-Induced Inflammatory Pain | Rat | PO | 30 | ~50% (Thermal Hyperalgesia) | [7] |
| PF-01247324 | SNL-Induced Neuropathic Pain | Rat | PO | 30 | Significant (Mechanical Allodynia) | [7] |
| Compound 3 | Spinal Nerve Ligation | Rat | PO | 30 | Efficacious | [1] |
| Compound 13 | CFA-Induced Inflammatory Pain | Rat | PO | 30 | Efficacious | [1] |
CFA: Complete Freund's Adjuvant; SNL: Spinal Nerve Ligation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and selectivity of a test compound on Nav1.8 and other sodium channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel alpha subunit and the beta3 subunit are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at room temperature.
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. To assess tonic block, channels are activated by a 20 ms (B15284909) depolarization to 0 mV every 10 seconds.
-
Compound Application: The test compound is applied at increasing concentrations via a perfusion system.
-
Data Analysis: The peak inward sodium current is measured before and after compound application. The concentration-response curve is fitted to a Hill equation to determine the IC50 value.
-
Selectivity Profiling: The same protocol is repeated on cell lines expressing other sodium channel subtypes (e.g., Nav1.5, Nav1.7) to determine selectivity.
In Vivo Pain Model: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To evaluate the efficacy of a test compound in reducing inflammatory pain behaviors.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Inflammation: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammation.
-
Behavioral Testing (Thermal Hyperalgesia): The Hargreaves test is used to measure the paw withdrawal latency to a radiant heat source. A decrease in latency indicates thermal hyperalgesia.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Data Collection: Paw withdrawal latencies are measured at baseline (before CFA injection) and at multiple time points after compound administration.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the withdrawal latencies of treated animals to those of vehicle-treated and naive animals.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a test compound.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Compound Administration: A single dose of the test compound is administered intravenously (i.v.) via the tail vein and orally (p.o.) by gavage to different groups of animals.
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points after dosing.
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the test compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated using non-compartmental analysis. Oral bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.
Visualizations
Figure 2: A typical preclinical experimental workflow for a novel Nav1.8 inhibitor.
Conclusion
The preclinical data for selective Nav1.8 inhibitors strongly support the potential of this target for the development of novel analgesics. These compounds demonstrate high potency and selectivity for Nav1.8, favorable pharmacokinetic properties in animal models, and significant efficacy in models of both inflammatory and neuropathic pain. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of future Nav1.8-targeting therapies for the management of pain.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of potent and selective inhibitors of the Nav1.8 sodium channel on dorsal root ganglion (DRG) neurons. While specific data for a compound designated "Nav1.8-IN-15" is not publicly available, this document synthesizes findings from research on well-characterized Nav1.8 inhibitors, such as suzetrigine (B10856436) (VX-548) and A-887826, to serve as a comprehensive resource.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its involvement in nociception, particularly in the context of inflammatory and neuropathic pain, has made it a prime target for the development of novel analgesics.[3][4][5] Nav1.8 channels are characterized by their resistance to tetrodotoxin (B1210768) (TTX) and their ability to remain active during prolonged depolarization, contributing significantly to the upstroke of the action potential and enabling high-frequency firing in nociceptive neurons.[2][6][7]
Effects of Nav1.8 Inhibition on DRG Neuron Excitability
Selective inhibition of Nav1.8 channels modulates the electrical excitability of DRG neurons. However, the outcomes are not always a complete blockade of action potential firing. This is partly due to the presence of other sodium channel subtypes, notably Nav1.7, which also contribute to neuronal excitability.[8][9][10]
Quantitative Data on Nav1.8 Inhibitor Effects
The following tables summarize the quantitative effects of representative Nav1.8 inhibitors on human and rodent DRG neurons.
| Parameter | Inhibitor | Concentration | Species | Effect | Reference |
| Action Potential Threshold | Suzetrigine (VX-548) | 10 nM | Human | Small effects | [9][10] |
| Action Potential Upstroke Velocity | Suzetrigine (VX-548) | 10 nM | Human | Small effects | [9][10] |
| Action Potential Peak | Suzetrigine (VX-548) | 10 nM | Human | Substantially reduced | [9][10] |
| Action Potential Shoulder | Suzetrigine (VX-548) | 10 nM | Human | Substantially reduced | [9][10] |
| Repetitive Firing | Suzetrigine (VX-548) | 10-100 nM | Human | Diminished but not eliminated | [9][10] |
| Peak Sodium Current | A-887826 | 30 nM | Human (cell line) | Inhibited to 41 ± 4% of control | [11] |
| Parameter | Inhibitor | Concentration | Species | Key Finding | Reference |
| Reverse Use Dependence | A-887826 | Not specified | Human (cell line) & Mouse | Inhibition is relieved by repetitive short depolarizations | [11] |
| Refractory Period | Suzetrigine (VX-548) | 10 nM | Human | Shortened | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the effects of Nav1.8 inhibitors on DRG neurons.
Dorsal Root Ganglion (DRG) Neuron Culture
-
Source: Human DRG neurons are obtained from organ donors. Rodent DRGs are typically dissected from mice or rats.
-
Dissociation: Ganglia are treated with enzymes such as collagenase and dispase to break down the connective tissue. This is followed by mechanical trituration to obtain a single-cell suspension.
-
Plating: Dissociated neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) to promote adherence and neurite outgrowth.
-
Culture Medium: Neurons are maintained in a nutrient-rich medium, often supplemented with growth factors like Nerve Growth Factor (NGF) to support the survival of nociceptive neurons.
Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To measure the electrical properties of individual DRG neurons, including action potentials and ion channel currents.
-
Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Current-Clamp Recordings: Used to study action potentials. The membrane potential is recorded while current is injected into the cell. This allows for the measurement of action potential threshold, amplitude, duration, and firing frequency.
-
Voltage-Clamp Recordings: Used to isolate and study the currents flowing through specific ion channels, such as Nav1.8. The membrane potential is held at a constant level, and the current required to maintain that potential is measured. Specific voltage protocols are applied to study the activation and inactivation properties of the channels.
-
Pharmacology: Nav1.8 inhibitors are applied to the bath solution perfusing the neurons to assess their effects on the recorded electrical signals.
Signaling Pathways and Experimental Workflows
Nav1.8 Signaling in Nociception
The following diagram illustrates the role of Nav1.8 in the pain signaling pathway and the mechanism of its inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. drpress.org [drpress.org]
- 4. Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 6. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. [PDF] Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine | Semantic Scholar [semanticscholar.org]
- 9. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Information regarding a specific molecule designated "Nav1.8-IN-15" is not publicly available as of the latest update. This technical guide, therefore, focuses on the broader role of the voltage-gated sodium channel Nav1.8 in neuropathic pain and the therapeutic potential of its selective inhibitors. Data and protocols are based on well-characterized, representative Nav1.8 inhibitors found in scientific literature to illustrate the principles of targeting this channel for analgesia.
Introduction: The Role of Nav1.8 in Neuropathic Pain
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge. Voltage-gated sodium channels (Navs) are critical for the generation and propagation of action potentials in neurons.[1][2] Among the nine subtypes, Nav1.8, encoded by the SCN10A gene, has emerged as a promising therapeutic target.[1][3] Predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) and unmyelinated, small-diameter sensory neurons known as C-fibers, Nav1.8 plays a crucial role in nociception.[1][2]
Unlike other Nav subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and exhibits unique biophysical properties, including a more depolarized voltage dependence of inactivation. This allows the channel to remain active during prolonged depolarization, contributing to the hyperexcitability of sensory neurons observed in chronic pain states.[1] Gain-of-function mutations in SCN10A have been identified in patients with painful peripheral neuropathies, further validating Nav1.8 as a key player in pain signaling.[4] The expression of Nav1.8 is upregulated in various animal models of neuropathic pain, including those induced by chronic constriction injury (CCI) and chemotherapy agents like paclitaxel (B517696).[5] Consequently, selective inhibition of Nav1.8 presents a compelling strategy for the development of novel analgesics with a potentially improved side-effect profile compared to non-selective sodium channel blockers.
Quantitative Data for Representative Nav1.8 Inhibitors
The following tables summarize key in vitro and in vivo data for well-characterized, selective Nav1.8 inhibitors, which serve as a proxy for the potential profile of an investigational compound like this compound.
Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. Other Nav Subtypes | Reference |
| A-803467 | Human Nav1.8 | Electrophysiology (Patch Clamp) | 8 | >1000-fold vs. Nav1.2, 1.3, 1.5, 1.7 | [6] |
| VX-548 (Suzetrigine) | Human Nav1.8 | Not Specified | Not Specified | Highly Selective | [7] |
| Compound 13 | Human Nav1.8 | Electrophysiology (Manual) | 13 | Highly Selective vs. other Nav subtypes | [8] |
| Compound 18 | Human Nav1.8 | Electrophysiology (Manual) | 18 | Highly Selective vs. other Nav subtypes | [8] |
Table 2: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Neuropathic Pain Models
| Compound | Animal Model | Pain Modality | Route of Administration | Effective Dose | % Reversal of Hyperalgesia/Allodynia | Reference |
| A-803467 | Rat CCI Model | Mechanical Allodynia | Intraperitoneal | 30 mg/kg | Significant reversal | [6] |
| Suzetrigine | Mouse Partial Sciatic Nerve Injury | Mechanical Hyperalgesia | Intraperitoneal | Not Specified | Significant reversal | [9] |
| Compound 13 | Rat Spinal Nerve Ligation | Mechanical Allodynia | Oral | 40 mg/kg | Significant shift in paw withdrawal threshold | [8] |
Experimental Protocols
Detailed methodologies for key preclinical neuropathic pain models and behavioral assays are provided below.
Chronic Constriction Injury (CCI) Model in Rats
This surgical model induces peripheral neuropathy mimicking chronic nerve compression.[10]
Objective: To induce neuropathic pain-like behaviors through loose ligation of the sciatic nerve.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (200-250 g) are anesthetized with isoflurane. The surgical area on the thigh is shaved and disinfected.
-
Surgical Procedure: A skin incision is made on the lateral side of the thigh. The biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.[11][12] Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with approximately 1 mm spacing between them.[10][12] The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips.[11]
-
Post-operative Care: Animals are monitored during recovery and housed individually with easy access to food and water. Behavioral testing typically commences 7-14 days post-surgery.
Paclitaxel-Induced Neuropathic Pain Model in Mice
This model recapitulates the painful peripheral neuropathy often experienced by patients undergoing chemotherapy.[13]
Objective: To induce mechanical and thermal hypersensitivity through the administration of paclitaxel.
Methodology:
-
Animal Preparation: Adult male C57BL/6J mice are used.[14]
-
Drug Administration: Paclitaxel is dissolved in a vehicle of Cremophor EL and ethanol (B145695) (1:1) and then diluted in saline.[13] Mice receive intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on alternating days for a total of four injections (days 0, 2, 4, and 6).[15] A control group receives vehicle injections.
-
Behavioral Assessment: Nociceptive thresholds are measured at baseline and at multiple time points following the final paclitaxel injection (e.g., days 7, 10, 14, 21).[13]
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a mechanical stimulus.[16][17]
Objective: To quantify sensitivity to a punctate mechanical stimulus applied to the plantar surface of the hind paw.
Methodology:
-
Acclimation: Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15-30 minutes.[18]
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied perpendicularly to the mid-plantar surface of the hind paw until the filament buckles.[16][18] A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[18] The testing begins with a filament near the expected threshold. If there is a response, a weaker filament is used next; if there is no response, a stronger one is used. This continues for a set number of stimuli after the first crossover of the response threshold.
Assessment of Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to withdraw from a thermal stimulus.[19][20][21]
Objective: To quantify the sensitivity to a noxious heat stimulus.
Methodology:
-
Acclimation: Animals are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor and focused on the mid-plantar surface of the hind paw.[21] The latency to paw withdrawal is automatically recorded. A cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.[21]
-
Data Collection: Several measurements are taken for each paw, with a sufficient interval between stimuli to avoid sensitization. The average withdrawal latency is then calculated.
Visualizations: Signaling Pathways and Experimental Workflows
Nav1.8 Signaling Pathway in Nociception
Caption: Nociceptive signaling pathway involving Nav1.8.
Experimental Workflow for Preclinical Evaluation of a Nav1.8 Inhibitor
Caption: Preclinical workflow for evaluating a Nav1.8 inhibitor.
Conclusion
The voltage-gated sodium channel Nav1.8 is a well-validated and highly promising target for the treatment of various pain states, particularly neuropathic pain. Its preferential expression in peripheral nociceptors provides a clear avenue for the development of selective analgesics with a reduced risk of central nervous system or cardiovascular side effects. The data from representative inhibitors demonstrate that potent and selective blockade of Nav1.8 can effectively reverse pain-like behaviors in preclinical models of neuropathic pain. The experimental protocols outlined in this guide provide a robust framework for the evaluation of new chemical entities targeting Nav1.8, such as the conceptual this compound. Further investigation into selective Nav1.8 inhibitors is warranted and holds significant promise for delivering a new class of non-opioid analgesics for patients suffering from chronic neuropathic pain.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain-of-function Nav1.8 mutations in painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aragen.com [aragen.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]
- 14. Effects of paclitaxel on the development of neuropathy and affective behaviors in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the propagation of pain signals.[1] Predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is responsible for a significant portion of the depolarizing inward current during an action potential in nociceptive neurons.[1][2] Its unique electrophysiological properties, such as resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, distinguish it from other sodium channel subtypes.[1][3] These features, combined with its specific expression pattern, make Nav1.8 a compelling therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[1][4]
Nav1.8-IN-15 is a novel investigational compound designed as a selective inhibitor of the Nav1.8 channel. These application notes provide detailed protocols for the comprehensive characterization of this compound using whole-cell patch-clamp electrophysiology. The methodologies described are essential for determining the potency, selectivity, and mechanism of action of this compound, thereby providing critical data for its preclinical development.
Data Presentation
Table 1: Electrophysiological Properties of Human Nav1.8 Channels
| Parameter | Reported Value (Human) | Reference |
| Activation (V1/2) | -11.12 ± 1.76 mV | [1] |
| Inactivation (V1/2) | -31.86 ± 0.58 mV | [1][5] |
| Current Density in DRG neurons | -53.2 ± 6.8 pA/pF (TTX-R) | [1] |
| Recovery from Inactivation (Fast τ) | 2.0 ± 0.3 ms (B15284909) (with β1 subunit) | [1] |
| Recovery from Inactivation (Slow τ) | 1070.1 ± 59.0 ms (with β1 subunit) | [1] |
| Persistent Current | ~6.1% of peak current | [5][6] |
Table 2: Cellular Models for Nav1.8 Electrophysiology
| Cell Type | Description | Advantages | Disadvantages |
| HEK293 or CHO cells expressing human Nav1.8 | Stably or transiently transfected cell lines. | Homogeneous expression, clean pharmacology, suitable for automated patch-clamp.[3][7] | Lacks native neuronal environment and interacting proteins. |
| Primary cultured DRG neurons (rodent or human) | Neurons dissociated from dorsal root ganglia. | Physiologically relevant, contains native channel complexes and signaling partners.[8] | Heterogeneous population, more complex to work with. |
Signaling Pathways and Experimental Workflows
Nav1.8 Signaling in Nociception
Caption: Role of Nav1.8 in pain signaling and the inhibitory action of this compound.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Experimental Protocols
Cell Culture and Preparation
-
HEK293/CHO Cells: Culture stable cell lines expressing human Nav1.8 α- and β-subunits in appropriate media at 37°C and 5% CO₂. For recording, plate cells on glass coverslips 1-6 hours before the experiment.[8]
-
Primary DRG Neurons: Harvest dorsal root ganglia from rodents or human donors and culture according to established protocols.[8]
Solutions
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.[8]
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES. Adjust pH to 7.3 with CsOH.[8]
Whole-Cell Patch-Clamp Recording
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.[1]
-
Approach a single, healthy cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).[1]
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.[7]
-
Allow the cell to stabilize for a few minutes before initiating voltage-clamp protocols.[1]
Voltage-Clamp Protocols for this compound Characterization
-
Objective: To determine the concentration-dependent inhibition of Nav1.8 by this compound at a resting membrane potential.
-
Holding Potential: -100 mV
-
Test Pulse: Depolarize to 0 mV for 50 ms every 10 seconds.[1]
-
Procedure:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound.
-
Allow the block to reach a steady state at each concentration.
-
Wash out the compound to assess reversibility.
-
-
Data Analysis: Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC₅₀ value.[1][3]
-
Objective: To assess the affinity of this compound for the inactivated state of the Nav1.8 channel.
-
Holding Potential: -100 mV
-
Conditioning Pre-pulse: Depolarize to a voltage that causes ~50% inactivation (e.g., -40 mV) for 5 seconds.[7][9]
-
Test Pulse: Depolarize to 0 mV for 50 ms.
-
Procedure:
-
Record a stable baseline current.
-
Apply increasing concentrations of this compound.
-
Measure the peak current during the test pulse at each concentration.
-
-
Data Analysis: Calculate the IC₅₀ for the inactivated state and compare it to the tonic block IC₅₀ to determine state dependence.
-
Objective: To evaluate the effect of this compound on Nav1.8 channels during high-frequency firing.
-
Holding Potential: -100 mV
-
Pulse Train: Apply a series of 25 depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz.[10]
-
Procedure:
-
Record the current response to the pulse train in the absence of the compound.
-
Apply this compound and repeat the pulse train.
-
-
Data Analysis: Compare the reduction in peak current from the first to the last pulse in the train in the presence and absence of the compound. A greater reduction with the compound indicates use-dependent block.
Conclusion
The selective inhibition of the Nav1.8 sodium channel presents a promising avenue for the development of novel non-opioid analgesics.[7] The protocols outlined in these application notes provide a comprehensive framework for the electrophysiological characterization of this compound. By systematically evaluating its potency, state-dependence, and use-dependence, researchers can build a robust preclinical data package to support its further development as a potential therapeutic for acute and chronic pain.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. metrionbiosciences.com [metrionbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Disclaimer: The compound "Nav1.8-IN-15" is not specifically described in publicly available scientific literature. The following application notes and protocols are based on the established use of other well-characterized, potent, and selective Nav1.8 inhibitors (e.g., A-803467) in preclinical in vivo pain research. These guidelines provide a representative framework for investigating a novel selective Nav1.8 inhibitor like this compound.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key mediator in pain signaling.[1][2] It is preferentially expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG) that are responsible for transmitting noxious stimuli.[1][3] Unlike other sodium channels, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX-R) and plays a crucial role in the generation and propagation of action potentials in nociceptors, particularly in states of chronic inflammatory and neuropathic pain.[1][4][5] Its restricted expression profile makes it an attractive therapeutic target for the development of non-opioid analgesics with a potentially lower risk of central nervous system side effects.[5] Selective pharmacological blockade of Nav1.8 has been shown to produce significant pain relief in various animal models of neuropathic and inflammatory pain.[5][6] These application notes provide detailed protocols for utilizing a selective Nav1.8 inhibitor, exemplified by this compound, in two standard in vivo pain models and summarize the expected outcomes based on data from representative compounds.
Mechanism of Action
This compound is hypothesized to be a selective inhibitor of the Nav1.8 sodium channel. By binding to the channel, it is expected to stabilize its inactivated state, thereby preventing the influx of sodium ions required for the propagation of action potentials in nociceptive neurons. This targeted inhibition of Nav1.8 in peripheral sensory neurons is anticipated to reduce neuronal hyperexcitability and subsequently alleviate pain.[7] Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, reinforcing the channel's role in chronic pain.[3][8]
Signaling Pathway and Inhibition
The following diagram illustrates the role of Nav1.8 in the nociceptive signaling pathway and the proposed mechanism of inhibition by this compound.
Caption: Nociceptive signaling pathway and Nav1.8 inhibition.
Quantitative Data for Representative Nav1.8 Inhibitors
The development of selective Nav1.8 inhibitors is a key goal for pain research. The following table summarizes publicly available data for a well-known tool compound, demonstrating its potency and efficacy in a preclinical model. This data can serve as a benchmark for evaluating this compound.
| Compound | Animal Model | Assay | Route of Administration | Dose (mg/kg) | Efficacy (% Reversal of Hyperalgesia) |
| A-803467 | Rat, CFA-induced inflammatory pain | Hargreaves Test | i.p. | 30 | ~50% |
| A-803467 | Rat, Spinal Nerve Ligation | Von Frey Test | i.p. | 30 | ~60% |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Carrageenan-Induced Inflammatory Pain Model
This model is used to assess the efficacy of compounds against acute inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
1% Carrageenan solution in sterile saline
-
This compound formulated in an appropriate vehicle (e.g., 5% DMSO, 10% Solutol, 85% saline)
-
Vehicle control
-
Hargreaves apparatus for thermal hyperalgesia assessment
-
Von Frey filaments for mechanical allodynia assessment
Procedure:
-
Acclimation: Acclimate rats to the testing environment and equipment for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline thermal paw withdrawal latency and mechanical paw withdrawal threshold for both hind paws.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Pain Phenotype Confirmation: At 3 hours post-carrageenan injection, re-assess thermal hyperalgesia and mechanical allodynia to confirm the development of a pain phenotype. A significant decrease in paw withdrawal latency/threshold in the ipsilateral paw is expected.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.)).
-
Post-Dosing Assessment: Assess pain behaviors at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is used to evaluate the efficacy of compounds against chronic neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
4-0 chromic gut sutures
-
Surgical instruments
-
This compound formulated in an appropriate vehicle
-
Vehicle control
-
Hargreaves apparatus
-
Von Frey filaments
Procedure:
-
Acclimation: Acclimate rats as described in the inflammatory pain model.
-
Baseline Measurement: Record baseline thermal and mechanical sensory thresholds.
-
Surgical Procedure: Anesthetize the rat. Expose the sciatic nerve and place four loose ligatures of chromic gut suture around it.
-
Post-Operative Recovery: Allow the animals to recover for 7-14 days for the full development of neuropathic pain.
-
Pain Phenotype Confirmation: Assess for thermal hyperalgesia and mechanical allodynia.
-
Compound Administration: Administer this compound or vehicle.
-
Post-Dosing Assessment: Measure paw withdrawal latencies and thresholds at multiple time points post-administration.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo pain assay using a Nav1.8 inhibitor.
Caption: General workflow for in vivo pain assays.
Conclusion
The voltage-gated sodium channel Nav1.8 is a well-validated and highly promising target for the treatment of a variety of pain states.[8][9] Its preferential expression in peripheral nociceptors provides a clear pathway for developing selective analgesics with a reduced risk of central nervous system or cardiovascular side effects.[5] The data from representative inhibitors demonstrate that potent and selective blockade of Nav1.8 can lead to significant analgesia in preclinical models of inflammatory and neuropathic pain. The protocols and framework provided here offer a robust starting point for the in vivo characterization of novel Nav1.8 inhibitors such as this compound.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drpress.org [drpress.org]
- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Recommended Concentration of Nav1.8 Inhibitors for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Nav1.8-IN-15" was not publicly available at the time of this writing. The following application notes and protocols are based on data from well-characterized, potent, and selective Nav1.8 inhibitors, such as the compound series including "compound 3" and A-803467, which serve as representative examples for researchers working with novel Nav1.8-targeted compounds.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is crucial for the upstroke of the action potential in these nociceptive neurons.[1][2] Its distinct electrophysiological properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, differentiate it from other sodium channel subtypes.[1] These characteristics, combined with its specific expression pattern, make Nav1.8 an attractive therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[1] This document provides detailed protocols and recommended concentration ranges for the characterization of Nav1.8 inhibitors in cell culture, based on data from analogous compounds.
Data Presentation: Potency of Representative Nav1.8 Inhibitors
The following table summarizes the in vitro potency of a representative Nav1.8 inhibitor ("compound 3") against human Nav1.8 channels and its selectivity over other Nav subtypes. This data is critical for determining the appropriate concentration range for cell culture experiments.
| Compound | Target | Assay System | IC50 (µM) | Selectivity vs. Other Subtypes | Reference |
| Compound 3 | hNav1.8 | Manual Patch Clamp (recombinantly expressed hNav1.8/β1) | 0.19 | ≥50-fold selectivity over Nav1.1, Nav1.2, Nav1.5, Nav1.7 | [3] |
| TTX-R current | Rat DRG neurons | 0.44 | - | [3] | |
| TTX-R current | Human DRG neurons | 0.31 | - | [3] |
Note: The IC50 values indicate the concentration at which the inhibitor blocks 50% of the channel activity. For initial cell culture experiments, a concentration range spanning from the IC50 value (e.g., ~0.2 µM) to 10-fold above and below this value is recommended to establish a dose-response curve.
Experimental Protocols
Cell Culture for Nav1.8 Expressing Cells
a) Recombinant Cell Lines (e.g., HEK293 expressing hNav1.8)
-
Culture Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.[4]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For Electrophysiology: Plate cells onto poly-D-lysine coated glass coverslips 24-48 hours before recording.
b) Primary Dorsal Root Ganglion (DRG) Neurons
-
Isolation: Harvest DRGs from rodents and dissociate them using a combination of enzymes such as Liberase TL and papain.[5]
-
Plating: Plate dissociated neurons on laminin/poly-D-lysine coated glass coverslips.[1]
-
Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).[1]
-
Recording: Perform electrophysiological recordings within 24-72 hours of plating.[1]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to determine the concentration-dependent inhibition of Nav1.8 channels by a test compound.
a) Solutions
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 5.3 KCl, 1 MgCl2, 3 CaCl2, 25 sorbitol, and 10 HEPES. Adjust pH to 7.2 with NaOH.[5]
-
Intracellular (Pipette) Solution (in mM): 110 CsF, 20 CsCl, 10 EGTA, 5 NaF, and 10 HEPES. Adjust pH to 7.4 with CsOH.[6]
b) Recording Procedure
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.[1]
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[1]
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).[1]
-
Rupture the cell membrane to achieve the whole-cell configuration and allow the cell to stabilize for a few minutes.[1]
c) Voltage-Clamp Protocols
-
Tonic Block Protocol:
-
Objective: To determine the concentration-dependent inhibition of Nav1.8 at a resting membrane potential.[1]
-
Holding Potential: -100 mV.[1]
-
Test Pulse: Depolarize to 0 mV for 50 ms (B15284909) every 10 seconds.[1]
-
Procedure:
-
-
State-Dependence Protocol:
-
Objective: To determine if the inhibitor preferentially binds to the inactivated state of the channel.
-
Procedure: Measure the IC50 at different holding potentials (e.g., the V0.5 of inactivation) to assess the affinity for different channel states.[3]
-
Visualizations
Caption: Signaling pathway of Nav1.8 in pain perception and the point of intervention for an inhibitor.
Caption: Experimental workflow for determining the IC50 of a Nav1.8 inhibitor using patch-clamp electrophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Nav1.6 and Nav1.8 peripheral nerve Na+ channels by auxiliary β-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is responsible for the upstroke of the action potential in nociceptive neurons.[3] Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, distinguish it from other sodium channel subtypes. These features, combined with its specific expression pattern, make Nav1.8 a compelling therapeutic target for developing novel non-opioid analgesics for inflammatory and neuropathic pain.[4]
Nav1.8-IN-15 is a novel investigational compound designed for the selective inhibition of the Nav1.8 channel. Automated patch-clamp (APC) electrophysiology is a powerful high-throughput technique for characterizing the potency, selectivity, and mechanism of action of ion channel modulators like this compound.[1] This document provides detailed protocols for the evaluation of this compound using automated electrophysiology platforms.
Nav1.8 Signaling Pathway in Nociception
Under normal physiological conditions, Nav1.8 contributes to the propagation of action potentials in response to noxious stimuli. However, in inflammatory states, various mediators can modulate the expression and function of Nav1.8, leading to neuronal hyperexcitability and chronic pain. For instance, inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) can increase Nav1.8 expression in keratinocytes. This upregulation can lead to an increase in reactive oxygen species (ROS) production, which in turn promotes the release of pro-inflammatory mediators, creating a positive feedback loop that enhances pain sensitivity.[5]
References
- 1. metrionbiosciences.com [metrionbiosciences.com]
- 2. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nav1.8 in keratinocytes contributes to ROS-mediated inflammation in inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key mediator in pain signal transmission.[1][2] Its involvement in both inflammatory and neuropathic pain states makes it a prime therapeutic target for the development of novel analgesics.[3][4] Nav1.8-IN-15 is an investigational selective inhibitor of the Nav1.8 channel. These application notes provide detailed protocols for the preclinical assessment of this compound's efficacy in established animal models of pain. The following sections detail electrophysiological and behavioral assays to characterize the potency and analgesic effects of this compound.
Due to the limited availability of public data on this compound, the quantitative data presented in the tables are representative of well-characterized selective Nav1.8 inhibitors, such as A-803467 and MSD199, to provide a comparative framework for efficacy.
Electrophysiological Assessment of Nav1.8 Inhibition
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol details the direct assessment of this compound's inhibitory activity on Nav1.8 channels in their native environment.
Objective: To determine the concentration-dependent inhibition of tetrodotoxin-resistant (TTX-R) sodium currents, primarily conducted by Nav1.8 channels, in isolated rodent DRG neurons.
Materials:
-
Rodent (rat or mouse) lumbar DRGs
-
Cell culture reagents (DMEM/F12, fetal bovine serum, penicillin/streptomycin, nerve growth factor)
-
Enzymes for dissociation (collagenase, dispase)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH. To isolate Nav1.8 currents, include 0.3 µM Tetrodotoxin (TTX).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
This compound stock solution and dilution buffers.
Procedure:
-
DRG Neuron Culture:
-
Euthanize the animal according to approved protocols and dissect lumbar (L4-L6) DRGs.
-
Treat ganglia with a collagenase/dispase solution to dissociate into single neurons.
-
Plate dissociated neurons on laminin/poly-D-lysine coated coverslips and culture overnight.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) on a small-diameter DRG neuron (likely a nociceptor).
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the neuron at -80 mV.
-
Apply a depolarizing step to 0 mV for 50 ms (B15284909) to elicit sodium currents.
-
Record baseline TTX-R currents in the presence of 300 nM TTX.
-
Perfuse the chamber with increasing concentrations of this compound and record the current inhibition at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the current to the baseline and plot the concentration-response curve.
-
Fit the curve with the Hill equation to determine the IC50 value.
-
In Vivo Efficacy Assessment in Pain Models
A variety of animal models are available to assess the analgesic potential of this compound in different pain states.
Protocol 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.[5]
Objective: To evaluate the ability of this compound to reverse thermal and mechanical hypersensitivity in a model of chronic inflammation.
Materials:
-
Male Sprague-Dawley rats (180-200g)
-
Complete Freund's Adjuvant (CFA)
-
Hargreaves apparatus for thermal sensitivity testing
-
Von Frey filaments for mechanical sensitivity testing
-
This compound formulation for administration (e.g., oral gavage, intraperitoneal injection)
Procedure:
-
Induction of Inflammation:
-
Acclimatize rats to the testing environment.
-
Record baseline thermal withdrawal latency and mechanical withdrawal threshold.
-
Under brief isoflurane (B1672236) anesthesia, inject 100 µL of CFA into the plantar surface of one hind paw.[6]
-
-
Behavioral Testing:
-
At 24 hours post-CFA injection, re-measure thermal and mechanical sensitivity to confirm the development of hyperalgesia and allodynia.
-
Administer this compound or vehicle to the animals.
-
Assess thermal withdrawal latency and mechanical withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).
-
Protocol 3: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model mimics neuropathic pain conditions in humans by producing long-lasting mechanical allodynia.[1][7]
Objective: To determine the efficacy of this compound in alleviating mechanical allodynia in a neuropathic pain state.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Surgical instruments for SNL procedure
-
Isoflurane anesthesia
-
Von Frey filaments
-
This compound formulation
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.[8]
-
Close the incision and allow the animal to recover.
-
-
Behavioral Testing:
-
Allow 7-14 days for the development of stable mechanical allodynia.
-
Measure the baseline paw withdrawal threshold using von Frey filaments.
-
Administer this compound or vehicle.
-
Measure the paw withdrawal threshold at multiple time points post-dosing.
-
Protocol 4: Formalin Test of Nociceptive Pain
The formalin test produces a biphasic pain response, with the first phase representing acute nociception and the second phase involving inflammatory mechanisms and central sensitization.[9][10]
Objective: To assess the effect of this compound on both acute and tonic pain responses.
Materials:
-
Male Swiss Webster mice (20-25g)
-
5% formalin solution
-
Observation chambers with mirrors
-
Video recording equipment (optional)
-
This compound formulation
Procedure:
-
Acclimation and Dosing:
-
Place mice in individual observation chambers for at least 30 minutes to acclimate.
-
Administer this compound or vehicle at a predetermined time before formalin injection.
-
-
Formalin Injection and Observation:
-
Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
Immediately return the mouse to the chamber and record the cumulative time spent licking or biting the injected paw for 60 minutes.
-
-
Data Analysis:
-
Analyze the data in two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).
-
Compare the licking/biting time between the this compound treated and vehicle groups for each phase.
-
Data Presentation
Table 1: In Vitro Potency of Representative Nav1.8 Inhibitors
| Compound | Assay | Species | IC50 (nM) | Reference |
| A-803467 | Whole-cell patch clamp (TTX-R current) | Rat DRG | 140 | [11] |
| A-803467 | Recombinant hNav1.8 | Human | 8 | [11] |
| MSD199 | Recombinant hNav1.8 | Human | 3.4 | [12] |
| MSD199 | Native Nav1.8 | Humanized Rat DRG | 5.6 | [12] |
Table 2: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Pain Models
| Compound | Animal Model | Species | Endpoint | Efficacy | Reference |
| A-803467 | Spinal Nerve Ligation | Rat | Mechanical Allodynia | ED50 = 70 mg/kg, i.p. | [11] |
| A-803467 | CFA-induced Inflammation | Rat | Thermal Hyperalgesia | ED50 = 70 mg/kg, i.p. | [11] |
| MSD199 | Spinal Nerve Ligation | Humanized Rat | Mechanical Allodynia | Significant reversal at 10 mg/kg | [12] |
| MSD199 | CFA-induced Inflammation | Humanized Rat | Thermal Hyperalgesia | Significant increase in latency at 10 mg/kg | [12] |
| Dexpramipexole | Oxaliplatin-induced Neuropathy | Mouse | Neuropathic Pain | Significant analgesia | [13] |
Visualizations
Caption: Signaling pathway of pain transmission via the Nav1.8 channel and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
References
- 1. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 5. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 7. iasp-pain.org [iasp-pain.org]
- 8. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. pnas.org [pnas.org]
- 12. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2][3] Its crucial role in the generation and propagation of action potentials in nociceptive pathways makes it a compelling target for the development of novel analgesics for inflammatory and neuropathic pain.[4][5][6] Nav1.8-IN-15 is a novel, potent, and selective small molecule inhibitor of the Nav1.8 channel. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of Nav1.8.
Nav1.8 Signaling Pathway in Nociception
The Nav1.8 channel is a key component in the transmission of pain signals. Under normal physiological conditions, it contributes significantly to the depolarizing phase of the action potential in sensory neurons.[7] In chronic pain states, inflammatory mediators can modulate Nav1.8 activity, leading to neuronal hyperexcitability and heightened pain perception.[6] this compound exerts its inhibitory effect by binding to the channel, thereby blocking sodium influx and dampening the pain signal.
Quantitative Data for this compound
The following table summarizes the in vitro pharmacological data for this compound. Data were generated using automated patch-clamp and fluorescence-based assays.
| Parameter | This compound |
| Potency (IC50) | |
| hNav1.8 (Automated Patch Clamp) | 15 nM |
| hNav1.8 (Fluorescence Assay) | 25 nM |
| Selectivity (IC50) | |
| hNav1.1 | > 10 µM |
| hNav1.2 | > 10 µM |
| hNav1.5 | > 5 µM |
| hNav1.7 | 1.5 µM |
Experimental Protocols
Automated Patch-Clamp Electrophysiology for Nav1.8 Potency Determination
This protocol describes the use of an automated patch-clamp system to determine the potency of this compound on human Nav1.8 channels expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing hNav1.8
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Preparation: Culture HEK293-hNav1.8 cells to 70-80% confluency. Harvest cells using a non-enzymatic cell dissociation solution and resuspend in the external solution at a density of 1-2 x 106 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in the external solution. The final DMSO concentration should not exceed 0.1%.
-
Automated Patch-Clamp:
-
Prime the instrument and load the cell suspension and compound plate.
-
Initiate the automated patch-clamp protocol. This typically involves cell capture, seal formation, whole-cell configuration, and voltage-clamp recordings.
-
Apply a voltage protocol to elicit Nav1.8 currents. For example, from a holding potential of -100 mV, apply a depolarizing step to 0 mV for 20 ms.
-
Establish a stable baseline current for at least 3 minutes.
-
Apply this compound at various concentrations and record the resulting inhibition of the peak Nav1.8 current.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
High-Throughput Fluorescence-Based Membrane Potential Assay
This protocol outlines a fluorescence-based HTS assay using a membrane potential-sensitive dye to screen for Nav1.8 inhibitors.[8][9]
Materials:
-
HEK293 cells stably expressing hNav1.8
-
Assay buffer (HBSS, 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Nav1.8 activator (e.g., Veratridine)
-
This compound and test compounds
Procedure:
-
Cell Plating: Seed HEK293-hNav1.8 cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Add this compound or test compounds to the wells and incubate for 15-30 minutes.
-
Signal Detection:
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Establish a baseline fluorescence reading.
-
Add the Nav1.8 activator (e.g., veratridine) to all wells to induce channel opening and membrane depolarization, which results in a change in fluorescence.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the activator.
-
Determine the percentage of inhibition by comparing the fluorescence change in the presence of the test compound to the control (activator only).
-
For active compounds, perform a concentration-response analysis to determine the IC50.
-
Selectivity Profiling
To assess the selectivity of this compound, the automated patch-clamp or fluorescence-based assays can be adapted to use cell lines expressing other Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7). The experimental protocols remain largely the same, with adjustments to the specific cell lines and any subtype-specific voltage protocols.
Conclusion
This compound is a valuable tool for studying the role of the Nav1.8 channel in pain and for the discovery of new analgesic compounds. The protocols described here provide robust and reliable methods for characterizing the potency and selectivity of Nav1.8 modulators in a high-throughput format. These assays are essential for advancing the development of the next generation of non-opioid pain therapeutics.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Biosensing Approach for Rapid Screening of Compounds Targeting the hNav1.1 Channel: Marine Toxins as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As "Nav1.8-IN-15" is a designation for a novel investigational compound, publicly available data is limited. The following application notes and protocols are based on established methodologies and data from well-characterized, selective Nav1.8 inhibitors such as A-803467 and PF-01247324, which are considered suitable proxies for preclinical in vivo research.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key mediator in the transmission of pain signals.[1] Its preferential expression in the peripheral nervous system, particularly in the small-diameter sensory neurons of the dorsal root ganglion (DRG), makes it an attractive therapeutic target for the development of novel, non-opioid analgesics.[2] Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that plays a crucial role in the generation and propagation of action potentials within nociceptors, especially in the context of chronic inflammatory and neuropathic pain.[2] Selective inhibition of Nav1.8 offers the potential for significant pain relief with a reduced risk of central nervous system (CNS) side effects.[2] These application notes provide detailed protocols for the in vivo administration of this compound in established rodent models of inflammatory and neuropathic pain.
Mechanism of Action
Selective Nav1.8 inhibitors like this compound are designed to bind to the Nav1.8 channel protein. This binding stabilizes the channel in a closed or inactivated state, thereby preventing the influx of sodium ions (Na+) that is essential for the depolarization phase of an action potential.[2] By inhibiting Nav1.8, these compounds decrease the excitability of nociceptive neurons, dampening the transmission of pain signals from the periphery to the central nervous system.[2] This targeted action on peripheral pain-sensing neurons is the foundational mechanism for their analgesic effects.[2]
Nav1.8 Signaling Pathway and Inhibition
Data Presentation: Efficacy of Representative Nav1.8 Inhibitors
The following tables summarize the reported in vivo efficacy of well-characterized selective Nav1.8 inhibitors in preclinical models of neuropathic and inflammatory pain. This data can serve as a benchmark for evaluating a novel compound like this compound.
Table 1: Efficacy in Neuropathic Pain Models
| Compound | Pain Model | Species | Route of Admin. | Efficacy (ED₅₀ or Effective Dose) | Reference |
| A-803467 | Spinal Nerve Ligation (SNL) | Rat | i.p. | ED₅₀ = 47 mg/kg | [3][4] |
| A-803467 | Sciatic Nerve Injury (CCI) | Rat | i.p. | ED₅₀ = 85 mg/kg | [3][4] |
| PF-01247324 | Spinal Nerve Ligation (SNL) | Rat | p.o. | Significant reversal of allodynia at 30 mg/kg | [1][5] |
Table 2: Efficacy in Inflammatory Pain Models
| Compound | Pain Model | Species | Route of Admin. | Efficacy (ED₅₀ or Effective Dose) | Reference |
| A-803467 | CFA-induced Thermal Hyperalgesia | Rat | i.p. | ED₅₀ = 41 mg/kg | [3][4] |
| PF-01247324 | Carrageenan-induced Thermal Hyperalgesia | Rat | p.o. | Significant effect at 30 mg/kg | [1][5] |
| PF-01247324 | CFA-induced Tactile Allodynia | Rat | p.o. | Significant reversal at 100 mg/kg | [1][5] |
Experimental Protocols
Protocol 1: Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model
This model induces a persistent inflammatory state characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)[1][6]
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (180-220g)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves apparatus)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Syringes and needles for injection and oral gavage
Procedure:
-
Acclimation: Acclimate animals to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Induction of Inflammation: Induce inflammation by a single intraplantar injection of 100-150 µL of CFA into the plantar surface of the right hind paw.[1]
-
Pain Phenotype Confirmation: At 24-48 hours post-CFA injection, re-assess thermal hyperalgesia and mechanical allodynia to confirm the development of a stable pain phenotype. A significant decrease in paw withdrawal latency/threshold in the ipsilateral paw is expected.[1][2]
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)).
-
Post-Dosing Assessment: Assess pain behaviors at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.[2]
CFA Model Workflow
Protocol 2: Neuropathic Pain - Spinal Nerve Ligation (SNL) Model
This surgical model mimics peripheral nerve injury-induced neuropathic pain, resulting in persistent mechanical allodynia and thermal hyperalgesia.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)[1][6]
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Surgical instruments for SNL procedure
-
Anesthesia (e.g., isoflurane)
-
Suture materials
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves apparatus)
Procedure:
-
Acclimation and Baseline Measurement: Perform as described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Perform a surgical incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision in layers.
-
A sham surgery group should be included where the nerves are exposed but not ligated.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours, and monitor the animals for signs of distress.
-
Pain Phenotype Development: Allow 7-14 days for the full development of neuropathic pain behaviors.
-
Pain Assessment: Confirm the presence of mechanical allodynia and/or thermal hyperalgesia in the ipsilateral hind paw.
-
Compound Administration: Administer this compound or vehicle via the desired route.
-
Post-Dosing Assessment: Evaluate pain behaviors at multiple time points post-administration to determine the efficacy and duration of action of the compound.
SNL Model Workflow
Vehicle Formulation and Administration
The choice of vehicle is critical for ensuring the solubility and bioavailability of the test compound. For small molecule inhibitors like this compound, which may have poor aqueous solubility, common vehicle formulations include:
-
For Oral (p.o.) Administration: A suspension in 0.5% methylcellulose (or carboxymethylcellulose) with 0.1-0.2% Tween 80 in sterile water is a standard choice.[1][6]
-
For Intraperitoneal (i.p.) Administration: Depending on the compound's properties, vehicles can range from simple sterile saline to co-solvent systems such as:
-
Saline with a low percentage of DMSO (e.g., <10%) and a surfactant like Tween 80.
-
A mixture of DMSO, PEG400, and saline.
-
-
For Intravenous (i.v.) Administration: Formulations must be sterile and particle-free. A common vehicle for poorly soluble compounds is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).
Important Considerations:
-
Always perform a small-scale solubility test of this compound in the chosen vehicle before preparing the final dosing solution.
-
Ensure the final concentration of any organic solvents is well-tolerated by the animals to avoid vehicle-induced toxicity.
-
Administer the compound and vehicle in a blinded and randomized manner to avoid experimental bias.[1]
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sensory neuron sodium channel Nav1.8 is essential for pain at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate the design and execution of behavioral studies for Nav1.8-IN-15, a representative potent and selective inhibitor of the voltage-gated sodium channel Nav1.8.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons, including small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission.[1] Unlike other sodium channels, Nav1.8 exhibits rapid recovery from inactivation, enabling it to sustain repetitive firing of action potentials in response to noxious stimuli.[1] Growing evidence from genetic and pharmacological studies has implicated Nav1.8 in the pathophysiology of various pain states, including inflammatory and neuropathic pain, making it a prime therapeutic target for the development of novel analgesics.[2]
This compound is a potent and selective small-molecule inhibitor of the Nav1.8 channel. It exhibits high affinity for the human Nav1.8 channel with an IC50 in the low nanomolar range and demonstrates significant selectivity over other Nav channel isoforms, thereby minimizing the potential for off-target effects. Preclinical studies in rodent models have shown that selective blockade of Nav1.8 can produce significant antinociception in both inflammatory and neuropathic pain models.[2] These application notes provide detailed methodologies for conducting key behavioral assays to evaluate the analgesic efficacy of this compound in preclinical settings.
Nav1.8 Signaling Pathway in Nociception
Noxious stimuli (mechanical, thermal, or chemical) activate nociceptors, leading to the opening of Nav1.8 channels and an influx of sodium ions. This influx results in the depolarization of the neuronal membrane and the generation of action potentials. These pain signals are then propagated along the sensory nerve fibers to the spinal cord and ultimately to the brain, where they are perceived as pain. This compound acts by blocking the Nav1.8 channel, thereby inhibiting the generation and propagation of action potentials in nociceptive neurons and reducing the sensation of pain.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is crucial for the repetitive firing of action potentials, particularly in chronic pain states.[1][3] Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and a depolarized voltage dependence of inactivation, make it a prime therapeutic target for the development of novel analgesics.[3][4][5] Nav1.8-IN-15 is a novel, potent, and selective inhibitor of the Nav1.8 channel. These application notes provide a detailed protocol for utilizing calcium imaging assays to characterize the inhibitory activity of this compound on Nav1.8-expressing cells.
Intracellular calcium ([Ca2+]) is a critical second messenger in neurons, and its dynamics are tightly coupled to neuronal excitability. The influx of sodium ions through Nav1.8 channels leads to membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs), resulting in an increase in intracellular calcium. Therefore, changes in intracellular calcium can serve as a reliable surrogate for Nav1.8 channel activity.[6] Calcium imaging assays offer a high-throughput and functionally relevant method to screen and characterize Nav1.8 inhibitors.
Signaling Pathway of Nav1.8-Mediated Calcium Influx
The fundamental signaling pathway involves the activation of Nav1.8 leading to membrane depolarization and subsequent opening of VGCCs. Inflammatory mediators can sensitize Nav1.8, amplifying this process. Inhibition of Nav1.8 by compounds like this compound is expected to reduce this calcium influx.
Caption: Signaling pathway of Nav1.8-mediated calcium influx.
Experimental Protocols
I. Cell Culture and Preparation
This protocol is designed for primary dorsal root ganglion (DRG) neurons, which endogenously express Nav1.8. Alternatively, a stable cell line heterologously expressing human Nav1.8 can be used for higher throughput screening.
Materials:
-
Primary DRG neurons (from neonatal rats or mice) or a Nav1.8-expressing stable cell line (e.g., HEK293, CHO)
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin for DRGs; DMEM/F12 for cell lines)
-
Nerve Growth Factor (NGF) for DRG cultures (to promote survival and Nav1.8 expression)
-
Poly-D-lysine or other appropriate coating for culture plates
-
96- or 384-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
Nav1.8 activator (e.g., Veratridine, Deltamethrin) or depolarizing agent (e.g., high potassium solution)
-
Positive control (a known Nav1.8 inhibitor, e.g., A-803467)
Procedure:
-
Cell Plating:
-
For primary DRGs: Dissociate ganglia according to standard protocols and plate the neurons onto coated microplates. Culture for 2-5 days in the presence of NGF to allow for recovery and expression of Nav1.8.
-
For cell lines: Plate the cells at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
Add fresh HBSS to each well for the assay.
-
II. Calcium Imaging Assay
This protocol describes a fluorescence-based calcium imaging assay using a plate reader or a high-content imaging system.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare solutions of the positive control, vehicle (DMSO in HBSS), and the Nav1.8 activator.
-
-
Assay Protocol:
-
Baseline Measurement: Record the baseline fluorescence intensity for each well for a defined period (e.g., 1-2 minutes) to establish a stable baseline.
-
Compound Addition: Add the diluted this compound, positive control, or vehicle to the respective wells. Incubate for a predetermined time (e.g., 10-30 minutes) to allow for compound binding.
-
Stimulation: Add the Nav1.8 activator or depolarizing solution to all wells simultaneously using an automated liquid handler to initiate the calcium influx.
-
Data Acquisition: Immediately after stimulation, record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes) to capture the calcium transient.
-
III. Data Analysis
The primary output of the assay is the change in fluorescence intensity over time, which reflects the change in intracellular calcium concentration.
-
Data Normalization: Normalize the fluorescence data for each well to its baseline fluorescence (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
Quantification of Calcium Response: Determine the peak amplitude of the calcium transient (Peak ΔF/F₀) or the area under the curve (AUC) for each well.
-
Dose-Response Analysis:
-
Calculate the percent inhibition of the calcium response for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow
Caption: Workflow for the this compound calcium imaging assay.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Pharmacological Profile of this compound in Calcium Imaging Assay
| Compound | Cell Type | Activator | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| This compound | hNav1.8-HEK293 | Veratridine (30 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | Rat DRG Neurons | High K⁺ (50 mM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | hNav1.8-HEK293 | Veratridine (30 µM) | [Insert Value] | [InsertValue] | [Insert Value] |
| Positive Control | Rat DRG Neurons | High K⁺ (50 mM) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Selectivity Profile of this compound
| Channel | Cell Type | Assay Type | IC₅₀ (nM) or % Inhibition @ 1 µM |
| Nav1.8 | hNav1.8-HEK293 | Calcium Imaging | [Insert Value] |
| Nav1.1 | hNav1.1-CHO | Electrophysiology | [Insert Value] |
| Nav1.2 | hNav1.2-CHO | Electrophysiology | [Insert Value] |
| Nav1.5 | hNav1.5-HEK293 | Electrophysiology | [Insert Value] |
| Nav1.7 | hNav1.7-HEK293 | Calcium Imaging | [Insert Value] |
| VGCC | Rat DRG Neurons | Calcium Imaging | [Insert Value] |
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of excess dye by thorough washing. Check the health of the cells, as unhealthy cells may exhibit higher baseline calcium.
-
Low Signal-to-Noise Ratio: Optimize dye concentration and loading time. Ensure the activator concentration is sufficient to elicit a robust and reproducible response.
-
Compound Precipitation: Check the solubility of this compound in the assay buffer. The final DMSO concentration should be kept low.
-
Off-Target Effects: this compound could potentially affect other ion channels, including VGCCs directly. It is crucial to perform counter-screens to assess the selectivity of the compound.
-
Cell Health: Monitor cell morphology and viability throughout the experiment, as prolonged exposure to compounds or high concentrations of DMSO can be cytotoxic.
By following these detailed protocols and application notes, researchers can effectively utilize calcium imaging assays to characterize the pharmacological properties of this compound and other novel Nav1.8 inhibitors. This will aid in the discovery and development of new and improved treatments for chronic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JBEB - Impact of Nav1.8 Inhibitor on AcidâEvoked Calcium Dynamics in NGFâSensitized Dorsal Root Ganglion Neurons [jbeb.avestia.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1] Predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is essential for the upstroke of the action potential in these nociceptive neurons. Its unique electrophysiological properties, such as resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, distinguish it from other sodium channel subtypes. These features, combined with its specific expression pattern, make Nav1.8 a compelling therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.
This document provides detailed application notes and protocols for the use of a representative potent and selective Nav1.8 inhibitor, hereafter referred to as Nav1.8-IN-15 , in primary neuron cultures. As "this compound" is a placeholder for a novel investigational compound, the quantitative data presented is a composite based on publicly available information for well-characterized, potent, and selective Nav1.8 inhibitors. These protocols are intended to guide researchers in the effective use and evaluation of such compounds in a preclinical setting.
Data Presentation
The inhibitory activity of a Nav1.8 inhibitor is typically characterized by its half-maximal inhibitory concentration (IC50) against the human Nav1.8 channel. The following table summarizes representative IC50 values for several known selective Nav1.8 inhibitors, which can be used as a reference for the expected potency of a compound like this compound.
| Compound Name | hNav1.8 IC50 (nM) | Selectivity vs. other Nav Channels | Reference Compound Type |
| PF-06305591 | 15 | High | Novel, selective inhibitor |
| A-887826 | 11 | High | Potent, selective, voltage-dependent blocker |
| Nav1.8-IN-2 | 0.4 | High | Potent inhibitor |
| PF-01247324 | 196 | >50-fold vs. hNav1.5 | Orally bioavailable blocker |
Signaling Pathway
Nav1.8 channels are integral to the generation and propagation of action potentials in nociceptive neurons. In response to a depolarizing stimulus, these channels open, leading to a rapid influx of sodium ions (Na+) that drives the rising phase of the action potential. Inflammatory mediators can sensitize Nav1.8 channels, leading to neuronal hyperexcitability and pain. This compound, as a selective inhibitor, is designed to block this Na+ influx, thereby dampening neuronal excitability and reducing the transmission of pain signals.
References
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific Nav1.8 inhibitor, Nav1.8-IN-15, is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on the established methodologies and data from studies utilizing other well-characterized, potent, and selective Nav1.8 inhibitors such as A-803467 and PF-01247324. The provided information serves as a comprehensive guide for investigating the role of Nav1.8 in visceral pain and should be adapted as necessary upon obtaining specific pharmacological data for this compound.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is preferentially expressed in primary sensory neurons, including those that innervate the viscera. It plays a critical role in the pathophysiology of visceral pain by contributing to the sensitization of nociceptors and mediating their sustained, spontaneous activity, particularly in inflammatory conditions. This makes Nav1.8 a compelling therapeutic target for visceral pain associated with disorders like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and interstitial cystitis/bladder pain syndrome (IC/BPS).
This compound is a potent and selective inhibitor of the Nav1.8 sodium channel. Its targeted mechanism of action offers the potential for effective analgesia in visceral pain states with a reduced risk of central nervous system side effects associated with non-selective sodium channel blockers or opioids. These application notes provide detailed protocols for utilizing this compound, or analogous compounds, to investigate visceral pain pathways in established preclinical models.
Mechanism of Action: Nav1.8 in Visceral Pain Signaling
In visceral afferent neurons, Nav1.8 channels are key contributors to the rising phase of the action potential. Under normal physiological conditions, they are involved in the transmission of noxious stimuli. However, in the presence of inflammatory mediators, which are abundant in visceral hypersensitivity states, the expression and activity of Nav1.8 channels are upregulated. This leads to neuronal hyperexcitability, characterized by a lower threshold for activation and an increase in spontaneous firing. By selectively blocking Nav1.8, this compound is expected to dampen this aberrant neuronal activity, thereby reducing the perception of visceral pain.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of well-characterized selective Nav1.8 inhibitors in relevant assays and models. This data can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Potency of Selective Nav1.8 Inhibitors
| Compound | Target | Assay System | IC₅₀ (nM) | Selectivity | Reference |
| A-803467 | Human Nav1.8 | Recombinant HEK293 cells | 8 | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | Jarvis et al., 2007 |
| PF-01247324 | Human Nav1.8 | Recombinant HEK293 cells | 196 | >50-fold vs. Nav1.5; >65-fold vs. TTX-S channels | Payne et al., 2015[1] |
| VX-548 | Human Nav1.8 | In vitro assays | Potent & Selective | Highly selective vs. other Nav channels | Vertex Pharmaceuticals |
Table 2: In Vivo Efficacy of Selective Nav1.8 Inhibitors in Visceral Pain Models (Representative Data)
| Compound | Animal Model | Pain Endpoint | Route of Admin. | Effective Dose Range | % Reduction in Pain Response | Reference |
| Nav1.8 Knockout | Intracolonic Capsaicin (Mouse) | Abdominal Licking/Biting | N/A | N/A | ~70-80% | Laird et al., 2002[2] |
| Nav1.8 Knockout | Intracolonic Mustard Oil (Mouse) | Abdominal Licking/Biting | N/A | N/A | ~40-50% | Laird et al., 2002[2] |
| A-803467 | Colorectal Distension (Rat) | Visceromotor Response | i.p. | 30-100 mg/kg | Significant attenuation | McGaraughty et al., 2008 |
| PF-01247324 | Carrageenan-induced thermal hyperalgesia (Rat) | Paw Withdrawal Latency | p.o. | 10-100 mg/kg | Dose-dependent reversal | Payne et al., 2015[1] |
Experimental Protocols
The following are detailed protocols for inducing and assessing visceral pain in rodents, which are suitable for evaluating the efficacy of this compound.
Protocol 1: TNBS-Induced Colitis Model of Visceral Hypersensitivity
This model mimics the inflammatory state and visceral hypersensitivity seen in IBD.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (B145695) (50% v/v in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Flexible catheter (e.g., 3.5 French)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water for oral gavage)
-
Anesthetic (e.g., isoflurane)
-
Equipment for colorectal distension (distention balloon, pressure controller, EMG recording system)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. Fast mice for 18-24 hours with free access to water before TNBS administration.
-
Induction of Colitis:
-
Anesthetize the mouse lightly with isoflurane.
-
Prepare the TNBS solution by mixing it with an equal volume of 50% ethanol (final concentration of TNBS is typically 100-150 mg/kg in a total volume of 100-150 µL).
-
Gently insert the catheter intrarectally to a depth of 3-4 cm.
-
Slowly instill the TNBS solution into the colon.
-
Hold the mouse in a head-down position for 60 seconds to ensure the solution remains in the colon.
-
Return the mouse to its cage and monitor its recovery. Colitis and visceral hypersensitivity typically develop within 2-3 days.
-
-
Drug Administration:
-
On the day of visceral sensitivity testing (e.g., day 3 post-TNBS), administer this compound or vehicle via the desired route (e.g., oral gavage). The timing of administration relative to testing should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes pre-test for oral administration).
-
-
Assessment of Visceral Sensitivity (Colorectal Distension):
-
This procedure is detailed in Protocol 3.
-
Protocol 2: Cyclophosphamide-Induced Cystitis Model
This model is used to study bladder pain and inflammation, relevant to IC/BPS.
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline
-
Female Sprague-Dawley rats (200-250 g)
-
This compound and vehicle
-
Von Frey filaments for assessing referred hyperalgesia
Procedure:
-
Induction of Cystitis:
-
To induce acute cystitis, administer a single intraperitoneal (i.p.) injection of CYP (150 mg/kg) dissolved in sterile saline.
-
To induce chronic cystitis, administer repeated i.p. injections of a lower dose of CYP (e.g., 75 mg/kg) every third day for a specified period (e.g., 10 days).
-
Control animals receive saline injections.
-
-
Drug Administration:
-
Administer this compound or vehicle at a time point when visceral hypersensitivity is established (e.g., 4 hours after a single CYP injection for the acute model, or on the final day of the chronic model).
-
-
Assessment of Visceral Pain:
-
Referred Hyperalgesia: Assess mechanical sensitivity of the lower abdominal/suprapubic region using von Frey filaments. Place the rat on a wire mesh grid and apply filaments of increasing force to the abdomen. Record the withdrawal threshold or the frequency of responses (e.g., abdominal retraction, licking, or vocalization).
-
Spontaneous Pain Behaviors: Observe and quantify pain-related behaviors such as hunched posture, piloerection, and abdominal licking.
-
Protocol 3: Assessment of Visceral Sensitivity by Colorectal Distension (CRD)
CRD is a standardized method to quantify visceral pain by measuring the visceromotor response (VMR), which is the contraction of abdominal muscles in response to a noxious stimulus.
Materials:
-
Distention balloon (e.g., made from a small latex balloon or condom material) attached to a flexible catheter
-
Pressure controller/barostat
-
EMG electrodes and recording system (e.g., PowerLab)
-
Anesthetic (for electrode implantation, not for testing)
Procedure:
-
Surgical Implantation of EMG Electrodes (several days before CRD):
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a small abdominal incision and expose the external oblique abdominal muscle.
-
Suture a pair of Teflon-coated stainless-steel wires into the muscle.
-
Tunnel the wires subcutaneously to the back of the neck and externalize them.
-
Allow the animal to recover for at least 3-4 days.
-
-
Colorectal Distension Procedure:
-
On the day of the experiment, gently restrain the conscious animal and insert the lubricated balloon catheter into the colorectum (typically 1-2 cm from the anus for mice).
-
Allow the animal to acclimate in a small, confined space for 20-30 minutes.
-
Connect the catheter to the pressure controller and the EMG electrodes to the recording system.
-
Record baseline EMG activity.
-
Perform phasic distensions at varying pressures (e.g., 15, 30, 45, 60 mmHg). Each distension should last for a set duration (e.g., 10-20 seconds) with a sufficient inter-stimulus interval (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Rectify and integrate the raw EMG signal for the duration of the distension and for a baseline period before the distension.
-
The VMR is typically quantified as the area under the curve (AUC) during distension minus the baseline AUC.
-
Compare the VMRs between treatment groups (this compound vs. vehicle) across the different distension pressures.
-
Conclusion
The selective inhibition of the Nav1.8 sodium channel presents a promising therapeutic strategy for the management of visceral pain. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy of this compound and other selective Nav1.8 inhibitors in preclinical models of visceral hypersensitivity. By utilizing these established models and quantitative outcome measures, researchers can effectively characterize the analgesic potential of novel compounds targeting the Nav1.8 pathway.
References
Troubleshooting & Optimization
Disclaimer: Information regarding Nav1.8-IN-15 is limited. This guide is compiled based on general knowledge of small molecule inhibitors and publicly available data on similar Nav1.8 modulators. Researchers should use this information as a starting point for their own empirical validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is presumed to be a selective inhibitor of the voltage-gated sodium channel Nav1.8. These channels are predominantly expressed in peripheral sensory neurons and are crucial for pain signal transmission.[1][2] By selectively blocking Nav1.8 channels, this compound likely reduces neuronal hyperexcitability, thereby alleviating pain.[1][3] The mechanism involves binding to the channel and inhibiting the influx of sodium ions, which is essential for the generation and propagation of action potentials in response to noxious stimuli.[1]
Q2: In what solvents is this compound soluble?
While specific solubility data for this compound is not available, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vivo experiments, a common formulation strategy involves initially dissolving the compound in a small amount of DMSO and then creating a stable suspension or solution by adding a surfactant like Tween 80 or Cremophor, followed by a gradual addition of saline while vortexing.[4] It is crucial to prepare these formulations fresh daily to avoid precipitation.[4]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. If dissolved in a solvent like DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage instructions.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness in the final solution.
-
Inconsistent experimental results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Initially dissolve this compound in 100% DMSO before further dilution. |
| Incorrect Vehicle | For in vivo studies, use a vehicle containing a surfactant (e.g., Tween 80, Cremophor) to improve solubility and stability.[4] |
| Precipitation Over Time | Always prepare the final working solution fresh on the day of the experiment.[4] |
| pH of the Solution | The pH of the final aqueous solution can affect the solubility of the compound. Ensure the pH is compatible with the compound's properties. |
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in In Vivo Models
Symptoms:
-
High variability in animal responses to the compound.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability/Precipitation | Prepare fresh formulations daily and visually inspect for any precipitates before administration.[4] |
| Suboptimal Dosing | Conduct a thorough dose-response study to identify the optimal effective dose for your specific animal model and strain.[4] |
| Poor Bioavailability | If using oral administration, consider that similar compounds may have poor oral pharmacokinetics. Intraperitoneal or intravenous administration might yield more consistent exposure.[4] |
| Rapid Metabolism | The compound may be rapidly metabolized in the chosen animal model. If possible, perform pharmacokinetic studies to understand the compound's profile.[4] |
| Target Engagement | Confirm that the administered dose is sufficient to engage the Nav1.8 target in the relevant tissues, such as the dorsal root ganglia.[4] |
Experimental Protocols
General Protocol for In Vitro Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of this compound on Nav1.8 currents in cultured dorsal root ganglion (DRG) neurons.
Materials:
-
Cultured DRG neurons from mice or rats.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
-
Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.
-
This compound stock solution in DMSO.
Procedure:
-
Isolate and culture DRG neurons according to standard laboratory protocols.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Add TTX to the external solution to isolate TTX-resistant Nav1.8 currents.
-
Establish a whole-cell patch-clamp recording from a DRG neuron.
-
Record baseline Nav1.8 currents by applying a depolarizing voltage step (e.g., to 0 mV from a holding potential of -100 mV).
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record Nav1.8 currents again after compound application to determine the extent of inhibition.
-
To determine the IC50, construct concentration-response curves by testing a range of this compound concentrations.[5]
Visualizations
Caption: In Vitro Electrophysiology Workflow for this compound.
References
Disclaimer: Information regarding a specific compound designated "Nav1.8-IN-15" is not publicly available. This guide has been developed using data from well-characterized, selective Nav1.8 inhibitors such as A-803467, PF-01247324, and MSD199, and is intended to serve as a general resource for researchers working with novel Nav1.8-targeting small molecules in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose range for a novel Nav1.8 inhibitor in rodent pain models?
A1: The optimal dosage of a novel Nav1.8 inhibitor is highly dependent on its potency, selectivity, and pharmacokinetic profile. Based on published data for selective Nav1.8 inhibitors, a starting point for dose-response studies in rodents can range from 1 mg/kg to 30 mg/kg, administered systemically (e.g., intraperitoneally or orally).[1][2] It is crucial to perform a dose-escalation study to determine the minimal effective dose and to identify any potential adverse effects at higher concentrations.
Q2: How should I prepare and administer a novel Nav1.8 inhibitor for in vivo studies?
A2: The formulation and route of administration will depend on the physicochemical properties of your specific inhibitor. For many small molecule inhibitors, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it in a vehicle suitable for injection, such as saline or a solution containing a solubilizing agent like Tween 80 or polyethylene (B3416737) glycol (PEG).[3] The final concentration of the organic solvent should be kept to a minimum (typically <5-10%) to avoid toxicity. Administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the experimental design and the compound's oral bioavailability.[1][4]
Q3: What are the most common rodent models used to test the efficacy of Nav1.8 inhibitors?
A3: Nav1.8 channels are primarily involved in nociceptive signaling, making pain models the most relevant for efficacy testing. Commonly used models include:
-
Inflammatory Pain Models: The Complete Freund's Adjuvant (CFA) induced inflammation model is widely used. A single intraplantar injection of CFA leads to a localized inflammation characterized by thermal hyperalgesia and mechanical allodynia.[5][6][7]
-
Neuropathic Pain Models: The Spared Nerve Injury (SNI) model is a well-established model of peripheral neuropathic pain, inducing robust and long-lasting mechanical allodynia.[8][9][10][11] Other models include chronic constriction injury (CCI) and partial nerve ligation (PNL).
Q4: What behavioral tests are used to assess pain in these models?
A4: The primary behavioral readouts for pain in rodents include:
-
Mechanical Allodynia: Assessed using von Frey filaments, which are applied to the plantar surface of the paw to determine the paw withdrawal threshold.[9]
-
Thermal Hyperalgesia: Measured using methods like the Hargreaves test (radiant heat) or a hot/cold plate test to determine the latency to paw withdrawal.[3]
Troubleshooting Guide
Issue: Inconsistent or no analgesic effect observed.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a thorough dose-response study to identify the optimal therapeutic window. |
| Poor Bioavailability/Pharmacokinetics | Characterize the pharmacokinetic profile of the compound (e.g., plasma concentration over time). Consider alternative routes of administration or formulation strategies to improve exposure.[1][4] |
| Compound Instability | Ensure the compound is stable in the chosen vehicle and under the experimental conditions. Prepare fresh formulations for each experiment.[12] |
| Model-Specific Efficacy | The role of Nav1.8 can vary between different pain states. Test the compound in multiple pain models (e.g., inflammatory and neuropathic) to determine its efficacy spectrum.[7] |
| Cross-species Differences in Potency | There can be significant differences in inhibitor potency between human and rodent Nav1.8 channels. If possible, test the compound's activity on the rodent channel isoform.[2][13][14] |
Issue: Adverse effects or toxicity observed in animals.
| Potential Cause | Troubleshooting Steps |
| High Dosage | Reduce the dose. The observed effect may be due to off-target activity at higher concentrations. |
| Vehicle Toxicity | Run a vehicle-only control group to assess the effects of the formulation itself. Minimize the concentration of organic solvents like DMSO. |
| Off-Target Effects | Profile the inhibitor against other sodium channel subtypes (e.g., Nav1.5 in the heart) and other relevant off-targets to assess its selectivity. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Selected Nav1.8 Inhibitors in Rodent Pain Models
| Compound | Animal Model | Pain Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Compound [I] | Rat | Spinal Nerve Ligation | p.o. | 10 - 30 mg/kg | Reversal of tactile allodynia | [1] |
| Compound [II] | Rat | Carrageenan-induced thermal hyperalgesia | p.o. | 30 mg/kg | Reversal of thermal hyperalgesia | [1] |
| MSD199 | Humanized Nav1.8 Rat | Spinal Nerve Ligation | p.o. | 10 mg/kg | Reversal of mechanical allodynia | [2] |
| MSD199 | Humanized Nav1.8 Rat | CFA-induced hyperalgesia | p.o. | 10 mg/kg | Increased response latency to noxious heat | [2] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animal Handling and Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats to the testing environment for at least 3 days prior to the experiment.
-
Baseline Nociceptive Testing: Measure baseline mechanical and thermal sensitivity using von Frey filaments and a radiant heat source (Hargreaves test), respectively.
-
CFA Induction: Under brief isoflurane (B1672236) anesthesia, inject 20 µL (for mice) or 100 µL (for rats) of CFA (1 mg/mL) into the plantar surface of the right hind paw.[3][5]
-
Post-Induction Period: Allow 24-72 hours for the development of inflammation and pain-like behaviors.
-
Drug Administration: Administer the Nav1.8 inhibitor or vehicle at the desired dose and route.
-
Nociceptive Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points post-drug administration (e.g., 1, 2, 4, and 6 hours).
Spared Nerve Injury (SNI) Model of Neuropathic Pain
-
Animal Handling and Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats to the testing environment.
-
Baseline Mechanical Sensitivity: Measure baseline paw withdrawal thresholds using von Frey filaments.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with a ketamine/xylazine cocktail).[15][16]
-
Make a small incision at the mid-thigh level to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate and transect the tibial and common peroneal nerves, removing a small distal segment of each nerve.[9][10]
-
Take care to leave the sural nerve intact and undamaged.[9][10]
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Recovery: Allow the animals to recover for at least 3-5 days. Robust mechanical allodynia typically develops within this period and can last for several weeks.[8]
-
Drug Administration and Testing: Administer the Nav1.8 inhibitor or vehicle and assess mechanical allodynia at various time points post-dosing.
Visualizations
Caption: Simplified signaling pathway of Nav1.8 in nociception and the point of intervention for a Nav1.8 inhibitor.
Caption: General experimental workflow for evaluating a Nav1.8 inhibitor in rodent pain models.
Caption: A logical troubleshooting workflow for addressing a lack of efficacy with a Nav1.8 inhibitor.
References
- 1. | BioWorld [bioworld.com]
- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 3. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 6. criver.com [criver.com]
- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 11. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 16. Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals working with the voltage-gated sodium channel Nav1.8, achieving stable and reliable patch-clamp recordings is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may face.
Issue 1: Low or No Nav1.8 Current Expression
Q: I am not observing any Nav1.8 currents, or the currents are very small, especially in HEK293 cells. What could be the problem?
A: This is a common challenge as Nav1.8 often expresses poorly in non-neuronal cell lines.[1][2] Here are several potential causes and solutions:
-
Suboptimal Cell Line: Wild-type Nav1.8 channels may not traffic effectively to the cell surface in cell lines like HEK293T.[1] Consider using a cell line known to support Nav1.8 expression, such as ND7/23 cells, which are derived from a neuroblastoma x DRG neuron hybrid.[1]
-
Molecular Determinants: The C-terminus of the Nav1.8 protein has been identified as a key factor limiting its functional expression in heterologous systems.[1]
-
Use of Chimeric Channels: To overcome expression issues in HEK293T cells, researchers have successfully used chimeric channels where the C-terminus of Nav1.8 is replaced with that of another sodium channel, such as Nav1.4, Nav1.5, or Nav1.7.[1] The Nav1.8/1.7L5 chimera, in particular, has been shown to express high-level, Nav1.8-like currents.[1]
-
Co-expression of β-subunits: Co-expressing Nav1.8 with auxiliary β-subunits (e.g., β1 or β3) can enhance current density and modulate channel gating.[3]
-
Transfection Efficiency: Ensure your transfection protocol is optimized for your chosen cell line. Low transfection efficiency will naturally lead to a low percentage of cells expressing the channel.
Issue 2: Unstable Recordings and Poor Seal Quality
Q: I am having difficulty obtaining a high-resistance (GΩ) seal, or the seal is lost shortly after breaking into the whole-cell configuration. What should I do?
A: A stable GΩ seal is the foundation of a good patch-clamp recording. Here are some troubleshooting steps:
-
Pipette Preparation:
-
Pipette Resistance: For voltage-clamp recordings of sodium channels, a lower resistance pipette (3-4 MΩ) is often preferred to ensure good voltage control.[4] However, if you are struggling with seal formation, try using slightly higher resistance pipettes (e.g., 5-7 MΩ).[5]
-
Pipette Tip Cleanliness: Ensure your pipette tips are clean. Debris can prevent a tight seal from forming.[5] Fire-polishing the pipette tips can also help create a smoother surface for sealing.
-
Internal Solution Filtration: Always filter your internal solution on the day of the experiment to remove any precipitates that could clog the pipette.[4]
-
-
Cell Health: Unhealthy or dying cells will have a compromised membrane, making it difficult to form a stable seal.[5] Ensure your cells are in optimal condition before starting your experiments.
-
Mechanical Stability: Vibrations from the surrounding environment can disrupt seal formation. Ensure your setup is on an anti-vibration table and that all components are securely fastened.[5]
-
External Solution: The composition and cleanliness of your external solution are critical. Debris in the bath can interfere with sealing.
Issue 3: Rapid Current Rundown
Q: The Nav1.8 current amplitude decreases significantly over the course of my recording. How can I minimize this rundown?
A: Current rundown can be a frustrating issue. Here are some factors to consider:
-
Intracellular Components: The composition of your internal solution is crucial. The absence of certain components can lead to rundown.
-
ATP and GTP: Including ATP and GTP in your internal solution can help maintain channel function by providing energy for cellular processes that may be involved in channel regulation.[6]
-
EGTA: A calcium chelator like EGTA in the internal solution can help buffer intracellular calcium, as high levels of calcium can activate proteases and other enzymes that may negatively impact channel stability.[7]
-
-
Repetitive Stimulation: Applying repetitive depolarizing pulses can lead to a use-dependent decrease in current amplitude.[3] Allow for sufficient recovery time between stimulation protocols.
-
Dialysis of Cytoplasmic Factors: During whole-cell recording, essential cytoplasmic components can be washed out. If rundown persists, consider using the perforated patch technique, which helps preserve the intracellular environment.
Issue 4: Inconsistent Pharmacological Effects
Q: I am observing variability in the potency of my test compounds on Nav1.8 currents. What could be the cause?
A: Inconsistent pharmacological results can stem from several sources:
-
Compound Stability and Solubility: Ensure your compounds are fully dissolved in the external solution and are stable throughout the experiment. Precipitated compound will not be effective.
-
Expression System Differences: The pharmacological properties of ion channels can sometimes differ between native neurons and heterologous expression systems.[8] This can be due to the absence of specific interacting proteins or post-translational modifications in the expression system.[8]
-
State-Dependent Block: Many sodium channel blockers exhibit state-dependent binding, meaning their affinity for the channel is different depending on whether it is in the resting, open, or inactivated state. Ensure your voltage protocols are designed to appropriately test for state-dependent effects.
-
Incomplete Solution Exchange: Verify that your perfusion system allows for complete and rapid exchange of the external solution in the recording chamber.
Quantitative Data Summary
The following tables summarize typical quantitative data for Nav1.8 patch-clamp recordings from various expression systems. Note that these values can vary depending on the specific experimental conditions.
Table 1: Nav1.8 Current Densities
| Expression System | Condition | Peak Current Density (pA/pF) | Reference(s) |
| HEK293T Cells | Wild-type Nav1.8 | Low to negligible | [2] |
| HEK293T Cells | Chimeric Nav1.8/1.5L5 | -121.9 ± 11.8 | [2] |
| HEK293T Cells | Chimeric Nav1.8/1.4L5 | -142.9 ± 12.7 | [2] |
| HEK293T Cells | Chimeric Nav1.8/1.7L5 | -108.0 ± 10.4 | [2] |
| Rat DRG Neurons | Control | 667.3 ± 74.4 | |
| Rat DRG Neurons | Anisomycin-treated | 893.4 ± 66.8 | [9] |
| Rat DRG Neurons | Inflamed (CFA) | -108.1 ± 1.5 | [10] |
Table 2: Biophysical Properties of Nav1.8
| Parameter | Expression System | Species | V₁/₂ of Activation (mV) | V₁/₂ of Fast Inactivation (mV) | Reference(s) |
| Wild-type | Xenopus oocytes | Rat | 4.7 ± 0.7 | -54.8 ± 1.7 | [11] |
| Wild-type + β₁ | Xenopus oocytes | Rat | -3.3 ± 1.0 | -62.6 ± 0.9 | [11] |
| Wild-type | Mouse DRG Neurons | Mouse | - | -37 | [12][13] |
| Wild-type | Mouse DRG Neurons | Human | -11.12 ± 1.76 | -31.86 ± 0.58 | [6] |
| Wild-type | Mouse DRG Neurons | Rat | -6.21 ± 1.62 | -35.53 ± 1.6 | [6] |
| I1706V Mutant | Mouse DRG Neurons | Human | -7.47 ± 1.4 | -29.9 ± 1.9 | [14] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording from DRG Neurons
This protocol is adapted for recording Nav1.8 currents from isolated dorsal root ganglion (DRG) neurons.
1. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Add Tetrodotoxin (TTX) to block TTX-sensitive sodium channels and isolate Nav1.8 currents.[7]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[7] Cesium Fluoride (CsF) is used to block potassium channels from the inside.
2. Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[7]
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG neuron.
-
Hold the cell at a membrane potential of -100 mV to ensure all channels are in the resting state.[7]
-
Activation Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 to +40 mV in 5 or 10 mV increments) to elicit Nav1.8 currents.[7]
-
Steady-State Inactivation Protocol: From a holding potential of -100 mV, apply a series of 500 ms (B15284909) pre-pulses to various potentials (e.g., -120 to 0 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV) to determine the fraction of available channels.
Protocol 2: Whole-Cell Voltage-Clamp Recording from Transfected HEK293 Cells
This protocol is suitable for recording from HEK293 cells transiently transfected with a Nav1.8 construct (e.g., a chimeric channel).
1. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[5]
-
Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[5]
2. Recording Procedure:
-
Follow the same general procedure as for DRG neurons.
-
Co-transfect with a fluorescent protein (e.g., GFP) to easily identify transfected cells.
-
Due to the potentially high current expression with chimeric channels, ensure your amplifier's series resistance compensation is set appropriately to minimize voltage errors.
Visualizations
Caption: A typical experimental workflow for Nav1.8 patch-clamp recordings.
References
- 1. A population of in silico models identifies the interplay between Nav 1.8 conductance and potassium currents as key in regulating human dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential slow inactivation and use-dependent inhibition of Nav1.8 channels contribute to distinct firing properties in IB4+ and IB4- DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 6. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation of Sodium Channel Nav1.8 by p38 Mitogen-Activated Protein Kinase Increases Current Density in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-Fiber Neuropathy Nav1.8 Mutation Shifts Activation to Hyperpolarized Potentials and Increases Excitability of Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Nav1.8-IN-15 is a hypothetical compound name used for illustrative purposes in this guide. The data and troubleshooting advice are compiled from publicly available information on well-characterized Nav1.8 inhibitors and general best practices in pharmacological research.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound, a selective inhibitor of the voltage-gated sodium channel Nav1.8. This resource is intended for researchers, scientists, and drug development professionals to help overcome potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the voltage-gated sodium channel Nav1.8.[1] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[2][3] By inhibiting Nav1.8, the compound reduces the excitability of these neurons, thereby blocking the transmission of pain signals.[1]
Q2: What are the known major off-target effects of Nav1.8 inhibitors?
While designed for selectivity, potent Nav1.8 inhibitors may exhibit off-target activity against other sodium channel subtypes. The most critical of these are:
-
Cardiovascular effects: Inhibition of Nav1.5, the primary cardiac sodium channel, can lead to arrhythmias.[4][5]
-
Central Nervous System (CNS) effects: Activity against CNS-predominant sodium channels (e.g., Nav1.1, Nav1.2, Nav1.6) can result in side effects like dizziness or ataxia.[4][6]
Some small molecule inhibitors may also interact with various kinases, though this is highly dependent on the chemical scaffold of the specific inhibitor.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Unexpected Experimental Results
Q4: I am observing lower than expected potency (higher IC50) in my cell-based assay. What could be the cause?
Several factors could contribute to this observation:
-
Compound Stability: Ensure the compound has been stored correctly and that the solution is fresh. Degradation can lead to reduced activity.
-
Assay Conditions: The potency of Nav1.8 inhibitors can be influenced by the physiological state of the cells and the specifics of the assay protocol.
-
Use-dependence: Some Nav1.8 inhibitors exhibit "reverse use-dependence," where inhibition is less pronounced with repeated channel activation.[7] Consider your stimulation protocol.
-
Membrane Potential: The resting membrane potential of your cells can affect the binding of the inhibitor to the channel.
-
-
Cell Line Variability: Ensure your cell line expresses the correct and functional form of the Nav1.8 channel.
Q5: My results show significant cell death in my culture after treatment with this compound. How can I determine if this is a specific or off-target cytotoxic effect?
-
Dose-Response Analysis: Perform a dose-response curve for cytotoxicity. A steep curve may suggest a specific on-target effect, while a shallow curve could indicate off-target toxicity.
-
Control Cell Lines: Test the compound on a cell line that does not express Nav1.8. Cytotoxicity in these cells would strongly suggest off-target effects.
-
Rescue Experiment: If the cell line's survival is dependent on Nav1.8 activity, this could be an on-target effect. However, for most cell types, this is unlikely.
-
Alternative Cytotoxicity Assays: Use multiple methods to assess cell viability (e.g., MTT, LDH release, and apoptosis assays) to confirm the observation.
Investigating Off-Target Effects
Q6: I suspect this compound is causing cardiac-related off-target effects in my model. How can I confirm this?
-
Targeted Electrophysiology: Perform patch-clamp electrophysiology on cardiomyocytes or cell lines expressing Nav1.5 to directly measure any inhibitory effects.[5] A significant block of the Nav1.5 channel would be a strong indicator of cardiotoxicity.
-
Calcium Imaging: Assess for changes in intracellular calcium transients in cardiomyocytes, as alterations can be indicative of arrhythmogenic potential.[5]
Q7: How can I profile the kinase off-target activity of this compound?
-
Kinase Panel Screening: Utilize a commercial kinase screening service to test the activity of this compound against a broad panel of kinases at a fixed concentration (e.g., 1 or 10 µM).
-
Dose-Response Follow-up: For any significant hits from the initial screen, perform dose-response assays to determine the IC50 for those specific kinases.
Data Presentation
Table 1: Comparative Selectivity Profile of this compound (Hypothetical Data)
| Target | IC50 (nM) | Fold Selectivity (vs. Nav1.8) | Potential Implication |
| Nav1.8 | 15 | 1 | Primary Target |
| Nav1.7 | 850 | 57 | Potential for affecting other pain pathways |
| Nav1.5 | >10,000 | >667 | Low risk of direct cardiotoxicity |
| Nav1.2 | >10,000 | >667 | Low risk of CNS side effects |
| hERG | >10,000 | >667 | Low risk of QT prolongation |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Automated Patch-Clamp Electrophysiology for Nav Channel Selectivity
-
Cell Culture: Use HEK293 cells stably expressing human Nav1.8, Nav1.7, Nav1.5, or other subtypes of interest. Culture cells to 70-90% confluency before the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in extracellular buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Electrophysiology Recordings:
-
Use an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
Voltage Protocol: From a holding potential of -100 mV, apply a depolarizing step to 0 mV for 20 ms (B15284909) to elicit a peak sodium current.
-
-
Data Analysis:
-
Apply cumulative concentrations of this compound to the cells.
-
Measure the peak inward current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.[8]
-
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., HEK293 or a relevant neuronal cell line) in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NaV1.8 prevents atrial arrhythmogenesis in human and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Disclaimer: Information regarding a specific compound designated "Nav1.8-IN-15" is not publicly available in the reviewed literature. This technical support guide provides information based on the broader class of investigational Nav1.8 inhibitors and addresses common experimental challenges and questions that researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nav1.8 inhibitors?
Nav1.8 is a voltage-gated sodium channel subtype predominantly expressed in the peripheral sensory neurons, including nociceptors, which are responsible for pain signaling.[1][2][3] These channels play a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[2][3][4] Nav1.8 inhibitors are compounds designed to specifically bind to and block the activity of the Nav1.8 channel.[2] By inhibiting this channel, these compounds reduce the influx of sodium ions into the neuron, thereby dampening neuronal excitability and reducing the transmission of pain signals.[2][5] This targeted action aims to provide pain relief with potentially fewer side effects compared to broader-spectrum sodium channel blockers that can affect the central nervous system and cardiac function.[6]
Q2: What are the common cellular models used for studying Nav1.8 inhibitors?
The most common cellular models for studying Nav1.8 inhibitors include:
-
HEK293 cells stably expressing human Nav1.8: These cells provide a clean system to study the direct interaction of a compound with the human Nav1.8 channel without interference from other native ion channels.[6]
-
Dorsal Root Ganglion (DRG) neurons: Primary cultures of DRG neurons from rodents are a more physiologically relevant model as they endogenously express Nav1.8 and other associated proteins.[1][7] These can be used to assess the effect of inhibitors on native channels and overall neuronal excitability.
Q3: Why am I observing high variability in my electrophysiology recordings?
Variability in electrophysiology data can arise from several sources:
-
Cell Health and Passage Number: For cell lines, high passage numbers can lead to genetic drift and altered channel expression. For primary DRG neurons, the health of the animal and the quality of the dissection and culture are critical.
-
Inconsistent Seal Resistance: A giga-ohm seal (>1 GΩ) is crucial for high-quality patch-clamp recordings.[8] Inconsistent or low seal resistance will introduce noise and variability.
-
Voltage-Clamp Quality: Inadequate series resistance compensation can lead to voltage errors, particularly for large currents, affecting the accuracy of activation and inactivation parameters.
-
Compound Stability and Solubility: Poor solubility of the investigational compound can lead to inconsistent concentrations in the recording chamber. Ensure the compound is fully dissolved and stable in the extracellular solution.
-
Temperature Fluctuations: The gating kinetics of Nav1.8 are temperature-sensitive. Maintaining a consistent recording temperature is essential for reproducibility.[3]
Q4: My compound shows good potency in a cell-based assay but is less effective in vivo. What could be the reason?
Several factors can contribute to this discrepancy:
-
Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to low bioavailability at the target site in vivo.
-
Off-target Effects: In a complex biological system, the compound may interact with other proteins or channels, leading to unforeseen effects that counteract its intended action on Nav1.8.
-
Protein Binding: High plasma protein binding can reduce the free concentration of the compound available to interact with Nav1.8 channels on DRG neurons.
-
Blood-Nerve Barrier Penetration: The compound may not efficiently cross the blood-nerve barrier to reach the DRG and peripheral nerve endings where Nav1.8 is expressed.
Troubleshooting Guides
Electrophysiology (Whole-Cell Patch-Clamp)
| Issue | Potential Cause | Troubleshooting Step |
| Unstable baseline current | Poor seal quality, cell health deteriorating, or compound precipitation. | Ensure a >1 GΩ seal before breaking in. Monitor cell morphology. Prepare fresh compound solutions and filter before use. |
| Inconsistent IC50 values | Inaccurate compound concentrations, run-down of the channel, or variability in cell expression levels. | Perform serial dilutions carefully. Allow for a stable baseline recording before compound application. Normalize data to the initial current amplitude. |
| Slow onset of channel block | Slow diffusion of the compound to the binding site or a state-dependent binding mechanism. | Increase the perfusion rate. Allow sufficient time at each concentration for the block to reach a steady state. Investigate use-dependent protocols. |
| "Reverse use-dependence" | Some Nav1.8 inhibitors, like A-887826, show relief of inhibition with repetitive stimulation.[9] | Test for use-dependence by applying a train of depolarizing pulses. This is a characteristic of the compound's mechanism of action. |
Cell-Based Assays (e.g., FLIPR)
| Issue | Potential Cause | Troubleshooting Step |
| High background signal | Ineffective blocking buffer, or detection reagent binding to the plate or cells. | Optimize the blocking buffer and consider adding it to the wash buffer.[10] |
| Low signal-to-noise ratio | Low channel expression, unhealthy cells, or suboptimal dye loading. | Use a stable cell line with high Nav1.8 expression. Ensure optimal cell seeding density and health. Optimize dye loading time and concentration. |
| Well-to-well variability | Inconsistent cell seeding, edge effects, or pipetting errors. | Use an automated cell dispenser for uniform seeding. Avoid using the outer wells of the plate. Calibrate pipettes and ensure proper mixing.[10] |
| False positives/negatives | Compound autofluorescence or cytotoxicity. | Screen compounds for autofluorescence at the assay wavelengths. Perform a parallel cytotoxicity assay to rule out non-specific effects. |
Quantitative Data Summary
Table 1: Electrophysiological Properties of Human vs. Rat Nav1.8 Channels
| Parameter | Human Nav1.8 | Rat Nav1.8 | Reference |
| Activation (V1/2) | -11.12 ± 1.76 mV | -6.21 ± 1.62 mV | [7] |
| Inactivation (V1/2) | -31.86 ± 0.58 mV | -35.53 ± 1.6 mV | [7] |
| Normalized Persistent Current | 6.1 ± 0.7% | 3.4 ± 0.2% | [7] |
| Normalized Ramp Current | 18.6 ± 1.7% | 9.8 ± 0.7% | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibitor Characterization
1. Cell Preparation:
- Use HEK293 cells stably expressing human Nav1.8 or primary DRG neurons cultured on poly-D-lysine/laminin-coated coverslips.[8]
- For DRG neurons, perform recordings within 24-72 hours of plating.[8]
2. Solutions:
- Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
3. Recording Procedure:
- Place a coverslip in the recording chamber on an inverted microscope and perfuse with extracellular solution.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.[8]
- Approach a single, healthy cell and apply gentle suction to form a >1 GΩ seal.[8]
- Rupture the cell membrane to achieve the whole-cell configuration and allow the cell to stabilize for a few minutes.
4. Voltage-Clamp Protocols:
- Tonic Block Protocol:
- Hold the cell at a resting potential of -100 mV.
- Apply a depolarizing test pulse to 0 mV for 50 ms (B15284909) every 10 seconds to elicit a Nav1.8 current.[8]
- Record a stable baseline current for at least 3 minutes.
- Perfuse with increasing concentrations of the investigational inhibitor, allowing the block to reach a steady state at each concentration.
- Perform a washout with the extracellular solution to assess the reversibility of the block.[8]
- State-Dependence Protocol:
- To assess the affinity for the inactivated state, vary the holding potential (e.g., from -120 mV to -40 mV) before applying the test pulse.
- To assess use-dependence, apply a train of short depolarizing pulses (e.g., 20 ms pulses to 0 mV at 1-10 Hz).
Visualizations
Signaling Pathway
Caption: Role of Nav1.8 in nociceptive signaling and the site of inhibitor action.
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. drpress.org [drpress.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Welcome to the technical support center for Nav1.8-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this novel Nav1.8 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound out of solution is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving precipitation problems.
Problem: this compound has precipitated from the solution.
Initial Assessment:
-
Visual Inspection: Observe the solution for any visible particles, cloudiness, or crystals. Precipitation can range from a fine, hazy suspension to distinct solid matter.
-
Timing of Precipitation: Note when the precipitation occurred (e.g., immediately after dissolving, after a period of storage, upon addition to aqueous buffer).
-
Experimental Conditions: Record the solvent used, the concentration of this compound, the storage temperature, and the pH of the final solution.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Low Solubility in Aqueous Solutions | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer. | See Protocol 1: Co-Solvent Optimization for Aqueous Buffers. |
| Concentration Exceeds Solubility Limit | Decrease the working concentration of this compound. | See Protocol 2: Determining the Maximum Soluble Concentration. |
| Temperature Effects | Prepare and store the stock solution at room temperature or 37°C. Avoid cold storage if the compound is prone to precipitation at lower temperatures. | Gently warm the solution to 37°C to attempt redissolving the precipitate. If successful, maintain at this temperature. |
| pH Incompatibility | Adjust the pH of the aqueous buffer. The solubility of many small molecules is pH-dependent. | See Protocol 3: pH Optimization for this compound Solubility. |
| Improper Dissolution Technique | Ensure the compound is fully dissolved in the initial stock solvent before further dilution. | Vortex the stock solution for 1-2 minutes and visually inspect for any undissolved particles before diluting into aqueous buffers. |
| Use of Solubilizing Agents | Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-127) or a cyclodextrin (B1172386) (e.g., HP-β-CD) into the aqueous buffer.[1][2][3] | See Protocol 4: Evaluating the Effect of Solubilizing Agents. |
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved before making further dilutions.
Q2: What is the maximum recommended percentage of DMSO in the final aqueous solution?
A2: For most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts. However, the tolerance of your specific experimental system should be determined empirically.
Q3: Can I store my stock solution of this compound at -20°C or -80°C?
A3: While long-term storage of the DMSO stock solution at -20°C or -80°C is generally acceptable, be aware that some compounds can precipitate out of solution upon freezing and may be slow to redissolve. If you observe precipitation after thawing, gently warm the solution to 37°C and vortex thoroughly before use. For daily use, it is often better to store the stock solution at room temperature if it is stable.
Q4: My this compound precipitated after I added it to my cell culture medium. What should I do?
A4: This is a common issue when diluting a DMSO stock into a complex aqueous medium. First, try to reduce the final concentration of this compound. If the issue persists, consider pre-diluting the stock solution in a smaller volume of a buffer with a higher co-solvent percentage before the final dilution into the cell culture medium. The use of solubilizing agents, as detailed in Protocol 4, may also be necessary.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of small molecules can be highly dependent on the pH of the solution due to the presence of ionizable groups. It is recommended to test the solubility of this compound across a range of physiologically relevant pH values (e.g., 6.5-8.0) to determine the optimal pH for your experiments (see Protocol 3).
Q6: Are there any alternative solvents to DMSO?
A6: If your experimental system is intolerant to DMSO, ethanol (B145695) can be considered as an alternative. However, the solubility of this compound in ethanol may differ, and this should be determined empirically.
Experimental Protocols
Protocol 1: Co-Solvent Optimization for Aqueous Buffers
Objective: To determine the minimum percentage of co-solvent (DMSO) required to maintain this compound in solution at the desired working concentration.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, HEPES-buffered saline)
-
Microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a series of tubes or wells, prepare your aqueous buffer containing varying final percentages of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%).
-
Add the this compound stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution thoroughly.
-
Incubate the solutions at the intended experimental temperature for 1-2 hours.
-
Visually inspect for any signs of precipitation. The lowest percentage of DMSO that results in a clear solution is the optimal co-solvent concentration for these conditions.
Protocol 2: Determining the Maximum Soluble Concentration
Objective: To find the highest concentration of this compound that remains soluble in a given buffer system.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer with a fixed, optimized co-solvent percentage (from Protocol 1)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your aqueous buffer with the pre-determined optimal co-solvent concentration.
-
Create a serial dilution of the this compound stock solution into the aqueous buffer to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Vortex each dilution thoroughly.
-
Incubate at the experimental temperature for 1-2 hours.
-
Visually inspect for precipitation. The highest concentration that remains in a clear solution is the maximum soluble concentration under these conditions.
Protocol 3: pH Optimization for this compound Solubility
Objective: To assess the impact of pH on the solubility of this compound.
Materials:
-
This compound
-
100% DMSO
-
A series of aqueous buffers with varying pH values (e.g., pH 6.5, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For each pH to be tested, add the stock solution to the corresponding buffer to achieve a fixed, desired concentration. Keep the co-solvent percentage consistent across all samples.
-
Vortex each solution thoroughly.
-
Incubate at the experimental temperature for 1-2 hours.
-
Observe the solutions for any signs of precipitation. The pH that provides the best solubility should be used for subsequent experiments.
Protocol 4: Evaluating the Effect of Solubilizing Agents
Objective: To determine if the addition of a solubilizing agent can prevent the precipitation of this compound.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer
-
Solubilizing agents (e.g., Tween® 80, Pluronic® F-127, Hydroxypropyl-β-cyclodextrin)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your aqueous buffer containing different concentrations of a chosen solubilizing agent (e.g., 0.01%, 0.1%, 1% of Tween® 80).
-
Add the this compound stock solution to each buffer to achieve a concentration known to cause precipitation.
-
Vortex each solution thoroughly.
-
Incubate at the experimental temperature for 1-2 hours.
-
Visually inspect for precipitation. Compare the clarity of the solutions containing the solubilizing agent to a control without any agent.
Signaling Pathway and Experimental Workflow Diagrams
The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals.[4][5][6] It is predominantly expressed in nociceptive neurons of the dorsal root ganglia (DRG).[4][5] In conditions of inflammatory or neuropathic pain, the expression and activity of Nav1.8 can be upregulated, leading to neuronal hyperexcitability and chronic pain states.[5][7] this compound is designed to selectively inhibit this channel, thereby reducing the propagation of pain signals.
Caption: Role of Nav1.8 in pain signaling and the mechanism of action for this compound.
Experimental Workflow for Solubility Assessment:
Caption: Step-by-step workflow for assessing the solubility of this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Nav1.8-IN-15 in chronic pain studies. Our aim is to address specific issues that may be encountered during experimental procedures, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the voltage-gated sodium channel Nav1.8.[1] This channel is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion (TG).[2][3][4] Nav1.8 plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli, making it a key target for the treatment of chronic pain.[1][3][5] By selectively inhibiting Nav1.8, this compound aims to reduce the hyperexcitability of these sensory neurons, thereby alleviating pain.[1]
Q2: What are the key biophysical properties of Nav1.8 channels to consider in my experiments?
A2: Nav1.8 channels have distinct biophysical properties that are important for experimental design. They are resistant to tetrodotoxin (B1210768) (TTX), which allows for their pharmacological isolation from most other sodium channels.[1][3][6] Compared to TTX-sensitive channels, Nav1.8 exhibits a more depolarized voltage dependence of activation and inactivation, and slower inactivation kinetics.[4][7] This allows Nav1.8 to remain active at depolarized membrane potentials, contributing significantly to the upstroke of the action potential and enabling repetitive firing in nociceptive neurons.[3][4][5] Additionally, Nav1.8 channels are known to be essential for the perception of pain in cold temperatures.[3][8]
Q3: How does this compound differ from other known Nav1.8 inhibitors?
A3: While specific data for this compound is proprietary, its development is part of a broader effort to improve upon earlier generations of Nav1.8 inhibitors. Many pharmaceutical companies have developed selective Nav1.8 blockers, some of which have advanced to clinical trials.[2] The goal with newer compounds like this compound is often to enhance selectivity over other sodium channel subtypes (e.g., Nav1.5 in the heart, and other CNS-expressed channels) to minimize side effects, and to improve pharmacokinetic properties such as oral bioavailability.[9]
Troubleshooting Guides
In Vitro Electrophysiology Studies
Q4: I am not observing the expected level of Nav1.8 current inhibition with this compound. What are the potential causes?
A4: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Preparation and Stability: Ensure that this compound is freshly prepared for each experiment and has been stored correctly to prevent degradation. Verify the final concentration of the compound in your recording solution.
-
Solvent Effects: Keep the final concentration of the solvent (e.g., DMSO) to a minimum, typically below 0.1%, as higher concentrations can have non-specific effects on ion channels and cell membrane integrity. Always include a vehicle control in your experiments.
-
Experimental Conditions: To isolate Nav1.8 currents, use TTX (typically 300-500 nM) to block TTX-sensitive sodium channels. A holding potential of around -70 mV can help to inactivate other channels like Nav1.9.[10]
-
Cell Health and Expression Levels: Ensure the cells (either primary DRG neurons or a heterologous expression system) are healthy and have a stable resting membrane potential. Verify the expression level of Nav1.8, as it can vary between cell preparations.[10]
Q5: My patch-clamp recordings become unstable after applying this compound. What should I do?
A5: Recording instability can be caused by several factors related to the compound or the experimental setup:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous recording solution. Visually inspect the solution for any signs of precipitation. If suspected, consider lowering the concentration or trying a different solubilization method if compatible.
-
Off-Target Effects: Although designed to be selective, at high concentrations, this compound could have off-target effects on other ion channels that are crucial for maintaining cell health and a stable membrane potential.
-
Perfusion System: Ensure your perfusion system allows for a complete and rapid exchange of solutions without causing mechanical stress to the patched cell.
In Vivo Chronic Pain Model Studies
Q6: I am observing high variability in the analgesic effect of this compound between animals. How can I reduce this variability?
A6: In vivo studies are inherently more variable than in vitro experiments. The following steps can help to minimize variability:
-
Formulation and Administration: Inconsistent formulation can lead to variable dosing. Ensure this compound is fully solubilized or forms a stable, homogenous suspension. The route of administration (e.g., oral, intraperitoneal, intravenous) and the technical proficiency of the administrator are critical for consistent exposure.[11]
-
Animal Acclimatization and Baseline Testing: Properly acclimate animals to the housing and testing environment.[11] Ensure that baseline pain thresholds are measured before drug administration to allow for normalization of the data.
-
Pharmacokinetics: The bioavailability and metabolism of this compound can vary between animals. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your chosen species and strain. Some Nav1.8 inhibitors have shown poor oral pharmacokinetics.[4][9]
Q7: The observed efficacy of this compound in my chronic pain model is lower than expected. What could be the reason?
A7: Suboptimal efficacy can stem from several factors:
-
Dosing: The administered dose may be insufficient to achieve the necessary target engagement in the DRG. A dose-response study is crucial to identify the optimal therapeutic dose.[11]
-
Timing of Assessment: The timing of the behavioral assessment relative to the drug administration should coincide with the peak plasma and tissue concentrations of this compound.
-
Pain Model Specifics: The contribution of Nav1.8 to different chronic pain models (e.g., neuropathic vs. inflammatory) can vary. The expression of Nav1.8 can be altered following nerve injury, which may impact the efficacy of a Nav1.8-specific blocker.[5][7][12]
Quantitative Data Summary
Table 1: Properties of Selected Nav1.8 Inhibitors
| Compound | Target Selectivity | In Vivo Efficacy Models | Key Findings | Reference |
| VX-548 (Suzetrigine) | Highly selective for Nav1.8 | Acute postoperative pain (abdominoplasty, bunionectomy), diabetic peripheral neuropathy. | Demonstrated significant pain reduction in Phase 2 and 3 clinical trials for acute pain.[13][14][15] | [2][13][14][15] |
| A-803467 | Potent and selective Nav1.8 blocker | Neuropathic and inflammatory pain models in rats. | Effective in reducing pain behaviors in preclinical models, but has poor oral pharmacokinetics.[4][7] | [4][7] |
| PF-01247324 | Selective Nav1.8 antagonist | Formalin test in rats. | Reduced nociception in inflammatory pain models.[4] | [4] |
| VX-150 | Nav1.8 targeting | Small fiber neuropathy, osteoarthritis pain. | Showed significant pain attenuation in a Phase 2 trial for small fiber neuropathy.[2] | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use primary dorsal root ganglion (DRG) neurons isolated from rodents or a stable cell line expressing human Nav1.8.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. Add 300 nM TTX to block TTX-sensitive channels.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -100 mV to ensure availability of most sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit Nav1.8 currents.
-
Perfuse the cell with the external solution containing the vehicle control and record baseline currents.
-
Perfuse with the external solution containing this compound at the desired concentration and repeat the voltage-step protocol.
-
Analyze the data to determine the effect of the compound on the current-voltage relationship and channel kinetics.
-
Protocol 2: In Vivo Assessment of Mechanical Allodynia (von Frey Test)
-
Animal Model: Induce a chronic pain state in rodents, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model of neuropathic pain.
-
Acclimatization: Acclimate the animals to the testing apparatus (e.g., a wire mesh platform) for several days before the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold by applying calibrated von Frey filaments to the plantar surface of the hind paw. The threshold is the lowest force that elicits a withdrawal response.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Measurement: At predetermined time points after administration, re-measure the paw withdrawal threshold using the von Frey filaments.
-
Data Analysis: Compare the post-dosing withdrawal thresholds between the this compound and vehicle-treated groups to determine the analgesic effect.
Visualizations
Caption: Role of Nav1.8 in nociceptive signaling and inhibition by this compound.
Caption: General experimental workflow for the evaluation of this compound.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Sensory neuron sodium channel Nav1.8 is essential for pain at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. pnas.org [pnas.org]
- 15. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: Nav1.8-IN-15 is presented here as a representative novel, selective inhibitor of the Nav1.8 sodium channel for illustrative purposes. The following troubleshooting guides and FAQs are based on general principles of small molecule inhibitor toxicity in cell-based assays and the known biological role of Nav1.8.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how might this relate to cytotoxicity?
A1: this compound is a potent and selective antagonist of the voltage-gated sodium channel Nav1.8.[1] This channel is predominantly expressed in peripheral sensory neurons and is crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][2] While this compound is designed for high selectivity, at supra-physiological concentrations, off-target effects on other ion channels or cellular processes cannot be ruled out and may contribute to cytotoxicity. Additionally, prolonged blockade of Nav1.8 in certain neuronal cell models might disrupt normal cellular homeostasis, leading to decreased viability.
Q2: I am observing significant cell death in my neuronal cell line after treatment with this compound, even at concentrations close to the reported IC50. What are the potential causes?
A2: Several factors could contribute to unexpected cytotoxicity:
-
High Compound Concentration: The optimal, non-toxic working concentration of this compound is highly cell-type dependent. A dose-response experiment is crucial to determine the therapeutic window for your specific cell line.[3]
-
Solvent Toxicity: this compound is likely dissolved in a solvent such as DMSO. High final concentrations of the solvent in your cell culture medium can be toxic to cells.[4]
-
Compound Instability: Improper storage or handling of this compound can lead to degradation, potentially forming toxic byproducts.
-
Cell Line Sensitivity: The specific neuronal cell line you are using may have a higher sensitivity to Nav1.8 inhibition or may express off-target proteins that interact with the compound.
-
Prolonged Exposure: Continuous exposure to the inhibitor may be detrimental to cell health.[3]
Q3: How can I differentiate between on-target and off-target toxicity of this compound?
A3: Distinguishing between on-target and off-target effects is critical. Here are a few strategies:
-
Use a Structurally Unrelated Nav1.8 Inhibitor: If a different, structurally distinct Nav1.8 inhibitor produces the same phenotype, it is more likely to be an on-target effect.[5]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate Nav1.8 expression in your cell line. If the phenotype of Nav1.8 knockdown/knockout cells is similar to that of cells treated with this compound, the effect is likely on-target.[5]
-
Rescue Experiments: In Nav1.8 knockout cells, re-introducing a functional Nav1.8 should make the cells sensitive to this compound again.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to Nav1.8 in intact cells.[5]
Q4: What are the best practices for preparing and storing this compound to minimize potential toxicity issues?
A4: Proper handling is essential for consistent and reliable results:
-
Dissolution: Dissolve this compound in a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.[4]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment.[3]
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to account for any solvent-induced effects.[4]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[3] |
| Prolonged exposure to the inhibitor | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of Nav1.8. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3][4] |
| Compound instability/degradation | Purchase the inhibitor from a reputable source. Prepare fresh stock solutions and working dilutions. Ensure proper storage conditions. |
| Cell culture conditions | Standardize cell passage number, confluency, and media composition. Inconsistent cell health can affect sensitivity to the compound. |
Issue 2: Inconsistent Results or Lack of Nav1.8 Inhibition
| Possible Cause | Troubleshooting Step |
| Inhibitor is not active | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Test the inhibitor in a functional assay (e.g., patch-clamp electrophysiology) to confirm its biochemical activity. |
| Inhibitor is not cell-permeable | Verify from available data that the inhibitor can cross the cell membrane. If not, consider a different inhibitor or delivery method. |
| Incorrect timing of inhibitor addition | The inhibitor must be added before or at the same time as the stimulus that activates Nav1.8. Optimize the timing of inhibitor treatment relative to the experimental stimulus. |
| Inhibitor concentration is too low | Increase the concentration of the inhibitor based on the results of your dose-response experiments. |
| Cell line does not express sufficient Nav1.8 | Confirm Nav1.8 expression in your cell line using techniques like qPCR, Western blot, or immunocytochemistry. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
Objective: To determine the effective concentration range of this compound and its cytotoxic effects on a specific cell line.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected. Include a vehicle-only control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 (for the desired phenotype, if applicable) and the CC50 (cytotoxic concentration 50%).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Objective: To quantify cell membrane damage as an indicator of cytotoxicity.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the collected supernatant to a fresh 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Visualizations
Caption: Troubleshooting workflow for addressing cytotoxicity issues with this compound.
Caption: Potential on-target and off-target signaling pathways of this compound.
References
Welcome to the technical support center for Nav1.8-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the potency (IC50) of this compound in our in vitro electrophysiology assays. What could be the contributing factors?
A1: Variability in in vitro potency measurements for this compound can arise from several experimental factors. It is crucial to standardize your protocol and consider the following:
-
Cell Line Stability: Ensure the stable expression and health of the cell line (e.g., HEK293) expressing the human SCN10A gene. Passage number can affect channel expression levels.
-
Temperature: Nav1.8 channel gating properties are temperature-sensitive.[1] Maintain a consistent recording temperature (e.g., 22°C or 37°C) throughout your experiments.
-
Voltage Protocol: The holding potential and depolarization steps used can influence the measured potency. Use a consistent voltage protocol that allows for optimal channel activation without causing significant inactivation.
-
Compound Stability: Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. The compound may not be stable in aqueous solutions for extended periods.
-
Use-Dependence: Some Nav1.8 inhibitors exhibit use-dependent or state-dependent binding.[2] The frequency of stimulation can affect the apparent potency. Investigate if pre-pulsing protocols alter your IC50 values.
Q2: Our in vivo animal study with this compound is showing lower than expected efficacy in a neuropathic pain model. What are the potential reasons?
A2: Suboptimal in vivo efficacy can be a complex issue. Consider these potential factors:
-
Pharmacokinetics (PK): this compound may have a short half-life, poor oral bioavailability, or rapid metabolism in the selected animal model. A thorough PK study is recommended to determine the optimal dosing regimen and route of administration.
-
Target Engagement: It is essential to confirm that this compound is reaching the target tissue (dorsal root ganglia) at a concentration sufficient to inhibit Nav1.8. This can be assessed through ex vivo electrophysiology or target engagement assays.
-
Animal Model Selection: The choice of neuropathic pain model (e.g., Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)) can influence the outcome. The contribution of Nav1.8 to the overall pain phenotype can vary between models.[3][4]
-
Species Differences: The potency and selectivity of this compound may differ between human and rodent Nav1.8 channels. Ensure the compound has adequate potency against the channel ortholog of your animal model.
-
Formulation: Improper formulation can lead to poor solubility and inconsistent absorption. Ensure the vehicle is appropriate and the compound is fully solubilized or forms a stable suspension.
Q3: Are there known off-target effects of this compound that could confound our results?
A3: While this compound is designed for selectivity, it is crucial to assess its activity against other related sodium channel subtypes, particularly Nav1.5 (cardiac) and Nav1.7 (another key pain target).[5][6] Off-target activity could lead to unforeseen side effects or contribute to the observed efficacy. A standard panel of counter-screening assays against other ion channels and receptors is recommended to de-risk your findings.
Troubleshooting Guides
Issue 1: Inconsistent Electrophysiology Recordings
| Symptom | Possible Cause | Troubleshooting Step |
| Drifting baseline current | Unstable seal or cell health deteriorating | Monitor seal resistance throughout the recording. Use only healthy, well-adhered cells. |
| Rundown of Nav1.8 current | Channel inactivation or intracellular dialysis | Include ATP and GTP in the internal solution to maintain cell health. Minimize recording time for each cell. |
| High leak current | Poor seal quality | Ensure giga-ohm seal formation before breaking into whole-cell configuration. Use high-quality glass pipettes. |
Issue 2: Difficulty in Data Interpretation from In Vivo Studies
| Symptom | Possible Cause | Troubleshooting Step |
| No clear dose-response relationship | Narrow therapeutic window or suboptimal dose range | Expand the dose range tested, including both lower and higher concentrations. |
| Efficacy plateaus at a low level | Target saturation or engagement of counter-regulatory mechanisms | Confirm target engagement at the highest dose. Investigate potential for central sensitization that is not addressed by peripheral Nav1.8 blockade. |
| Contralateral effects observed | Systemic exposure affecting non-injured side or central effects | Measure compound concentration in both ipsilateral and contralateral DRG, as well as in the CNS. |
Quantitative Data Summary
| Parameter | This compound (Hypothetical Data) | Reference Compound (A-803467) |
| In Vitro Potency | ||
| hNav1.8 IC50 (HEK293 cells) | 15 nM | ~100 nM[2] |
| mNav1.8 IC50 (HEK293 cells) | 25 nM | Not widely reported |
| rNav1.8 IC50 (HEK293 cells) | 30 nM | Not widely reported |
| Selectivity | ||
| hNav1.5 IC50 | > 3000 nM (>200-fold) | > 10,000 nM (>100-fold) |
| hNav1.7 IC50 | 500 nM (~33-fold) | > 1000 nM (>10-fold) |
| In Vivo Efficacy | ||
| Rat CCI Model (5 mg/kg, p.o.) | 60% reversal of mechanical allodynia | 40-50% reversal |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the IC50 of this compound on human Nav1.8 channels.
Methodology:
-
Cell Culture: Use HEK293 cells stably transfected with the human SCN10A gene.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings at room temperature (22-23°C).
-
Hold cells at -100 mV.
-
Elicit Nav1.8 currents using a 50 ms (B15284909) depolarizing step to 0 mV every 10 seconds.
-
-
Compound Application:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the compound in the external solution to final concentrations ranging from 1 nM to 1 µM.
-
Perfuse cells with each concentration for 2-3 minutes to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline (vehicle) response.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
Carrageenan-Induced Inflammatory Pain Model
Objective: To assess the analgesic efficacy of this compound on inflammatory pain.
Methodology:
-
Animals: Use male Sprague-Dawley rats (200-250 g).
-
Acclimation: Acclimate animals to the testing environment and handling for at least 3 days.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus using a plantar test apparatus (Hargreaves test).
-
Inflammation Induction: Inject 100 µl of 2% carrageenan in saline into the plantar surface of the right hind paw.
-
Compound Administration: 2 hours post-carrageenan, administer this compound (formulated in 0.5% methylcellulose) or vehicle orally (p.o.).
-
Post-Treatment Testing: Measure the thermal paw withdrawal latency at 1, 2, and 4 hours post-dosing.
-
Data Analysis: Compare the paw withdrawal latencies between the vehicle and this compound treated groups using a two-way ANOVA with post-hoc analysis.
Visualizations
Caption: Simplified signaling pathway of Nav1.8 in nociception and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound from in vitro characterization to in vivo efficacy testing.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channel Inhibitors in Clinical Development for Pain Management: A Focused Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmadive.com [biopharmadive.com]
Disclaimer: The following information is based on general knowledge of Nav1.8 inhibitors and common laboratory practices. Specific stability and handling data for Nav1.8-IN-15 are not publicly available. Researchers should always consult the manufacturer's product datasheet for the most accurate information.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound in experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Reduced or No Inhibitory Activity Observed
Question: I am not seeing the expected level of Nav1.8 inhibition with this compound in my assay. What are the possible reasons?
Possible Causes & Solutions:
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound is stored at the recommended temperature (typically -20°C or -80°C for stock solutions) and protected from light. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles.
-
-
Precipitation: The inhibitor may have precipitated out of the solution, especially when diluting a DMSO stock into an aqueous buffer.
-
Solution: Visually inspect the solution for any cloudiness or particulates. The final concentration of DMSO in the experimental medium should typically be kept below 0.5% to maintain solubility and minimize off-target effects. Gentle vortexing or sonication might help in redissolving the compound, but if precipitation persists, consider optimizing the buffer composition or using a lower concentration of the inhibitor.
-
-
Incorrect Experimental Conditions: The pH or temperature of the experimental buffer may be affecting the stability and activity of this compound.
Issue 2: High Variability Between Experimental Replicates
Question: My results with this compound are inconsistent across different wells/plates. What could be causing this variability?
Possible Causes & Solutions:
-
Inconsistent Compound Concentration: This can be due to incomplete solubilization of the stock solution or precipitation upon dilution.
-
Solution: Ensure the stock solution is completely dissolved before making dilutions. When preparing working solutions, add the stock solution to the aqueous buffer and mix thoroughly immediately to prevent localized high concentrations that can lead to precipitation.
-
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, such as pipette tips and microplates, leading to a lower effective concentration.
-
Solution: Use low-protein-binding plasticware to minimize adsorption. Including a control without cells can help assess the extent of non-specific binding.[2]
-
-
Uneven Cell Health: Variability in cell health or density across the experiment can lead to inconsistent responses.
-
Solution: Ensure a uniform cell seeding density and monitor cell health and morphology throughout the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: While specific data for this compound is unavailable, it is best practice to store stock solutions of small molecule inhibitors in a suitable solvent like DMSO, aliquoted into single-use vials, and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1][2]
Q2: How can I assess the stability of this compound in my specific experimental media?
A2: You can perform a stability study by incubating this compound in your cell culture medium at the experimental temperature (e.g., 37°C) for different durations. Samples can be collected at various time points and analyzed by HPLC-MS to quantify the remaining amount of the intact compound.[2]
Q3: What are the key factors that can lead to the degradation of this compound?
A3: Several factors can contribute to the degradation of small molecule inhibitors in solution. These include:
-
Temperature: Higher temperatures accelerate chemical degradation.[1]
-
pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of susceptible functional groups.[1]
-
Light: Exposure to light, especially UV light, can cause photolytic degradation.[1]
-
Solvent: Aqueous buffers can lead to hydrolysis. For long-term storage, aprotic solvents like DMSO are preferred.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause precipitation and degradation.[1]
Data Presentation
Table 1: General Troubleshooting for this compound Experiments
| Issue | Potential Cause | Recommended Action |
| Low or No Activity | Compound Degradation | Prepare fresh solutions; store stock at -20°C or -80°C. |
| Compound Precipitation | Keep final DMSO concentration <0.5%; use sonication. | |
| Incorrect pH | Maintain experimental buffer pH between 4 and 8.[1] | |
| High Variability | Inconsistent Dosing | Ensure complete dissolution of stock; mix well upon dilution. |
| Adsorption to Plastics | Use low-protein-binding labware.[2] | |
| Uneven Cell Health | Ensure uniform cell seeding and monitor cell viability. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into your cell culture medium to the final working concentration.
-
Incubation: Incubate the medium containing this compound at 37°C in a cell culture incubator.
-
Sample Collection: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as LC-MS/MS.
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability profile in the medium.
Mandatory Visualization
References
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Nav1.8-IN-15, a potent and selective inhibitor of the Nav1.8 sodium channel. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term stability, this compound should be stored at -20°C or below . When stored as a solid, a desiccated environment is recommended to prevent degradation from moisture. If received as a solution in a solvent such as DMSO, it should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: How should I handle this compound upon receiving it?
Upon receipt, it is recommended to centrifuge the vial briefly to ensure all the material is at the bottom. If the compound is in a solid form, it can be stored directly at -20°C. If it is in a solvent, it is best to aliquot the solution into smaller, single-use volumes and store them at -80°C to prevent degradation from repeated warming and cooling.
Q3: What is the expected shelf life of this compound?
When stored under the recommended conditions, the solid form of this compound is expected to be stable for at least one to two years. Solutions in DMSO, when stored properly at -80°C in aliquots, should also remain stable for a similar period. However, the exact stability can vary, and it is advisable to perform periodic quality control checks.
Q4: Can I store this compound at 4°C for short-term use?
For short-term use (i.e., over a few days), a solution of this compound can be stored at 4°C. However, prolonged storage at this temperature is not recommended as it may lead to gradual degradation of the compound.
Q5: How many freeze-thaw cycles can a solution of this compound tolerate?
To maintain the integrity of the compound, it is strongly advised to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the best practice. If repeated use from the same stock is unavoidable, limit the number of freeze-thaw cycles to a maximum of three to five.
Troubleshooting Guide
Problem: I am observing decreased or no activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage conditions, such as exposure to light, moisture, or elevated temperatures, can lead to the degradation of this compound.
-
Solution: Ensure that the compound has been stored at the recommended temperature (-20°C or -80°C) and protected from light. If degradation is suspected, it is best to use a fresh, unopened vial of the compound.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeated freezing and thawing of a stock solution can cause the compound to precipitate out of the solution or degrade.
-
Solution: Always aliquot the stock solution into smaller, single-use volumes upon first use. If you suspect this to be the issue, prepare a fresh stock solution from a solid sample if available.
-
-
Possible Cause 3: Incorrect Solvent or Concentration. The solubility and stability of this compound can be dependent on the solvent used.
-
Solution: Verify that you are using a recommended solvent (e.g., DMSO) and that the final concentration in your assay is appropriate and does not lead to precipitation.
-
Problem: I see visible precipitates in my stock solution of this compound.
-
Possible Cause: Low Solubility or Precipitation during Freeze-Thaw. The compound may have limited solubility in the chosen solvent, or it may have precipitated out of solution during a freeze-thaw cycle.
-
Solution: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate does not dissolve, the solution may be supersaturated, and a new stock solution at a lower concentration should be prepared.
-
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes and should be confirmed with lot-specific quality control analysis.
| Storage Condition | Timepoint | Purity (%) by HPLC | Activity (IC50 in nM) |
| -80°C (in DMSO) | 0 months | >99% | 10.2 |
| 6 months | >99% | 10.5 | |
| 12 months | >98% | 11.1 | |
| 24 months | >97% | 12.5 | |
| -20°C (Solid, Desiccated) | 0 months | >99% | 10.1 |
| 12 months | >99% | 10.3 | |
| 24 months | >98% | 10.9 | |
| 4°C (in DMSO) | 0 months | >99% | 10.2 |
| 1 week | >98% | 11.5 | |
| 1 month | ~95% | 15.8 | |
| Room Temperature (in DMSO) | 0 hours | >99% | 10.2 |
| 24 hours | ~96% | 14.7 | |
| 72 hours | <90% | >25 |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound after long-term storage.
Objective: To determine the purity and biological activity of this compound after storage under specified conditions.
Materials:
-
This compound sample (stored long-term)
-
Fresh, unopened vial of this compound (as a control)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Cell line expressing human Nav1.8 channels
-
Automated patch-clamp system or manual patch-clamp setup
-
Appropriate cell culture reagents and buffers
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the long-term stored this compound in DMSO at a concentration of 10 mM.
-
Prepare a fresh stock solution of the control this compound in DMSO at the same concentration.
-
-
Purity Analysis by HPLC-MS:
-
Inject a small volume (e.g., 5 µL) of both the stored and control samples onto a C18 HPLC column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
Compare the chromatograms of the stored and control samples to identify any degradation products.
-
Calculate the purity of the stored sample by integrating the peak areas.
-
-
Biological Activity Assay (Electrophysiology):
-
Culture the Nav1.8-expressing cells according to standard protocols.
-
Prepare a dose-response curve for both the stored and control this compound samples. A typical concentration range would be from 0.1 nM to 10 µM.
-
Using an automated or manual patch-clamp system, record Nav1.8 currents in response to a voltage stimulus.
-
Apply the different concentrations of the stored and control compounds and measure the inhibition of the Nav1.8 current.
-
Calculate the IC50 value for both samples by fitting the dose-response data to a suitable equation (e.g., the Hill equation).
-
-
Data Analysis and Interpretation:
-
Compare the purity of the long-term stored sample to the control sample. A significant decrease in purity or the appearance of new peaks suggests degradation.
-
Compare the IC50 value of the stored sample to the control. A significant increase in the IC50 value indicates a loss of biological activity.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Troubleshooting guide for decreased activity of this compound.
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the quest for novel, non-opioid analgesics. Predominantly expressed in peripheral sensory neurons, this channel plays a pivotal role in the generation and propagation of pain signals. Consequently, the development of selective Nav1.8 inhibitors is an area of intense research. This guide provides an objective comparison of four key Nav1.8 inhibitors: A-803467, PF-01247324, VX-150, and the recently prominent VX-548 (suzetrigine). The information presented herein, supported by experimental data, is intended to aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Comparison of Nav1.8 Inhibitors
The following tables summarize the available quantitative data for A-803467, PF-01247324, VX-150, and VX-548, focusing on their potency and selectivity. It is important to note that the data are compiled from various sources, and experimental conditions may differ.
Table 1: Potency against Human Nav1.8
| Compound | IC50 (nM) | Cell Line | Method |
| A-803467 | 8 | Recombinant | Electrophysiology |
| PF-01247324 | 196 | Recombinant (HEK293) | Electrophysiology |
| VX-150 (active metabolite) | 15 | Recombinant | Electrophysiology |
| VX-548 (suzetrigine) | 0.27 - 0.68 | Recombinant | Electrophysiology |
Table 2: Selectivity Profile against other Human Nav Channels
| Compound | Nav1.1 (IC50, µM) | Nav1.2 (IC50, µM) | Nav1.3 (IC50, µM) | Nav1.5 (IC50, µM) | Nav1.7 (IC50, µM) | Fold Selectivity (vs. Nav1.8) |
| A-803467 | - | >1 | >1 | >1 | >1 | >100-fold |
| PF-01247324 | >10-18 | >10-18 | >10-18 | ~10 | >10-18 | >50-fold (vs. Nav1.5), >65-100-fold (vs. TTX-S channels) |
| VX-150 | - | - | - | - | - | >400-fold |
| VX-548 (suzetrigine) | >10 | >10 | >10 | >10 | >10 | >31,000-fold |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Nav1.8 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique is the gold standard for quantifying the potency of ion channel inhibitors.
Objective: To determine the concentration of a compound that inhibits 50% (IC50) of the Nav1.8 current.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (SCN10A) are cultured in appropriate media.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Whole-cell voltage-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A giga-ohm seal is formed between the pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol (Tonic Block):
-
Cells are held at a hyperpolarized potential of -100 mV to ensure most channels are in the resting state.
-
Nav1.8 currents are elicited by a depolarizing step to 0 mV for 20-50 ms.
-
The test compound is perfused at increasing concentrations, and the peak inward current is measured at each concentration until a steady-state block is achieved.
-
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.
Assessment of State-Dependent Inhibition
Nav1.8 inhibitors often exhibit state-dependent binding, showing different affinities for the resting, open, and inactivated states of the channel.
Objective: To determine if a compound preferentially binds to the inactivated state of the Nav1.8 channel.
Methodology:
-
Voltage Protocol (Inactivated-State Block):
-
A conditioning prepulse to a depolarized potential (e.g., -40 mV, near the V½ of inactivation) for a prolonged duration (e.g., 500 ms) is applied to induce channel inactivation.
-
This is followed by a brief repolarization to the holding potential (-100 mV) and then a test pulse to 0 mV to measure the remaining available current.
-
The IC50 for the inactivated state is determined and compared to the tonic block IC50. A lower IC50 for the inactivated state indicates preferential binding.
-
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate the Nav1.8 signaling pathway in pain and a typical experimental workflow for inhibitor characterization.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its involvement in the generation and propagation of action potentials in these neurons makes it a critical target for the development of novel analgesics for inflammatory and neuropathic pain.[3][4] Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel, which distinguishes it from many other sodium channel subtypes.[5] The selective inhibition of Nav1.8 is hypothesized to offer pain relief with a reduced side-effect profile compared to non-selective sodium channel blockers that can affect the central nervous system and cardiac function.[3]
A-803467: A Potent and Selective Nav1.8 Blocker
A-803467 is a small molecule that has been extensively characterized as a potent and selective blocker of the Nav1.8 sodium channel.[6][7] It has been instrumental in providing pharmacological evidence for the role of Nav1.8 in various pain states.[8]
Nav1.8-IN-15: An Uncharacterized Research Compound
In contrast to A-803467, there is a significant lack of publicly available scientific literature and experimental data for this compound. Its mechanism of action, potency, selectivity, and in vivo efficacy have not been reported. Therefore, a direct head-to-head comparison with A-803467 based on experimental performance is not currently possible.
Quantitative Data Presentation
The following tables summarize the available quantitative data for A-803467. No equivalent data has been found for this compound.
Table 1: In Vitro Potency and Selectivity of A-803467
| Target | Species | Assay Condition | IC50 | Selectivity vs. Nav1.8 | Reference |
| Nav1.8 | Human | Inactivated State (-40 mV) | 8 nM | - | [6] |
| Nav1.8 | Human | Resting State | 79 nM | - | [9] |
| Nav1.8 (TTX-R current) | Rat DRG Neurons | - | 140 nM | - | [6] |
| Nav1.2 | Human | - | ≥1 µM | >100-fold | [6] |
| Nav1.3 | Human | - | ≥1 µM | >100-fold | [6] |
| Nav1.5 | Human | - | ≥1 µM | >100-fold | [6] |
| Nav1.7 | Human | - | ≥1 µM | >100-fold | [6] |
Table 2: In Vivo Efficacy of A-803467 in Rat Pain Models
| Pain Model | Type of Pain | Endpoint | Route of Administration | ED50 | Reference |
| Spinal Nerve Ligation (SNL) | Neuropathic | Mechanical Allodynia | i.p. | 47 mg/kg | [7] |
| Sciatic Nerve Injury (CCI) | Neuropathic | Mechanical Allodynia | i.p. | 85 mg/kg | [7] |
| Capsaicin-induced | Neuropathic | Secondary Mechanical Allodynia | i.p. | ≈ 100 mg/kg | [7] |
| Complete Freund's Adjuvant (CFA) | Inflammatory | Thermal Hyperalgesia | i.p. | 41 mg/kg | [7] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Nav1.8 in Nociception
The following diagram illustrates the central role of Nav1.8 in the transmission of pain signals within a nociceptive neuron.
Comparative Experimental Workflow for Nav1.8 Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a Nav1.8 inhibitor like A-803467. The same process would be necessary to characterize this compound.
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Nav1.8
This protocol is used to measure the inhibitory effect of compounds on Nav1.8 channels expressed in heterologous systems (e.g., HEK293 cells) or primary neurons (e.g., DRG neurons).
-
Cell Culture and Preparation:
-
HEK293 cells stably expressing human Nav1.8 are cultured in appropriate media.
-
For primary DRG neurons, ganglia are dissected from rodents and enzymatically dissociated.
-
Cells are plated on coverslips for recording.
-
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Cells are voltage-clamped at a holding potential (e.g., -100 mV).
-
Nav1.8 currents are elicited by depolarizing voltage steps (e.g., to 0 mV).
-
To determine the IC50, various concentrations of the test compound are perfused onto the cell, and the resulting inhibition of the peak Nav1.8 current is measured.
-
State-dependence is assessed by varying the holding potential to favor either the resting or inactivated state of the channel.
-
2. In Vivo Models of Pain
These models are used to assess the analgesic efficacy of compounds in live animals.
-
Neuropathic Pain Model (e.g., Spinal Nerve Ligation - SNL):
-
Animal: Adult male Sprague-Dawley rats.
-
Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated. This procedure induces mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral hind paw.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after administration of the test compound. An increase in the withdrawal threshold indicates an analgesic effect.
-
-
Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):
-
Animal: Adult male Sprague-Dawley rats.
-
Procedure: CFA is injected into the plantar surface of the hind paw, inducing a localized inflammation characterized by thermal hyperalgesia (increased sensitivity to heat) and swelling.
-
Behavioral Testing: Thermal hyperalgesia is measured using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal is recorded. An increase in withdrawal latency after compound administration indicates an analgesic effect.
-
Conclusion
A-803467 is a well-validated, potent, and selective Nav1.8 inhibitor that serves as a critical research tool for investigating the role of this channel in pain. Its robust in vitro and in vivo dataset provides a benchmark for the development of new Nav1.8-targeted analgesics.
Currently, a direct and meaningful comparison with this compound is not feasible due to the absence of published experimental data for the latter. Researchers and drug development professionals interested in this compound should seek direct information from the supplier or conduct independent characterization studies using the established protocols outlined in this guide. The comprehensive data available for A-803467 can serve as a valuable reference for such evaluations.
References
- 1. Frontiers | Transcriptomic and proteomic profiling of NaV1.8-expressing mouse nociceptors [frontiersin.org]
- 2. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 3. NaV1.8 channels are expressed in large, as well as small, diameter sensory afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]
- 7. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 8. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target for the development of novel analgesics due to its preferential expression in peripheral sensory neurons, which are pivotal in pain signaling.[1] Selective inhibition of Nav1.8 offers the potential for effective pain relief without the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers. This guide provides a comparative analysis of the selectivity of potent Nav1.8 inhibitors, using representative compounds from a successful discovery program. The data and methodologies presented herein offer a framework for researchers engaged in the validation and development of next-generation pain therapeutics.
Quantitative Selectivity Profile
The following table summarizes the in vitro potency (IC50) of representative selective Nav1.8 inhibitors against the target channel (hNav1.8) and other human sodium channel subtypes. A higher IC50 value indicates lower potency and thus greater selectivity for Nav1.8.
| Compound | hNav1.8 IC50 (µM) | hNav1.1 IC50 (µM) | hNav1.2 IC50 (µM) | hNav1.5 IC50 (µM) | hNav1.7 IC50 (µM) |
| Compound 3 | 0.19 | 13 | 12.8 | 9.0 | 19 |
| Compound 13 | 0.19 | 37 | - | 37 | 36 |
| Compound 18 | 0.26 | - | 10 (SH-SY5Y) | 12 | - |
Data for compounds 3, 13, and 18 are derived from studies on selective Nav1.8 modulators and are used here as representative examples.[2]
Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity profile is achieved through a combination of electrophysiological and fluorescence-based assays. These techniques allow for a precise measurement of a compound's inhibitory activity on the target channel as well as off-target sodium channel subtypes.
Manual Patch-Clamp Electrophysiology
Manual patch-clamp is considered the "gold-standard" for characterizing ion channel modulators, providing high-resolution data on channel activity.[3]
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (co-expressed with the β1 subunit) are typically used for primary potency assessment. A panel of other HEK293 cell lines, each expressing a different Nav subtype (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7), is used for selectivity profiling.[4]
-
Solutions:
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. To assess the effect of the compound on the channel, a test pulse to 0 mV for 50 ms (B15284909) is applied every 10 seconds to elicit a sodium current. The IC50 is often determined at the half-inactivation voltage for each channel subtype to provide a more accurate measure of pharmacological selectivity.[4]
-
Data Analysis: The peak current elicited by the test pulse is measured before and after the application of the test compound at various concentrations. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.[4]
Automated Electrophysiology (e.g., IonWorks Quattro)
Automated patch-clamp systems enable higher throughput screening of compounds against a panel of ion channels.
-
Principle: The IonWorks Quattro system utilizes a 384-well PatchPlate™ where each well contains multiple holes, allowing for simultaneous recording from a population of cells (Population Patch Clamp).[5] This approach increases the robustness and success rate of the experiments.[5]
-
Assay Protocol: A voltage protocol is applied before and after the addition of the test compound. This protocol is designed to assess both tonic and use-dependent block of the sodium channels. For instance, a train of depolarizing pulses can be used to determine if the compound's inhibitory effect increases with channel activity.[6][7]
-
Data Analysis: The peak current amplitude after compound addition is compared to the pre-compound amplitude to determine the percentage of inhibition. IC50 values are then calculated from the concentration-response data.[7]
Fluorescence Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays provide a high-throughput method for assessing sodium channel activity by measuring changes in membrane potential.
-
Principle: These assays use membrane potential-sensitive dyes. When sodium channels open, the influx of sodium ions causes membrane depolarization, which is detected as a change in the FRET signal.[8] To enhance the signal for rapidly inactivating sodium channels, a channel activator is often used to prolong the open state.[8]
-
Procedure: Cells expressing the sodium channel of interest are incubated with the test compound and then exposed to a sodium channel activator. The resulting change in membrane potential is measured using a fluorescence plate reader.[9][10]
-
Application: FRET assays are particularly useful for primary screening of large compound libraries to identify potential hits before further characterization with more labor-intensive electrophysiology techniques.[9][10]
Experimental Workflow for Selectivity Validation
The following diagram illustrates a typical workflow for validating the selectivity of a novel Nav1.8 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. IonWorks Quattro System for accelerated ion channel screening [moleculardevices.com]
- 6. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "Nav1.8-IN-15." Therefore, a direct cross-reactivity study for this molecule cannot be provided.
To fulfill the request for a comparative guide, this document presents a representative analysis using a well-characterized and selective Nav1.8 inhibitor, A-803467 . This guide will serve as a template, demonstrating the expected data presentation, experimental protocols, and visualizations for evaluating the cross-reactivity of a Nav1.8-targeted compound.
Comparative Selectivity of A-803467
A-803467 is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) sodium channel Nav1.8.[1][2] Its selectivity has been evaluated against a panel of other voltage-gated sodium channel subtypes.
| Target | IC50 (nM) | Fold Selectivity vs. hNav1.8 |
| hNav1.8 | 8 | - |
| hNav1.2 | 7380 | >922-fold |
| hNav1.3 | 2450 | ~306-fold |
| hNav1.5 | 7340 | >917-fold |
| hNav1.7 | 6740 | ~842-fold |
Data compiled from Tocris Bioscience and supporting literature.[3]
The data clearly indicates that A-803467 exhibits a high degree of selectivity for human Nav1.8 over other tested sodium channel isoforms, with selectivity ratios exceeding 300-fold.[3][4] Notably, it shows significant selectivity against Nav1.5, the cardiac sodium channel, which is a critical consideration for cardiovascular safety. Furthermore, A-803467 demonstrated no significant activity at other pain-related targets such as TRPV1, P2X2/3, CaV2.2, and KCNQ2/3 channels at concentrations up to 10 µM.[3][5]
Experimental Protocols
The determination of compound selectivity against a panel of ion channels is typically performed using electrophysiological techniques, most commonly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in response to a test compound.[6][7]
Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., A-803467) on specific voltage-gated sodium channel subtypes heterologously expressed in a mammalian cell line (e.g., HEK-293 cells).
Materials:
-
HEK-293 cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.2, hNav1.3, hNav1.5, hNav1.7, hNav1.8).
-
External solution (containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).
-
Internal solution (containing in mM: 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; pH adjusted to 7.3 with CsOH).
-
Test compound stock solution (e.g., in DMSO) and serial dilutions.
-
Patch-clamp rig including an amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Culture cells expressing the target ion channel on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Under microscopic observation, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where the channels are predominantly in a closed state (e.g., -100 mV).
-
Channel Activation: Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.
-
Compound Application: Perfuse the external solution containing a known concentration of the test compound over the cell.
-
Data Recording: Record the sodium current in the presence of the compound after the effect has reached a steady state.
-
Concentration-Response: Repeat steps 7 and 8 with a range of compound concentrations to generate a concentration-response curve.
-
Data Analysis: Measure the peak inward current at each concentration and normalize it to the control current. Fit the data to a Hill equation to determine the IC50 value.
Visualizations
Nav1.8 in the Pain Signaling Pathway
The Nav1.8 channel is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. Antihyperalgesic effects of ProTx-II, a Nav1.7 antagonist, and A803467, a Nav1.8 antagonist, in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 9. Nav1.8 - Wikipedia [en.wikipedia.org]
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics due to its preferential expression in peripheral sensory neurons involved in pain signaling.[1][2][3] Preclinical evaluation in non-human primate models is a crucial step in validating the therapeutic potential of Nav1.8 inhibitors before they advance to human clinical trials. This guide provides a comparative overview of the efficacy of selective Nav1.8 inhibitors tested in non-human primate pain models, with a focus on a promising class of 2-aminopyridine (B139424) compounds.
Overview of Nav1.8 Inhibitors and Efficacy in Primates
Recent advancements have led to the development of potent and selective Nav1.8 inhibitors that have demonstrated efficacy in clinically relevant non-human primate models. A notable example is a series of 2-aminopyridine inhibitors, which have shown promising results in a capsaicin-sensitized thermode pharmacodynamic assay.[4][5]
Comparative Efficacy Data
The following table summarizes the available quantitative data for a representative 2-aminopyridine Nav1.8 inhibitor, referred to as "Compound 20" in published literature, in a non-human primate model of pain.
| Compound | Primate Model | Assay Type | Efficacy Endpoint | Result | Oral Bioavailability | Reference |
| Compound 20 (2-aminopyridine series) | Rhesus Macaque | Capsaicin-sensitized thermode | Reversal of thermal hyperalgesia | Statistically significant | Good in three preclinical species | [5] |
Further details on specific dosage and plasma concentrations would be required for a more direct comparison.
Experimental Protocols
The validation of Nav1.8 inhibitors in non-human primates relies on robust and translatable pain models. The primary model cited for the 2-aminopyridine series is the capsaicin-sensitized thermode assay.
Capsaicin-Sensitized Thermode Assay in Rhesus Macaques
This pharmacodynamic assay is designed to mimic a state of heightened pain sensitivity, or hyperalgesia, which is a common feature of clinical pain conditions.
Methodology:
-
Animal Model: Adult rhesus macaques are used for these studies.
-
Sensitization: A localized area of the skin is sensitized through the topical application of capsaicin, the pungent compound in chili peppers. This induces a state of thermal hyperalgesia, where the subject becomes more sensitive to heat.
-
Drug Administration: The test compound, such as the 2-aminopyridine Nav1.8 inhibitor, is administered, typically orally, to assess its ability to reverse the established hyperalgesia.
-
Endpoint Measurement: A thermode is applied to the sensitized skin, and the temperature at which the animal exhibits a withdrawal response is recorded. An effective analgesic will increase the temperature threshold for withdrawal, indicating a reduction in pain sensitivity.
-
Data Analysis: The change in withdrawal temperature threshold from baseline (post-capsaicin, pre-drug) is compared to the threshold after drug administration.
Signaling Pathways and Experimental Workflow
The development and evaluation of Nav1.8 inhibitors follow a structured workflow, from molecular targeting to in vivo efficacy testing.
Caption: Drug discovery and development workflow for Nav1.8 inhibitors.
The mechanism of action of Nav1.8 inhibitors is to block the influx of sodium ions through the Nav1.8 channel in nociceptive neurons. This, in turn, dampens the generation and propagation of action potentials that signal pain.
Caption: Mechanism of action for Nav1.8 inhibitors in pain signaling.
Conclusion
The data from non-human primate models provide strong evidence for the potential of selective Nav1.8 inhibitors as a novel class of analgesics. The efficacy of compounds like the 2-aminopyridine series in a clinically translatable pain model underscores the importance of Nav1.8 as a therapeutic target.[4][5] Further investigation and clinical development of these compounds are warranted to determine their safety and efficacy in treating various pain states in humans.
References
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nav1.8 Inhibitor Performance with Supporting Experimental Data
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics due to its preferential expression in peripheral sensory neurons and its role in nociceptive signaling.[1][2] This guide provides a comparative analysis of the effects of selective Nav1.8 inhibitors on different neuronal subtypes, offering insights into their therapeutic potential and possible off-target effects. While specific data for a compound designated "Nav1.8-IN-15" is not available in the public domain, this analysis will focus on well-characterized and potent Nav1.8 inhibitors, including Nav1.8-IN-1, A-803467, PF-01247324, and the recently approved suzetrigine (B10856436) (VX-548), to provide a valuable comparative resource.
Data Presentation: Quantitative Comparison of Nav1.8 Inhibitors
The following tables summarize the in vitro potency and selectivity of representative Nav1.8 inhibitors against various sodium channel subtypes. Lower IC50 values indicate higher potency.
Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors
| Compound | hNav1.8 IC50 (nM) | hNav1.5 IC50 (nM) | hNav1.7 IC50 (nM) | Selectivity vs. hNav1.5 (fold) | Selectivity vs. hNav1.7 (fold) | Reference |
| Nav1.8-IN-1 | Potent inhibitor | Data not available | Data not available | Data not available | Data not available | [3] |
| A-803467 | 8 | >1000 | >1000 | >125 | >125 | |
| PF-01247324 | 196 | >30,000 | >30,000 | >153 | >153 | [4][5] |
| Suzetrigine (VX-548) | 0.38 (at 37°C) | >10,000 | ~1,000 | >26,315 | ~2,631 | [6][7] |
| A-887826 | 11 | >10,000 | >10,000 | >909 | >909 | [8] |
| Nav1.8-IN-2 | 0.4 | Data not available | Data not available | Data not available | Data not available | [8] |
Table 2: Effects of Nav1.8 Inhibitors on Neuronal Action Potential Properties
| Neuronal Subtype | Compound | Effect on Action Potential | Reference |
| Human Dorsal Root Ganglion (DRG) Neurons | Suzetrigine (10 nM) | Reduced peak and shoulder of action potential; minor effect on threshold and upstroke velocity. | [6] |
| Human DRG Neurons | A-803467 | Blocked action potential firing in depolarized, spontaneously active neurons. | [9] |
| Murine Intracardiac Neurons | A-803467 (0.5–2 μmol/L) | Reduced sodium current density and action potential firing frequency. | [10] |
| Canine Cardiac Ganglionated Plexus Neurons | A-803467 | Decreased incidence and duration of atrial fibrillation. | [11][12] |
| Human Atrial Cardiomyocytes | A-803467 / PF-01247324 | Reduced late Na+ current (INaL) and proarrhythmic triggers; no effect on action potential properties. | [13] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the potency and mechanism of action of ion channel modulators.[1]
Objective: To measure the effect of Nav1.8 inhibitors on the electrical activity of isolated neurons.
Methodology:
-
Cell Preparation: Neurons (e.g., dorsal root ganglion neurons, intracardiac neurons) are acutely dissociated from tissue samples or cultured cell lines expressing the target channel are used.
-
Recording: A glass micropipette with a fine tip (1-3 MΩ resistance) is used to form a high-resistance seal (>1 GΩ) with the membrane of a single neuron.[1] The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The neuron's membrane potential is controlled by a specialized amplifier. To measure Nav1.8 currents, the cell is held at a negative potential (e.g., -100 mV) to keep the channels in a closed state.[7] Depolarizing voltage steps (e.g., to 0 mV for 50 ms) are then applied to elicit channel opening and sodium ion influx, which is measured as an inward current.[1]
-
Compound Application: The test compound (e.g., Nav1.8-IN-1) is applied to the neuron via a perfusion system at increasing concentrations. The effect on the peak Nav1.8 current is measured at a steady state for each concentration to determine the IC50 value.
-
Current Clamp: To study the effect on action potentials, the amplifier is switched to current-clamp mode. Current is injected into the neuron to evoke action potentials, and the effects of the compound on parameters such as threshold, amplitude, and firing frequency are recorded.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Neuronal Nav1.8 Channels as a Novel Therapeutic Target of Acute Atrial Fibrillation Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of NaV1.8 prevents atrial arrhythmogenesis in human and mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the quest for novel, non-opioid analgesics. Predominantly expressed in peripheral sensory neurons, this channel plays a pivotal role in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain.[1] Selective inhibition of Nav1.8 offers a promising therapeutic strategy to alleviate pain with a potentially reduced risk of central nervous system side effects associated with current pain medications.
This guide provides a comparative overview of the preclinical analgesic efficacy of selective Nav1.8 inhibitors. While specific data for a compound designated "Nav1.8-IN-15" is not available in the public domain, this document will utilize data from well-characterized, publicly disclosed Nav1.8 inhibitors, such as A-803467 and PF-01247324, as representative examples. These compounds have been instrumental in validating the therapeutic potential of targeting Nav1.8 in various pain models.
Comparative Efficacy of Selective Nav1.8 Inhibitors
The following tables summarize the in vitro potency and in vivo analgesic efficacy of representative Nav1.8 inhibitors in established preclinical models of pain. This data allows for a direct comparison of their pharmacological profiles.
Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors
This table outlines the half-maximal inhibitory concentration (IC50) of various compounds against the human Nav1.8 channel and their selectivity over other Nav channel subtypes. Lower IC50 values indicate higher potency.
| Compound | hNav1.8 IC50 (nM) | Selectivity vs. hNav1.5 (fold) | Selectivity vs. hNav1.7 (fold) | Reference |
| A-803467 | 8 | >1000 | >100 | [2] |
| PF-01247324 | 28 | >100 | >100 | [3] |
| MSD199 | 5.6 | >1495 | Not Reported | [4] |
Data compiled from published preclinical studies.
Table 2: In Vivo Analgesic Efficacy of Nav1.8 Inhibitors in Rodent Pain Models
This table presents the median effective dose (ED50) or effective dose ranges required to produce a significant analgesic effect in rodent models of inflammatory and neuropathic pain. Lower dose values indicate greater in vivo potency.
| Compound | Pain Model | Species | Route of Administration | Efficacy | Reference |
| A-803467 | CFA-induced Thermal Hyperalgesia | Rat | i.p. | ED50 = 10 mg/kg | [2] |
| A-803467 | SNL-induced Mechanical Allodynia | Rat | i.p. | Significant reversal at 30-100 mg/kg | [2] |
| PF-01247324 | Carrageenan-induced Thermal Hyperalgesia | Rat | p.o. | Significant reversal at 30 mg/kg | [3] |
| PF-01247324 | SNL-induced Mechanical Allodynia | Rat | p.o. | Significant reversal at 10-30 mg/kg | [3] |
| MSD199 | CFA-induced Thermal Hyperalgesia | Rat (humanized Nav1.8) | Not Reported | Significant increase in response latency at 10 mg/kg | [4] |
| MSD199 | SNL-induced Mechanical Allodynia | Rat (humanized Nav1.8) | Not Reported | Significant reversal at 10 mg/kg | [4] |
CFA: Complete Freund's Adjuvant; SNL: Spinal Nerve Ligation; i.p.: Intraperitoneal; p.o.: Oral administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard protocols for key behavioral assays used to assess pain in rodents.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia
-
Induction: A single intraplantar injection of 100 µl of Complete Freund's Adjuvant (CFA) is administered into the hind paw of a rat or mouse. This induces a localized and sustained inflammatory response characterized by thermal hyperalgesia and mechanical allodynia that typically develops within 24 hours and can last for several weeks.[5][6]
-
Drug Administration: The test compound (e.g., a selective Nav1.8 inhibitor) is administered via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time after CFA injection when inflammation is well-established.
-
Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Animals are placed in individual Plexiglas chambers on a heated glass floor and allowed to acclimate.[7]
-
A radiant heat source is positioned under the glass floor and focused on the plantar surface of the inflamed paw.[8]
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is automatically recorded.[7]
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.[9]
-
An increase in paw withdrawal latency compared to vehicle-treated animals indicates an analgesic effect.
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Animals are placed in chambers with a wire mesh floor.[10]
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.[11]
-
The threshold for paw withdrawal is determined using the "up-down" method.[10] A positive response is a sharp withdrawal of the paw.
-
An increase in the paw withdrawal threshold (in grams) compared to vehicle-treated animals indicates an anti-allodynic effect.
-
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion (DRG). This procedure results in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, mimicking chronic neuropathic pain in humans.
-
Drug Administration: The test compound is administered at a time point when neuropathic pain behaviors are fully developed (typically 7-14 days post-surgery).
-
Behavioral Assessment: Mechanical allodynia and thermal hyperalgesia are assessed using the von Frey and Hargreaves tests, respectively, as described in the inflammatory pain model protocol. A reversal of the established allodynia and hyperalgesia indicates analgesic efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs.
Caption: Role of Nav1.8 in the pain signaling pathway.
Caption: A typical workflow for preclinical evaluation of a novel analgesic.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 5. Electroacupuncture Reduces Carrageenan- and CFA-Induced Inflammatory Pain Accompanied by Changing the Expression of Nav1.7 and Nav1.8, rather than Nav1.9, in Mice Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
For researchers, scientists, and drug development professionals, the quest for potent and safe analgesics is a paramount challenge. Voltage-gated sodium channels (Navs) are critical players in the transmission of pain signals, making them a key target for therapeutic intervention. This guide provides a detailed, data-driven comparison of a selective Nav1.8 inhibitor, represented here by the well-characterized compound A-803467, and traditional non-selective sodium channel blockers.
The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the signaling of noxious stimuli. Its restricted expression pattern makes it an attractive target for developing analgesics with a potentially wider therapeutic window and fewer side effects compared to non-selective sodium channel blockers, which can impact a broader range of physiological processes.
This comparison guide will delve into the quantitative differences in potency and selectivity, provide detailed experimental methodologies for key assays, and visualize the underlying biological and experimental frameworks.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory potency (IC50) of the selective Nav1.8 inhibitor A-803467 and representative non-selective sodium channel blockers against a panel of human voltage-gated sodium channel subtypes. This data highlights the significant differences in their pharmacological profiles.
Table 1: Potency and Selectivity of a Selective Nav1.8 Inhibitor (A-803467)
| Target Nav Subtype | A-803467 IC50 (nM) | Fold Selectivity vs. Nav1.8 |
| hNav1.8 | 8 | 1 |
| hNav1.2 | >10,000 | >1250 |
| hNav1.3 | >10,000 | >1250 |
| hNav1.5 | >10,000 | >1250 |
| hNav1.7 | >10,000 | >1250 |
Data presented for A-803467 is representative of a highly selective Nav1.8 inhibitor. Publicly available data for a compound specifically named "Nav1.8-IN-15" is limited; therefore, A-803467 is used as a surrogate for this class of molecules.
Table 2: Potency of Non-Selective Sodium Channel Blockers
| Target Nav Subtype | Carbamazepine IC50 (µM) | Lidocaine (B1675312) IC50 (µM) | Flecainide (B1672765) IC50 (µM) |
| hNav1.1 | >100 | - | - |
| hNav1.2 | >100 | - | - |
| hNav1.3 | 86.7 | - | - |
| hNav1.4 | 45.8 | - | - |
| hNav1.5 | 22.9 | 20 (adult), 17 (neonatal)[1] | 7.4 (use-dependent), 345 (resting)[2][3] |
| hNav1.6 | >100 | - | - |
| hNav1.7 | 46.7 | - | - |
| hNav1.8 | >100 | - | - |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav Channel Selectivity
Objective: To determine the inhibitory concentration (IC50) of test compounds on various human Nav channel subtypes expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.1, hNav1.2, hNav1.3, hNav1.4, hNav1.5, hNav1.6, hNav1.7, hNav1.8).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Test compound stock solutions (in DMSO) and serial dilutions.
Procedure:
-
Culture HEK293 cells expressing the target Nav channel on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential appropriate for the channel subtype (e.g., -120 mV for most TTX-sensitive channels, -100 mV for Nav1.8).
-
Apply a voltage protocol to elicit Nav currents. For example, a depolarizing step to 0 mV for 20 ms.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record Nav currents at each compound concentration.
-
After washout of the compound, confirm recovery of the current.
-
Analyze the data by measuring the peak inward current at each concentration, normalizing to the baseline current, and fitting the concentration-response data to the Hill equation to determine the IC50 value.
In Vivo Efficacy: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the analgesic efficacy of test compounds in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Anesthetics (e.g., isoflurane).
-
Surgical instruments.
-
4-0 chromic gut sutures.
-
Von Frey filaments for assessing mechanical allodynia.
-
Test compound formulation for administration (e.g., oral gavage, intraperitoneal injection).
Procedure:
-
Anesthetize the rat and make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of chromic gut suture around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
Assess baseline mechanical allodynia using von Frey filaments by measuring the paw withdrawal threshold.
-
Administer the test compound or vehicle to the animals.
-
Measure the paw withdrawal threshold at various time points after compound administration (e.g., 30, 60, 120, and 240 minutes).
-
Analyze the data by comparing the paw withdrawal thresholds in the compound-treated group to the vehicle-treated group to determine the degree of analgesia.
Safety Pharmacology: In Vitro Cardiac Ion Channel Panel
Objective: To assess the potential for off-target effects of test compounds on key cardiac ion channels, particularly the hERG channel, which is associated with the risk of drug-induced arrhythmias.
Materials:
-
Cell lines stably expressing key human cardiac ion channels (e.g., hERG (Kv11.1), hNav1.5, hCav1.2).
-
Automated patch-clamp system.
-
Appropriate external and internal solutions for each ion channel.
-
Test compound and positive control compounds.
Procedure:
-
Prepare cell suspensions for the automated patch-clamp system.
-
Load the cell suspension, internal solution, external solution, and compound plates onto the instrument.
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
Apply a voltage protocol specific for each ion channel to elicit and measure the corresponding currents.
-
Record baseline currents and then currents in the presence of increasing concentrations of the test compound.
-
A known inhibitor for each channel should be used as a positive control.
-
Analyze the data to determine the IC50 of the test compound for each cardiac ion channel.
-
A significant inhibition of the hERG channel at clinically relevant concentrations may indicate a potential for cardiac liability.
Conclusion
The data and methodologies presented in this guide underscore the fundamental differences between selective Nav1.8 inhibitors and non-selective sodium channel blockers. Selective inhibitors like A-803467 offer a targeted approach to analgesia by specifically blocking a key channel in the pain pathway, with minimal activity on other Nav subtypes that are crucial for normal physiological function in the central nervous system and the heart. In contrast, non-selective blockers exhibit a broader spectrum of activity, which can lead to a narrower therapeutic window and a higher risk of adverse effects. For drug development professionals, the pursuit of selectivity represents a promising strategy for discovering novel analgesics with improved safety and efficacy profiles.
References
- 1. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with a wide therapeutic window remains a paramount challenge in modern pharmacology. Traditional opioid-based therapies, while effective, are notoriously associated with a narrow therapeutic index, leading to a high risk of adverse effects, including respiratory depression, sedation, and addiction. The voltage-gated sodium channel Nav1.8 has emerged as a promising therapeutic target for pain, with inhibitors of this channel holding the potential for a safer analgesic profile. This guide provides a comparative assessment of the therapeutic window of Nav1.8 inhibitors, represented by the well-characterized compound A-803467, against traditional opioids, exemplified by morphine. Due to the limited publicly available data for Nav1.8-IN-15, A-803467 will be used as a surrogate for the purpose of this comparison.
Quantitative Data Summary
The therapeutic window of a drug is a critical measure of its safety, representing the range between the effective dose and the toxic dose. A wider therapeutic window is indicative of a safer medication. The following tables summarize preclinical data for the Nav1.8 inhibitor A-803467 and the opioid agonist morphine. It is important to note that the data presented are compiled from different studies and direct cross-study comparisons should be interpreted with caution.
| Compound | Class | Test Model (Species) | Efficacy (ED50) | Reference |
| A-803467 | Nav1.8 Inhibitor | Spinal Nerve Ligation (Rat) | 47 mg/kg, i.p. | [1] |
| A-803467 | Nav1.8 Inhibitor | Sciatic Nerve Injury (Rat) | 85 mg/kg, i.p. | [1] |
| A-803467 | Nav1.8 Inhibitor | CFA-Induced Thermal Hyperalgesia (Rat) | 41 mg/kg, i.p. | [1] |
| Morphine | Opioid Agonist | Hot Plate (49°C, 52°C, 55°C) (Rat) | 2.6 - 4.5 mg/kg, s.c. | [2] |
| Morphine | Opioid Agonist | Tail Withdrawal (48°C, 52°C) (Rat) | 2.6 - 2.9 mg/kg, s.c. | [2] |
Table 1: Preclinical Efficacy of A-803467 and Morphine in Rodent Pain Models.
| Compound | Class | Toxicity Endpoint (Species) | Toxicity (LD50/TD50) | Therapeutic Index (TI = LD50/ED50) | Reference |
| Morphine | Opioid Agonist | Lethal Dose (Rat) | ~227-400 mg/kg, s.c. | ~45-200 | [3] |
Table 2: Preclinical Toxicity and Therapeutic Index of Morphine. Toxicity data for A-803467 from the same studies providing efficacy data were not available, precluding a direct calculation of its therapeutic index for comparison.
Signaling Pathways
The distinct mechanisms of action of Nav1.8 inhibitors and opioids underpin their differing efficacy and safety profiles.
Caption: Nav1.8 Signaling Pathway in Nociception.
Caption: Opioid Receptor Signaling Pathway.
Experimental Protocols
A comprehensive assessment of the therapeutic window requires robust preclinical models that evaluate both analgesic efficacy and potential adverse effects.
Workflow for Therapeutic Window Assessment
Caption: Experimental Workflow for Therapeutic Window Determination.
Detailed Methodologies
1. Analgesic Efficacy Assessment
-
a. Von Frey Test for Mechanical Allodynia:
-
Acclimatize rodents on a wire mesh platform.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Record the force at which the animal withdraws its paw.
-
Administer the test compound (Nav1.8 inhibitor or opioid) and repeat the measurements at specified time points to determine the paw withdrawal threshold.
-
-
b. Formalin Test for Inflammatory Pain:
-
Inject a dilute formalin solution subcutaneously into the plantar surface of the rodent's hind paw.
-
Observe and record the time the animal spends licking or flinching the injected paw during two distinct phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Administer the test compound prior to the formalin injection and compare the licking/flinching time to a vehicle-treated control group.
-
-
c. Hot Plate Test for Thermal Nociception:
-
Place the rodent on a heated plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency for the animal to exhibit a pain response, such as licking its paws or jumping.
-
Administer the test compound and measure the response latency at various time points. A cut-off time is employed to prevent tissue damage.
-
2. Adverse Effect Assessment
-
a. Respiratory Depression:
-
Place the rodent in a whole-body plethysmography chamber to measure respiratory parameters (frequency and tidal volume).
-
Administer the test compound and continuously monitor respiratory function.
-
A significant decrease in respiratory rate or minute volume is indicative of respiratory depression.
-
-
b. Sedation:
-
Observe the rodent's spontaneous activity in an open field or a home cage environment after drug administration.
-
Score the level of sedation based on a predefined scale that may include measures of alertness, righting reflex, and motor activity.
-
Conclusion
The selective inhibition of the Nav1.8 channel presents a promising therapeutic strategy for the development of novel analgesics. The preclinical data for representative Nav1.8 inhibitors suggest a potential for a wider therapeutic window compared to opioids, primarily due to the localized expression of Nav1.8 in peripheral sensory neurons, thereby minimizing central nervous system-mediated side effects. While direct comparative data for this compound is not yet publicly available, the encouraging safety and efficacy profile of other selective Nav1.8 inhibitors warrants further investigation and head-to-head comparative studies with opioids to definitively establish their therapeutic advantage in a clinical setting.
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Disclaimer: Specific disposal protocols for the novel compound Nav1.8-IN-15 are not publicly available. Therefore, this guidance is based on established best practices for the management of hazardous waste for new or uncharacterized research chemicals. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines. Always consult with your institution's EHS department for specific protocols and requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the assumption that it is a hazardous compound. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of a novel research chemical such as this compound requires a systematic approach involving identification, segregation, and proper containment.
Step 1: Waste Identification and Classification
-
Treat as Hazardous: In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous waste.[2]
-
Chemical Characterization: While the full hazard profile is unknown, this compound is a small molecule inhibitor. Many such organic compounds can be flammable, reactive, corrosive, or toxic. If the chemical structure is known, assess for the presence of halogens (e.g., F, Cl, Br, I). Halogenated organic compounds often require a specific waste stream.[3][4][5]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. In particular, keep halogenated and non-halogenated organic wastes separate.[3][5]
Step 2: Waste Containment and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap for waste collection.[2][6] The container must be in good condition, free from cracks or deterioration.[7]
-
Headroom: Do not fill the waste container to the brim. Leave at least one inch of headroom to allow for potential expansion of contents.[2][6]
-
Labeling: Immediately label the waste container with the following information[2][8]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
If in solution, list all components and their approximate percentages.
-
The date when waste was first added to the container.
-
Step 3: Storage and Accumulation
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[6][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation in Storage: Store the container away from incompatible materials. As a general rule, keep acids and bases separate, and segregate oxidizing agents from reducing agents and organic compounds.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institutional policy, contact your EHS department to request a waste pickup.[1][2]
-
Provide Information: Furnish the EHS department with all available information about this compound, including its name, any known properties, and the process that generated the waste.
-
Record Keeping: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation, in accordance with good laboratory practice and any regulatory requirements.[2]
Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[9] The first rinseate must be collected and disposed of as hazardous waste.[10] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[10] After thorough rinsing and air-drying, deface all labels and dispose of the container as regular trash or as directed by your EHS department.[9][11]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through the EHS department.
Summary of Disposal Considerations for this compound
| Consideration | Procedure | Rationale |
| Hazard Assumption | Treat as a hazardous chemical waste. | In the absence of specific data, assume worst-case scenario to ensure personnel and environmental safety. |
| Segregation | Collect in a dedicated container. If halogenated, keep separate from non-halogenated waste. | Prevents dangerous reactions and ensures proper final disposal, as halogenated waste is often incinerated at higher costs.[5] |
| Containment | Use a leak-proof, chemically compatible container with a secure cap. Leave headroom. | Prevents spills and leaks during storage and transport. |
| Labeling | Clearly label with "Hazardous Waste," full chemical name, components, and start date. | Ensures proper identification for safe handling and disposal by EHS personnel. |
| Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment. | Complies with regulations and minimizes the risk of spills and exposure. |
| Final Disposal | Contact your institution's EHS department for pickup and disposal. | Ensures that the waste is managed in a safe, environmentally sound, and legally compliant manner. |
Experimental Workflow for Disposal
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
